trans-ACBD
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1-aminocyclobutane-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c7-6(5(10)11)1-3(2-6)4(8)9/h3H,1-2,7H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMYWPBNZXRMME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60922431, DTXSID601312880 | |
| Record name | 1-Aminocyclobutane-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60922431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-2,4-Methanoglutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601312880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73550-55-7, 117488-23-0 | |
| Record name | 1,3-Cyclobutanedicarboxylic acid, 1-amino-, cis-, hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073550557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Methanoglutamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117488230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Aminocyclobutane-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60922431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-2,4-Methanoglutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601312880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Aminocyclobutane-cis-1,3-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Agonist Action of trans-ACBD on NMDA Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
trans-1-Aminocyclobutane-1,3-dicarboxylate (trans-ACBD) is a potent and selective agonist for the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor in the central nervous system. Its primary mechanism of action involves binding to the glutamate recognition site on the GluN2 subunit of the NMDA receptor complex. This binding event, in conjunction with the presence of the co-agonist glycine or D-serine at the GluN1 subunit, induces a conformational change that opens the receptor's intrinsic ion channel. The subsequent influx of cations, predominantly Ca2+, leads to neuronal depolarization and the activation of a cascade of downstream signaling pathways. This guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.
Mechanism of Action of this compound
The principal molecular target of this compound is the NMDA receptor, a heterotetrameric ligand-gated ion channel. Structurally, NMDA receptors are typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (of which there are four subtypes: GluN2A, GluN2B, GluN2C, and GluN2D)[1][2]. The activation of the NMDA receptor is a coincidence-dependent process, requiring both the binding of glutamate (or an agonist like this compound) to the GluN2 subunit and the binding of a co-agonist, either glycine or D-serine, to the GluN1 subunit[1][2].
Upon binding of this compound to the glutamate binding site on the GluN2 subunit and a co-agonist to the GluN1 subunit, the receptor undergoes a conformational change. This change leads to the opening of the ion channel pore, which is permeable to cations, including Na+, K+, and, most significantly, Ca2+[2]. At resting membrane potential, the channel is typically blocked by a magnesium ion (Mg2+). The influx of Na+ through nearby AMPA receptors, triggered by glutamate, causes a depolarization of the postsynaptic membrane, which dislodges the Mg2+ block. This allows for the influx of Ca2+ through the activated NMDA receptor channel.
The influx of Ca2+ acts as a critical second messenger, initiating a complex array of downstream signaling cascades. These pathways are integral to numerous physiological processes, including synaptic plasticity, learning, and memory.
Signaling Pathway of NMDA Receptor Activation by this compound
The binding of this compound to the NMDA receptor and subsequent Ca2+ influx triggers several key signaling pathways:
-
Calmodulin-dependent Kinase II (CaMKII) Pathway: The increase in intracellular Ca2+ leads to the activation of CaMKII. Activated CaMKII can phosphorylate various substrates, including the NMDA receptor itself, enhancing its activity, and AMPA receptors, which can lead to their insertion into the postsynaptic membrane, a key process in long-term potentiation (LTP).
-
Protein Kinase C (PKC) Pathway: Ca2+ influx can also activate PKC, which is involved in modulating ion channel activity and gene expression.
-
Ras-ERK Pathway: NMDA receptor activation can lead to the activation of the Ras-ERK signaling cascade, which plays a crucial role in cell growth, differentiation, and survival.
-
Nitric Oxide Synthase (nNOS) Pathway: The Ca2+/calmodulin complex can activate neuronal nitric oxide synthase (nNOS), leading to the production of nitric oxide (NO), a retrograde messenger that can modulate presynaptic neurotransmitter release.
The following diagram illustrates the signaling pathway initiated by this compound-mediated NMDA receptor activation.
Caption: Signaling pathway of this compound-mediated NMDA receptor activation.
Quantitative Data
| Compound | Receptor Subunit | Assay Type | Value | Reference |
| This compound | NMDA (in human astrocytes) | Calcium Influx | 1 µM (effective concentration) | Lee et al., 2010[3] |
| NMDA | NR1b/2B | Electrophysiology | EC50 = 19.0 ± 1.5 µM | Klein et al., 2005 |
| Glutamate | NMDA (mouse hippocampal neurons) | Electrophysiology | EC50 = 2.3 µM | Patneau & Mayer, 1990[4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound and other NMDA receptor agonists.
Calcium Influx Assay in Cultured Human Astrocytes
This protocol is adapted from Lee et al. (2010) and is used to measure the change in intracellular calcium concentration in response to this compound stimulation[3][5][6].
1. Cell Culture:
-
Primary human fetal astrocytes are cultured in DMEM supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
2. Calcium Imaging:
-
Astrocytes are seeded onto glass-bottom dishes.
-
Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), by incubating them in a solution containing the dye in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) for a specified time at 37°C.
-
After loading, the cells are washed with HBSS to remove excess dye.
3. Stimulation and Data Acquisition:
-
The dish is mounted on an inverted fluorescence microscope equipped with a calcium imaging system.
-
A baseline fluorescence is recorded for a period of time.
-
A solution of this compound (e.g., 1 µM final concentration) is added to the dish.
-
The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is recorded over time.
-
Data is typically expressed as the ratio of fluorescence at two different excitation wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence relative to the baseline (ΔF/F0).
The following diagram illustrates the workflow for the calcium influx assay.
Caption: Workflow for a calcium influx assay to measure NMDA receptor activation.
Whole-Cell Patch-Clamp Electrophysiology
This is a general protocol to measure the ion currents mediated by NMDA receptors upon activation by an agonist like this compound[7][8][9][10].
1. Cell Preparation:
-
Cells expressing NMDA receptors (e.g., cultured neurons or HEK293 cells transfected with specific NMDA receptor subunits) are used.
-
The cells are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution.
2. Recording Setup:
-
A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and positioned onto the surface of a cell.
-
A tight seal (gigaohm resistance) is formed between the pipette and the cell membrane.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The cell's membrane potential is clamped at a specific voltage (e.g., -70 mV).
3. Agonist Application and Data Recording:
-
A solution containing this compound and a co-agonist (glycine or D-serine) is applied to the cell through a perfusion system.
-
The resulting inward current, carried by cations flowing through the opened NMDA receptor channels, is recorded by the patch-clamp amplifier.
-
To isolate NMDA receptor currents, antagonists for other ion channels (e.g., AMPA and kainate receptors) are often included in the extracellular solution.
-
Dose-response curves can be generated by applying different concentrations of this compound to determine its EC50 value.
The following diagram illustrates the logical relationship in an electrophysiology experiment.
Caption: Logical flow of a whole-cell patch-clamp electrophysiology experiment.
Conclusion
This compound serves as a valuable pharmacological tool for the investigation of NMDA receptor function. Its potent and selective agonist activity at the glutamate binding site of the GluN2 subunit allows for the specific activation of NMDA receptors, enabling detailed studies of their downstream signaling pathways and physiological roles. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the intricate mechanisms of NMDA receptor-mediated neurotransmission and to explore the therapeutic potential of modulating this critical receptor system.
References
- 1. Quantification of signal amplification for receptors: the K d/EC50 ratio of full agonists as a gain parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subtype-specific conformational landscape of NMDA receptor gating - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterisation of the Expression of NMDA Receptors in Human Astrocytes | PLOS One [journals.plos.org]
- 4. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterisation of the expression of NMDA receptors in human astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchers.mq.edu.au [researchers.mq.edu.au]
- 7. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophysiological Investigation of NMDA Current Properties in Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]
- 10. google.com [google.com]
The Discovery and Synthesis of trans-ACBD: A Technical Guide
Introduction
trans-1-Aminocyclobutane-1,3-dicarboxylic acid (trans-ACBD) is a potent and selective agonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial player in excitatory synaptic transmission in the central nervous system. Its discovery in 1990 provided researchers with a valuable pharmacological tool to investigate the physiological and pathological roles of NMDA receptors, which are implicated in learning, memory, and various neurological disorders. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, intended for researchers, scientists, and professionals in drug development.
Discovery and Biological Activity
This compound was first synthesized and characterized by Allan and colleagues in 1990.[1] It was identified as a highly potent and selective agonist at the NMDA receptor subtype of glutamate receptors.[1] The discovery of this compound was significant as it offered a rigid analog of glutamate, helping to define the conformational requirements for agonist activity at the NMDA receptor. Its rigid cyclobutane core restricts the molecule's flexibility, providing insights into the optimal spatial orientation of the amino and carboxyl groups for receptor binding and activation.
The biological activity of this compound is primarily attributed to its action as an agonist at the glycine co-agonist site of the NMDA receptor. The binding of both glutamate and a co-agonist (like glycine or D-serine) is necessary for the activation of the NMDA receptor channel. By mimicking the action of the endogenous co-agonists, this compound facilitates the opening of the ion channel, leading to an influx of Ca²⁺ and Na⁺ ions and subsequent neuronal excitation.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the formation of the cyclobutane ring, followed by the introduction of the amino and carboxylic acid functionalities with the desired stereochemistry. The key steps, as described in the seminal paper by Allan et al. (1990), are outlined below.
Experimental Protocols
Step 1: Synthesis of Diethyl 3-oxocyclobutane-1,1-dicarboxylate
This initial step involves the construction of the cyclobutane ring.
-
Reaction: Diethyl malonate is reacted with 1,3-dibromopropane in the presence of a base, such as sodium ethoxide, to yield diethyl cyclobutane-1,1-dicarboxylate. This is followed by a Dieckmann condensation to form the 3-oxo derivative.
-
Procedure:
-
To a solution of sodium ethoxide in ethanol, diethyl malonate is added dropwise at room temperature.
-
1,3-dibromopropane is then added, and the mixture is refluxed for several hours.
-
After cooling, the reaction mixture is worked up to isolate diethyl cyclobutane-1,1-dicarboxylate.
-
The resulting diester is then treated with a base (e.g., sodium ethoxide) to induce an intramolecular Dieckmann condensation, yielding diethyl 3-oxocyclobutane-1,1-dicarboxylate.
-
The product is purified by distillation under reduced pressure.
-
Step 2: Synthesis of Diethyl 1-cyano-3-oxocyclobutane-1-carboxylate
Introduction of a nitrile group serves as a precursor to the amino group.
-
Reaction: Diethyl 3-oxocyclobutane-1,1-dicarboxylate is reacted with a cyanide source, such as potassium cyanide, followed by decarboxylation.
-
Procedure:
-
Diethyl 3-oxocyclobutane-1,1-dicarboxylate is dissolved in a suitable solvent (e.g., ethanol).
-
An aqueous solution of potassium cyanide is added, and the mixture is stirred at room temperature.
-
The reaction is then heated to induce decarboxylation of one of the ester groups.
-
Acidification followed by extraction and purification yields diethyl 1-cyano-3-oxocyclobutane-1-carboxylate.
-
Step 3: Reduction of the Ketone
The ketone at the 3-position is reduced to a hydroxyl group.
-
Reaction: The carbonyl group of diethyl 1-cyano-3-oxocyclobutane-1-carboxylate is reduced using a reducing agent like sodium borohydride.
-
Procedure:
-
The cyanodiester is dissolved in a protic solvent like ethanol.
-
Sodium borohydride is added portion-wise at a low temperature (e.g., 0 °C).
-
The reaction is stirred until completion and then quenched with a weak acid.
-
Work-up and purification provide the corresponding 3-hydroxy derivative.
-
Step 4: Hydrolysis and Separation of Isomers
The ester and nitrile groups are hydrolyzed to carboxylic acid and amino groups, respectively, and the cis and trans isomers are separated.
-
Reaction: The product from the previous step is subjected to acidic hydrolysis to convert the ester and nitrile groups into carboxylic acid and amine functionalities.
-
Procedure:
-
The 3-hydroxycyclobutane derivative is heated under reflux with a strong acid, such as hydrochloric acid.
-
This process hydrolyzes both the ester and the nitrile groups to yield a mixture of cis- and trans-1-aminocyclobutane-1,3-dicarboxylic acid.
-
The two isomers are then separated based on their differential solubility or by using chromatographic techniques, such as ion-exchange chromatography. The trans isomer is typically less soluble and can be selectively crystallized.
-
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| Diethyl 3-oxocyclobutane-1,1-dicarboxylate | C₁₀H₁₄O₅ | 214.22 | Liquid |
| Diethyl 1-cyano-3-oxocyclobutane-1-carboxylate | C₁₀H₁₃NO₄ | 211.22 | Solid |
| This compound | C₆H₉NO₄ | 159.14 | Solid |
Mandatory Visualizations
Synthesis Workflow of this compound
Caption: Synthetic pathway for this compound.
NMDA Receptor Signaling Pathway
Caption: Role of this compound in NMDA receptor activation.
References
The Potent and Selective NMDA Receptor Agonist: trans-ACBD - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-1-Aminocyclobutane-1,3-dicarboxylic acid (trans-ACBD) is a conformationally restricted analog of glutamate that has emerged as a highly potent and selective agonist for the N-methyl-D-aspartate (NMDA) receptor, a critical player in excitatory neurotransmission in the central nervous system.[1][2] Its rigid cyclobutane structure provides valuable insights into the pharmacophore of the NMDA receptor's glutamate binding site. This technical guide provides an in-depth overview of this compound, including its quantitative pharmacological profile, detailed experimental protocols for its characterization, and the signaling pathways it activates.
Data Presentation
The following tables summarize the quantitative data for this compound's potency and binding affinity at the NMDA receptor. This data is crucial for understanding its pharmacological profile and for designing future experiments.
| Compound | Assay Type | Preparation | Potency (EC50) / Affinity (Ki) | Reference |
| This compound | Electrophysiology (Agonist) | Rat Cortical Slices | ~0.4 µM (relative to NMDA) | Allan et al., 1990, J. Med. Chem. |
| L-Glutamate | Electrophysiology (Agonist) | Rat Cortical Slices | 2.3 µM | Patneau & Mayer, 1990, J. Neurosci.[3] |
| NMDA | Electrophysiology (Agonist) | Rat Cortical Slices | 45.8 µM | Fagg & Lanthorn, 1988, Br. J. Pharmacol.[4] |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of NMDA receptor agonists like this compound. Below are protocols for two key experimental techniques.
Radioligand Binding Assay (Competition Assay)
This protocol is designed to determine the binding affinity (Ki) of this compound for the NMDA receptor by measuring its ability to compete with a radiolabeled antagonist.
1. Membrane Preparation:
-
Rat cerebral cortices are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 1,000 x g for 10 minutes to remove nuclei and large debris.
-
The supernatant is then centrifuged at 40,000 x g for 20 minutes to pellet the crude membrane fraction.
-
The pellet is washed three times by resuspension in fresh buffer and centrifugation.
-
The final pellet is resuspended in assay buffer to a protein concentration of 0.5-1.0 mg/mL.[5][6]
2. Binding Assay:
-
The assay is performed in a final volume of 500 µL containing:
-
50 µL of radioligand (e.g., [3H]CGP 39653, a potent NMDA receptor antagonist) at a concentration near its Kd.
-
50 µL of varying concentrations of this compound (or other competing ligands).
-
400 µL of the membrane preparation.
-
-
Non-specific binding is determined in the presence of a saturating concentration of a non-labeled NMDA receptor antagonist (e.g., 1 mM L-glutamate).
-
The mixture is incubated at 4°C for 40 minutes.[7]
3. Separation and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in a solution like polyethylenimine to reduce non-specific binding.
-
The filters are washed rapidly with ice-cold assay buffer.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.[7]
4. Data Analysis:
-
The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value for this compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Whole-Cell Patch-Clamp Electrophysiology
This protocol measures the functional potency (EC50) of this compound by recording the ion currents it evokes in neurons expressing NMDA receptors.
1. Cell Preparation:
-
Primary neuronal cultures (e.g., from rat hippocampus or cortex) or cell lines heterologously expressing specific NMDA receptor subunits (e.g., HEK293 cells) are used.
-
Cells are plated on glass coverslips for recording.
2. Recording Setup:
-
Coverslips are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution containing (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 10 glucose, 2 CaCl2, and 0.01 glycine (pH 7.4). Mg2+ is typically omitted to prevent voltage-dependent channel block.
-
Patch pipettes (3-5 MΩ resistance) are filled with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 2 Mg-ATP (pH 7.2).
3. Data Acquisition:
-
Whole-cell voltage-clamp recordings are established at a holding potential of -60 mV.
-
A series of increasing concentrations of this compound are applied to the cell using a rapid perfusion system.
-
The inward current evoked by each concentration is recorded.
4. Data Analysis:
-
The peak current amplitude at each this compound concentration is measured.
-
A concentration-response curve is generated by plotting the normalized current amplitude against the logarithm of the this compound concentration.
-
The curve is fitted with a Hill equation to determine the EC50 value (the concentration that elicits a half-maximal response) and the Hill coefficient.
Mandatory Visualizations
Signaling Pathways
Activation of NMDA receptors by agonists like this compound initiates a cascade of intracellular signaling events, primarily triggered by the influx of Ca2+. This influx leads to the activation of various downstream effectors, culminating in changes in gene expression and synaptic plasticity.
Caption: NMDA Receptor Signaling Cascade.
Experimental Workflow
The characterization of a novel NMDA receptor agonist such as this compound follows a logical progression of experiments to determine its binding affinity, functional potency, and selectivity.
Caption: Workflow for NMDA Agonist Characterization.
Conclusion
This compound stands as a valuable pharmacological tool for probing the structure and function of the NMDA receptor. Its high potency and selectivity make it an important ligand for studying the physiological and pathological roles of NMDA receptor activation. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers in the field of neuroscience and drug development. Further characterization of its effects on specific NMDA receptor subunit combinations will continue to refine our understanding of this critical receptor system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacological specificity of N-methyl-D-aspartate receptors in rat cerebral cortex: correspondence between radioligand binding and electrophysiological measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Time and space profiling of NMDA receptor co-agonist functions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of trans-ACPD in Glutamatergic Neurotransmission
A Note on Terminology: The query "trans-ACBD" does not correspond to a recognized molecule in the field of neuroscience. It is highly probable that this is a typographical error and the intended subjects of interest are either ACBD3 (acyl-CoA-binding domain-containing protein 3), a Golgi-resident scaffolding protein, or trans-ACPD (trans-1-Amino-1,3-cyclopentanedicarboxylic acid), a synthetic agonist of metabotropic glutamate receptors. This guide will address both possibilities, with a primary focus on trans-ACPD due to its direct and extensively documented role in glutamatergic neurotransmission.
Part 1: ACBD3 - A Golgi-Resident Protein with Indirect Links to Neuronal Function
ACBD3, also known as GCP60, is a multifunctional scaffolding protein primarily localized to the Golgi apparatus.[1] While not a direct modulator of synaptic transmission, its functions are crucial for general cell health and could indirectly impact neuronal processes.
Core Functions of ACBD3:
-
Golgi Structure and Trafficking: ACBD3 is integral to maintaining the structure of the Golgi apparatus and mediates protein transport between the endoplasmic reticulum (ER) and the Golgi.[1][2] It interacts with several Golgi-associated proteins, including Giantin, golgin-45, and PI4KIIIβ, to regulate these processes.[2][3]
-
Signaling Hub: By anchoring proteins like protein kinase A (PKA), ACBD3 acts as a signaling hub at the Golgi, coordinating cellular responses to trafficking events.[4]
-
Neurodegenerative Disease: Levels of ACBD3 are markedly elevated in the striatum of Huntington's disease patients and mouse models. It forms a complex with the mutant huntingtin protein (mHtt) and Rhes, mediating mHtt's neurotoxicity.[5] Deletion of ACBD3 has been shown to abolish this neurotoxicity.[5] This suggests that dysregulation of ACBD3 could contribute to the pathology of neurodegenerative diseases that involve glutamatergic dysfunction.[6][7][8]
ACBD3 Expression in the Brain
ACBD3 is ubiquitously expressed throughout the human brain, with notable levels in key regions for glutamatergic signaling such as the cerebral cortex, hippocampus, and cerebellum.
| Brain Region | Normalized Transcripts per Million (nTPM) |
| Cerebral Cortex | ~5-8 |
| Hippocampal formation | ~6-8 |
| Amygdala | ~6-8 |
| Basal ganglia | ~6-8 |
| Thalamus | ~6-9 |
| Hypothalamus | ~6-8 |
| Midbrain | ~6-8 |
| Cerebellum | ~6-8 |
| Pons | ~6-8 |
| Medulla oblongata | ~6-8 |
| Spinal cord | ~5-7 |
Data sourced from the Human Protein Atlas, based on RNA sequencing.[9]
While a direct interaction with glutamate receptors has not been established, the widespread expression of ACBD3 in the brain and its crucial role in cellular homeostasis and link to neurodegeneration suggest that its proper function is necessary for maintaining healthy neuronal circuits, including glutamatergic synapses.
Part 2: trans-ACPD - A Potent Modulator of Glutamatergic Neurotransmission
trans-ACPD is a conformationally restricted analog of glutamate that selectively activates metabotropic glutamate receptors (mGluRs). It serves as a powerful pharmacological tool for studying the roles of these receptors in modulating synaptic transmission and plasticity.[10] Unlike ionotropic glutamate receptors that form ion channels, mGluRs are G-protein coupled receptors that trigger intracellular signaling cascades.[11]
Quantitative Data: trans-ACPD Activity at mGluR Subtypes
trans-ACPD is a broad-spectrum agonist for Group I and Group II mGluRs, with varying potencies.
| mGluR Subtype | Group | EC50 (μM) |
| mGluR1 | I | 15[10] |
| mGluR5 | I | 23[10] |
| mGluR2 | II | 2[10] |
| mGluR3 | II | 40 |
| mGluR4 | III | ~800[10] |
| mGluR6 | III | 82 |
EC50 values represent the concentration of agonist that produces 50% of the maximal response.
Signaling Pathways Activated by trans-ACPD
Activation of Group I mGluRs (mGluR1 and mGluR5) by trans-ACPD initiates the Gq/11 signaling cascade. This pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11]
-
IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[11][12][13]
-
DAG activates protein kinase C (PKC).[14]
These signaling events can lead to a variety of downstream effects, including the modulation of ion channel activity and potentiation of NMDA receptor responses.[11]
Role in Synaptic Plasticity
trans-ACPD has been shown to play a significant role in modulating synaptic plasticity, the cellular basis of learning and memory.
-
Long-Term Potentiation (LTP): In the hippocampus, a brain region critical for memory formation, application of trans-ACPD enhances both short-term potentiation (STP) and long-term potentiation (LTP) following tetanic stimulation.[15][16] This suggests that mGluR activation contributes to the induction and maintenance of synaptic strengthening.
-
Long-Term Depression (LTD): While LTP is a strengthening of synapses, LTD is a long-lasting decrease in synaptic efficacy.[17] The signaling pathways activated by trans-ACPD, particularly the increase in intracellular calcium and activation of PKC, are also implicated in the induction of some forms of LTD, highlighting the complex role of mGluRs in bidirectional synaptic plasticity.[17]
Experimental Protocols
Immunoprecipitation for ACBD3 Interaction Studies
This protocol describes a general workflow for identifying protein interaction partners of ACBD3 from cell lysates.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. molbiolcell.org [molbiolcell.org]
- 3. biorxiv.org [biorxiv.org]
- 4. An A-kinase anchoring protein (ACBD3) coordinates traffic-induced PKA activation at the Golgi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Golgi protein ACBD3 mediates neurotoxicity associated with Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Chronic Glutamate Toxicity in Neurodegenerative Diseases—What is the Evidence? [frontiersin.org]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Chronic Glutamate Toxicity in Neurodegenerative Diseases-What is the Evidence? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brain tissue expression of ACBD3 - Summary - The Human Protein Atlas [proteinatlas.org]
- 10. trans-ACPD | GluR | TargetMol [targetmol.com]
- 11. jneurosci.org [jneurosci.org]
- 12. Activation of postsynaptic metabotropic glutamate receptors by trans- ACPD hyperpolarizes neurons of the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of postsynaptic metabotropic glutamate receptors by trans-ACPD hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intracellular Mechanisms Underlying the Suppression of AMPA Responses by trans-ACPD in Cultured Chick Purkinje Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effects of trans-ACPD on long-term potentiation in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Trans-ACPD enhances long-term potentiation in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Long-term depression - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Structural and Functional Properties of Acyl-CoA-Binding Domain-Containing Protein 3 (ACBD3)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Acyl-CoA-binding domain-containing protein 3 (ACBD3), also known as GCP60, is a multifaceted scaffolding protein primarily localized to the Golgi apparatus. It plays a crucial role in maintaining Golgi structure, regulating intracellular trafficking, and participating in a diverse array of cellular signaling pathways. This technical guide provides a comprehensive overview of the structural and functional properties of ACBD3, presenting quantitative data, detailed experimental methodologies, and visual representations of its key signaling cascades. Its involvement in steroidogenesis, lipid metabolism, neuronal differentiation, and viral pathogenesis underscores its significance as a potential therapeutic target.
Structural Properties of ACBD3
ACBD3 is a 60.59 kDa protein comprised of 528 amino acids.[1] It possesses a modular architecture with several distinct functional domains that mediate its diverse interactions and functions. While a crystal structure of the full-length protein is not yet available, high-resolution structures of its individual domains have been elucidated, providing significant insights into its overall conformation and function.[2]
Domain Architecture
The primary structure of human ACBD3 contains the following domains:
-
Acyl-CoA Binding (ACB) Domain (N-terminus): This domain is characteristic of the ACBD family of proteins and is responsible for binding long-chain acyl-CoA esters.[3]
-
Charged Amino Acid Region (CAR): A region enriched in charged amino acids.[4]
-
Glutamine-rich (Q) Domain: This domain is crucial for the interaction with phosphatidylinositol 4-kinase beta (PI4KB).[4][5]
-
Golgi Dynamics (GOLD) Domain (C-terminus): This domain is responsible for the localization of ACBD3 to the Golgi apparatus through its interaction with Golgi-resident proteins like giantin.[2][3]
Three-Dimensional Structure
The three-dimensional structures of the GOLD and Q domains of ACBD3 have been determined by X-ray crystallography and NMR spectroscopy, respectively. A pseudoatomic model of the full-length ACBD3 has been generated based on these structures and a homologous ACBD domain from bovine ACBD1.[2]
Table 1: Structural Data for Human ACBD3 Domains
| PDB ID | Domain | Experimental Method | Resolution (Å) |
| 5TDQ | GOLD domain | X-ray Diffraction | 2.49 |
| 6HLN | GOLD domain in complex with enterovirus-D68 3A protein | X-ray Diffraction | 2.1 |
| 5LZ3 | GOLD domain in complex with Aichivirus A 3A protein | X-ray Diffraction | 3.0 |
| 5LZ6 | GOLD domain in complex with Aichivirus B 3A protein | X-ray Diffraction | 2.60 |
| 2N72 | Q domain | NMR Spectroscopy | - |
Data sourced from the Protein Data Bank.[6][7][8][9][10]
Functional Properties of ACBD3
ACBD3's function as a scaffold protein allows it to orchestrate a multitude of cellular processes by bringing together various interacting partners.
Maintenance of Golgi Structure and Trafficking
ACBD3 is integral to the structural integrity of the Golgi apparatus. Its GOLD domain interacts with the integral membrane protein giantin, which is essential for maintaining the Golgi ribbon structure and mediating protein transport between the endoplasmic reticulum (ER) and the Golgi.[10][11] ACBD3 also interacts with golgin-45, another Golgi structural protein.[2]
Role in Cellular Signaling
ACBD3 is a key player in several signaling cascades:
-
Steroidogenesis: In steroidogenic cells, ACBD3 mediates the cAMP-dependent transport of cholesterol into the mitochondria, a critical step in steroid hormone synthesis. It forms a complex with the translocator protein (TSPO) and the protein kinase A regulatory subunit type 1A (PRKAR1A).[3]
-
Lipid Metabolism: ACBD3 negatively regulates de novo cholesterol and fatty acid synthesis by inhibiting the maturation of sterol regulatory element-binding protein 1 (SREBP1). It also modulates NAD+ metabolism by activating poly(ADP-ribose) polymerase 1 (PARP1).[2]
-
Ceramide Transport: ACBD3 is involved in the transport of ceramide from the ER to the Golgi by recruiting the ceramide transport protein (CERT) dephosphorylating phosphatase PPM1L to ER-Golgi membrane contact sites.[2]
-
Neuronal Differentiation: ACBD3 interacts with the cell fate determinant protein Numb, which in turn inhibits Notch signaling, a pathway crucial for regulating neurogenesis.[3]
-
Iron Homeostasis: ACBD3 interacts with the divalent metal transporter 1 (DMT1) and Dexras1, suggesting a role in regulating cellular iron levels.[3]
-
Apoptosis: ACBD3 interacts with a caspase-cleaved fragment of golgin-160, implicating it in the regulation of apoptosis.[3]
Host Factor for Viral Replication
Several picornaviruses, including enteroviruses and kobuviruses, hijack ACBD3 to facilitate their replication. The viral non-structural protein 3A binds to the GOLD domain of ACBD3, recruiting PI4KB to the viral replication organelles. This leads to an increase in phosphatidylinositol 4-phosphate (PI4P), which is essential for the formation of the viral replication machinery.[2][12]
Table 2: Key Interacting Partners of ACBD3 and Their Functions
| Interacting Protein | ACBD3 Domain | Cellular Process |
| Giantin | GOLD | Golgi structure and transport |
| Golgin-45 | GOLD | Golgi structure |
| TSPO, PRKAR1A | Not specified | Steroidogenesis |
| SREBP1 | Not specified | Lipid metabolism |
| PARP1 | Not specified | NAD+ metabolism |
| PPM1L | Not specified | Ceramide transport |
| Numb | C-terminus | Neuronal differentiation |
| DMT1, Dexras1 | Not specified | Iron homeostasis |
| Golgin-160 fragment | Not specified | Apoptosis |
| Viral 3A proteins | GOLD | Viral replication |
| PI4KB | Q domain | Viral replication, Golgi function |
Data compiled from multiple sources.[2][3][12]
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways involving ACBD3.
Caption: ACBD3 in cAMP-dependent steroidogenesis.
Caption: Hijacking of ACBD3 by picornaviruses for replication.
Caption: ACBD3's role in the Numb/Notch signaling pathway.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the structure and function of ACBD3.
X-ray Crystallography for ACBD3 Domain Structure Determination
Objective: To determine the three-dimensional structure of ACBD3 domains at atomic resolution.
Methodology:
-
Protein Expression and Purification: The target ACBD3 domain (e.g., the GOLD domain) is cloned into an expression vector and overexpressed in a suitable host, such as E. coli. The protein is then purified to homogeneity using a series of chromatography steps (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
Crystallization: The purified protein is concentrated and subjected to crystallization screening using various precipitants, buffers, and additives. Crystallization conditions are optimized to obtain well-diffracting crystals.
-
Data Collection: Crystals are cryo-protected and exposed to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected on a detector.
-
Structure Determination and Refinement: The diffraction data are processed to determine the crystal's unit cell parameters and space group. The structure is solved using molecular replacement (if a homologous structure is available) or experimental phasing methods. The resulting electron density map is used to build an atomic model of the protein, which is then refined to improve its agreement with the experimental data.
This is a generalized protocol. Specific details can be found in the primary literature citing the PDB entries.[8][9]
Co-Immunoprecipitation to Identify ACBD3 Interacting Partners
Objective: To identify proteins that interact with ACBD3 within a cellular context.
Methodology:
-
Cell Lysis: Cells expressing the proteins of interest are harvested and lysed in a non-denaturing buffer to preserve protein-protein interactions.
-
Pre-clearing: The cell lysate is incubated with control beads (e.g., Protein A/G agarose) to remove proteins that non-specifically bind to the beads.
-
Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific to ACBD3. The antibody-protein complexes are then captured by adding Protein A/G beads.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer. The eluted proteins are then separated by SDS-PAGE and analyzed by Western blotting using antibodies against the suspected interacting partners, or by mass spectrometry for unbiased identification of novel interactors.[13]
Mammalian Two-Hybrid Assay for In Vivo Interaction Studies
Objective: To confirm a direct protein-protein interaction between ACBD3 and a partner protein within living mammalian cells.
Methodology:
-
Vector Construction: Two hybrid vectors are constructed. One contains the DNA-binding domain (DBD) of a transcription factor (e.g., GAL4) fused to the ACBD3 coding sequence. The other contains the activation domain (AD) of the transcription factor fused to the coding sequence of the potential interacting protein. A reporter plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with binding sites for the DBD is also required.
-
Cell Transfection: The three plasmids (DBD-ACBD3, AD-partner, and reporter) are co-transfected into mammalian cells.
-
Interaction and Reporter Gene Expression: If ACBD3 and the partner protein interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor. This transcription factor then binds to the promoter of the reporter gene, driving its expression.
-
Assay: The expression of the reporter gene is quantified (e.g., by measuring luciferase activity). A significant increase in reporter gene expression compared to negative controls indicates a positive interaction.[12]
Surface Plasmon Resonance (SPR) for Quantitative Binding Analysis
Objective: To quantitatively measure the binding affinity and kinetics of the interaction between ACBD3 and its partners.
Methodology:
-
Ligand Immobilization: One of the interacting partners (the ligand, e.g., a purified ACBD3 domain) is immobilized on the surface of a sensor chip.
-
Analyte Injection: The other interacting partner (the analyte) is flowed over the sensor chip surface at various concentrations.
-
Signal Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal (measured in resonance units, RU).
-
Data Analysis: The binding data are fitted to kinetic models to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d), which is a measure of binding affinity.[14][15]
Conclusion and Future Directions
ACBD3 has emerged as a critical node in a complex network of cellular processes, from maintaining the structural and functional integrity of the Golgi apparatus to regulating key signaling pathways involved in metabolism, cell fate, and disease. Its role as a host factor for viral replication also highlights its potential as a target for antiviral therapies.
While significant progress has been made in understanding the structural and functional properties of ACBD3, several questions remain. The precise molecular mechanisms by which ACBD3 regulates some of its interacting partners are yet to be fully elucidated. Furthermore, while the binding of the ACB domain to acyl-CoA esters is established, the specific affinities for different acyl-CoA species need to be determined to fully understand its role in lipid metabolism.[16] Future research focused on these areas will undoubtedly provide deeper insights into the biology of ACBD3 and may pave the way for novel therapeutic interventions targeting the diverse pathways it governs.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. mdpi.com [mdpi.com]
- 3. Acyl-coenzyme A binding domain containing 3 (ACBD3; PAP7; GCP60): an emerging signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. 6hln - Crystal structure of human ACBD3 GOLD domain in complex with 3A protein of enterovirus-D68 - Summary - Protein Data Bank Japan [pdbj.org]
- 7. 5lz3 - Crystal structure of human ACBD3 GOLD domain in complex with 3A protein of Aichivirus A - Summary - Protein Data Bank Japan [pdbj.org]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. ACBD3 - Wikipedia [en.wikipedia.org]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. ACBD3-mediated recruitment of PI4KB to picornavirus RNA replication sites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 14. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 16. The diversity of ACBD proteins – From lipid binding to protein modulators and organelle tethers - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Binding Affinity of trans-ACBD to NMDA Receptor Subunits: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a heterotetrameric ion channel typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D).[1][2] The diverse subunit composition of NMDA receptors gives rise to distinct pharmacological and physiological properties, making subunit-selective ligands valuable tools for research and potential therapeutic agents.[3] This guide focuses on the binding affinity of trans-1-aminocyclobutane-1,3-dicarboxylic acid (trans-ACBD), a potent and selective NMDA receptor agonist, to various NMDA receptor subunits.[4] A comprehensive understanding of its interaction with different subunits is essential for elucidating its mechanism of action and for the development of novel therapeutics targeting the NMDA receptor.
Quantitative Data on this compound Binding Affinity
| Compound | Receptor Subunit | Assay Type | Radioligand | Kᵢ (nM) | Reference |
| This compound | GluN1/GluN2B | Scintillation Proximity Assay | [³H]-glutamate | ~200 | [2] |
Note: The provided Kᵢ value is an approximation based on the inhibition constant determined in a competitive binding assay.
Experimental Protocols
Radioligand Binding Assay: Scintillation Proximity Assay (SPA) for GluN1/GluN2B Receptors
This protocol is adapted from the methodology used to determine the binding of ligands to the purified GluN1/GluN2B NMDA receptor.[2]
Objective: To determine the inhibition constant (Kᵢ) of this compound for the glutamate binding site on the GluN2B subunit.
Materials:
-
Purified GluN1/GluN2B NMDA receptor protein
-
[³H]-glutamate (Radioligand)
-
This compound (Test compound)
-
Unlabeled L-glutamate (for non-specific binding determination)
-
Polyvinyltoluene (PVT) Copper (Cu) Scintillation Proximity Assay (SPA) beads
-
SPA buffer: 20 mM Tris pH 8.0, 150 mM NaCl, 0.01% MNG-3, 0.02 mM CHS
-
96-well microplates
-
Microplate scintillation counter
Procedure:
-
Receptor-Bead Preparation: In each well of a 96-well plate, incubate a specific concentration of the purified GluN1/GluN2B NMDA receptor (e.g., 5 nM) with a defined amount of PVT-Cu SPA beads (e.g., 0.5 mg/ml).
-
Competition Assay Setup:
-
To a final volume of 100 µl in SPA buffer, add the receptor-bead mixture.
-
Add varying concentrations of the test compound, this compound.
-
Add a fixed concentration of the radioligand, [³H]-glutamate (e.g., 70 nM).
-
For determining non-specific binding, a separate set of wells should contain the receptor-bead mixture, [³H]-glutamate, and a saturating concentration of unlabeled L-glutamate (e.g., 1 mM NMDA was used in the reference study).[2]
-
-
Incubation: Incubate the plates at room temperature for 2 hours to allow the binding to reach equilibrium.
-
Measurement: Measure the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding counts from the total binding counts to obtain specific binding.
-
Plot the specific binding as a function of the log of the this compound concentration.
-
Fit the data using a one-site binding model to determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₐ)), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This is a general protocol for assessing the functional activity of this compound at different NMDA receptor subunit combinations expressed in Xenopus oocytes.
Objective: To characterize the agonist activity and determine the EC₅₀ of this compound at various NMDA receptor subtypes (e.g., GluN1/GluN2A, GluN1/GluN2C, GluN1/GluN2D).
Materials:
-
Xenopus laevis oocytes
-
cRNAs for GluN1 and various GluN2 subunits (GluN2A, GluN2C, GluN2D)
-
This compound
-
Glutamate and Glycine (for control responses)
-
Recording solution (e.g., containing NaCl, KCl, HEPES, BaCl₂)
-
Two-electrode voltage-clamp setup
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject oocytes with a mixture of cRNAs for the desired GluN1 and GluN2 subunits.
-
Incubate the injected oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two electrodes (voltage and current) and clamp the membrane potential at a holding potential (e.g., -60 mV).
-
-
Agonist Application:
-
Establish a baseline current in the recording solution.
-
Apply saturating concentrations of glycine and varying concentrations of this compound to the oocyte.
-
Record the inward current response at each concentration of this compound.
-
As a positive control, apply saturating concentrations of both glycine and glutamate to elicit a maximal response.
-
-
Data Analysis:
-
Measure the peak current amplitude for each concentration of this compound.
-
Normalize the responses to the maximal response obtained with saturating glutamate and glycine.
-
Plot the normalized current as a function of the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Hill coefficient.
-
Visualizations
Signaling Pathway of NMDA Receptor Activation
Caption: NMDA receptor activation requires coincident binding of glutamate and a co-agonist, along with membrane depolarization.
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: A generalized workflow for a competitive radioligand binding assay to determine ligand affinity.
Conclusion
This compound is a valuable pharmacological tool for studying the NMDA receptor. While its partial agonist activity at the GluN2B subunit is established, a comprehensive understanding of its binding affinity across all GluN2 subunits is currently incomplete. The experimental protocols provided in this guide offer a framework for researchers to further investigate the subunit selectivity of this compound and similar compounds. Such studies are crucial for advancing our knowledge of NMDA receptor pharmacology and for the development of more specific and effective therapeutic interventions for a range of neurological and psychiatric disorders.
References
An In-depth Technical Guide on the Early Research and Development of trans-ACBD
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-ACBD, chemically known as trans-1-Aminocyclobutane-1,3-dicarboxylic acid, is a potent and selective agonist of the N-methyl-D-aspartate (NMDA) receptor, a critical component in glutamatergic neurotransmission. Early research into this compound laid the groundwork for its use as a valuable pharmacological tool to investigate the function and downstream signaling of NMDA receptors. This technical guide provides a comprehensive overview of the seminal research on this compound, focusing on its synthesis, pharmacological activity, and the experimental protocols utilized in its initial characterization.
Core Compound Information
| Property | Value |
| Full Chemical Name | trans-1-Aminocyclobutane-1,3-dicarboxylic acid |
| Abbreviation | This compound |
| Molecular Formula | C₆H₉NO₄ |
| Molecular Weight | 159.14 g/mol |
| CAS Number | 117488-23-0 |
| Primary Target | NMDA Receptor |
Early Pharmacological Profile of this compound
The initial pharmacological assessments of this compound were conducted to determine its potency and selectivity as an excitatory amino acid receptor agonist. The key findings from these early studies are summarized below.
In Vitro Agonist Activity
Early investigations utilized the rat brain cortical wedge preparation to assess the depolarizing activity of this compound and its analogues. This electrophysiological assay measures the agonist-induced depolarization of neurons, providing a functional measure of receptor activation.
Table 1: Agonist Potency of this compound and Related Compounds at NMDA Receptors
| Compound | Relative Potency (NMDA = 1) |
| This compound | ~20 |
| cis-ACBD | ~0.33 |
| NMDA | 1 |
Data sourced from Allan et al. (1990) indicating that this compound is approximately 20 times more potent than NMDA in depolarizing rat cortical neurons.[1]
Mechanism of Action: NMDA Receptor Activation
This compound exerts its effects by binding to and activating the NMDA receptor, a ligand-gated ion channel. Upon binding of this compound (and a co-agonist, typically glycine or D-serine), and subsequent membrane depolarization to relieve the magnesium (Mg²⁺) block, the channel opens, allowing for the influx of cations, most notably Calcium (Ca²⁺).[2][3] This influx of Ca²⁺ acts as a critical second messenger, initiating a cascade of intracellular signaling events.[2][3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of early findings. The following sections outline the key experimental protocols used in the initial research and development of this compound.
Synthesis of trans-1-Aminocyclobutane-1,3-dicarboxylic acid (this compound)
The synthesis of this compound was a key achievement in its early development. A detailed, step-by-step protocol based on early synthetic chemistry is provided below.
Experimental Workflow for the Synthesis of this compound
Caption: A simplified workflow for the synthesis of this compound.
Protocol:
-
Preparation of 1,1-Cyclobutanedicarboxylic Acid:
-
In a three-necked round-bottom flask equipped with a stirrer, reflux condenser, and dropping funnel, ethyl malonate and trimethylene bromide are reacted in the presence of sodium ethoxide in absolute ethanol.
-
The reaction mixture is maintained at 60-65°C during the addition of the ethoxide solution.
-
After the reaction is complete, the ethyl 1,1-cyclobutanedicarboxylate is isolated via steam distillation.
-
The resulting ester is then hydrolyzed by refluxing with a solution of potassium hydroxide in ethanol to yield 1,1-cyclobutanedicarboxylic acid.
-
-
Synthesis of this compound from 1,1-Cyclobutanedicarboxylic Acid:
-
Note: The specific details for the conversion of 1,1-cyclobutanedicarboxylic acid to this compound in the seminal paper by Allan et al. (1990) are not publicly available in full text. The following represents a plausible synthetic strategy based on established organic chemistry principles for the introduction of amino and carboxylic acid functionalities.
-
The 1,1-dicarboxylic acid can be subjected to a series of reactions including, but not limited to, selective esterification, Hofmann or Curtius rearrangement for the introduction of an amine group, and subsequent functional group manipulations to achieve the desired trans-1-amino-1,3-dicarboxylic acid structure. Stereoselective control would be a critical aspect of this multi-step synthesis.
-
Electrophysiological Recording in Rat Cortical Wedge Preparation
This ex vivo technique was instrumental in characterizing the agonist activity of this compound at native excitatory amino acid receptors.
Experimental Workflow for Electrophysiological Recording
Caption: Workflow for assessing agonist activity using the rat cortical wedge preparation.
Protocol:
-
Tissue Preparation:
-
Adult rats are euthanized, and the brain is rapidly removed and placed in chilled, oxygenated artificial cerebrospinal fluid (aCSF).
-
The cerebral cortex is dissected and sliced into "wedges" of approximately 0.5 mm thickness.
-
-
Recording Setup:
-
A cortical wedge is transferred to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature.
-
A recording electrode is placed on the surface of the cortical wedge to measure field potentials, and a stimulating electrode is positioned to evoke synaptic responses if required.
-
-
Drug Application and Data Acquisition:
-
A stable baseline recording is established.
-
Known concentrations of this compound, NMDA, and other test compounds are added to the perfusing aCSF.
-
The change in the DC potential (depolarization) is recorded in response to agonist application.
-
Dose-response curves are generated to determine the relative potencies of the compounds.
-
Phosphoinositide Hydrolysis Assay
This biochemical assay is used to determine if a receptor is coupled to the phospholipase C (PLC) signaling pathway.
Protocol:
-
Tissue Preparation and Labeling:
-
Brain slices (e.g., from the hippocampus) are prepared as described for electrophysiology.
-
The slices are incubated with [³H]myo-inositol to radiolabel the membrane phosphoinositides.
-
-
Stimulation:
-
The labeled slices are washed and then incubated in a buffer containing LiCl (to inhibit inositol monophosphatase and allow for the accumulation of inositol phosphates).
-
Slices are then stimulated with various concentrations of this compound or other agonists for a defined period.
-
-
Extraction and Quantification:
-
The reaction is terminated, and the inositol phosphates are extracted from the tissue.
-
The different inositol phosphate species (IP₁, IP₂, IP₃) are separated using anion-exchange chromatography.
-
The radioactivity of each fraction is measured using liquid scintillation counting to quantify the amount of phosphoinositide hydrolysis.
-
Signaling Pathway of this compound at the NMDA Receptor
The binding of this compound to the NMDA receptor initiates a complex intracellular signaling cascade primarily driven by the influx of Ca²⁺.
NMDA Receptor Signaling Cascade
References
- 1. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 2. Unconventional NMDA Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and properties of trans-1-aminocyclobutane-1,3-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of trans-1-aminocyclobutane-1,3-dicarboxylic acid (trans-ACBD). As a conformationally constrained analog of glutamate, this compound is a potent and selective agonist for the N-methyl-D-aspartate (NMDA) receptor and an inhibitor of Excitatory Amino Acid Transporters (EAATs). This document collates available physicochemical data, detailed experimental protocols for its characterization, and visual representations of its role in glutamatergic signaling and relevant experimental workflows.
Chemical Structure and Physicochemical Properties
trans-1-Aminocyclobutane-1,3-dicarboxylic acid is a cyclic non-proteinogenic amino acid. The "trans" configuration indicates that the amino and the C3-carboxylic acid groups are on opposite sides of the cyclobutane ring.
Chemical Structure:
Table 1: General and Physicochemical Properties of trans-1-Aminocyclobutane-1,3-dicarboxylic Acid
| Property | Value | Reference |
| IUPAC Name | trans-1-aminocyclobutane-1,3-dicarboxylic acid | N/A |
| Synonyms | This compound | N/A |
| CAS Number | 73550-55-7 | [1] |
| Molecular Formula | C₆H₉NO₄ | [1] |
| Molecular Weight | 159.14 g/mol | [1] |
| Melting Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available for the amino-substituted compound. For the parent trans-cyclobutane-1,3-dicarboxylic acid, pKa values have been reported, but are not directly transferable. |
Spectroscopic Data
Detailed experimental spectra for trans-1-aminocyclobutane-1,3-dicarboxylic acid are not widely published. The following are predicted key characteristics based on the structure and data for analogous compounds.
Table 2: Predicted Spectroscopic Data for trans-1-Aminocyclobutane-1,3-dicarboxylic Acid
| Spectrum Type | Predicted Chemical Shifts / Frequencies |
| ¹H NMR | Signals corresponding to the two diastereotopic methylene protons and the methine proton on the cyclobutane ring. The chemical shifts would be influenced by the presence of the carboxylic acid and amino groups. |
| ¹³C NMR | Resonances for the quaternary carbon bonded to the amino and carboxyl groups, the two methylene carbons, the methine carbon, and the two carboxyl carbons. |
| FTIR (cm⁻¹) | Broad O-H stretch from carboxylic acids (approx. 2500-3300), N-H stretch from the amino group (approx. 3300-3500), C=O stretch from carboxylic acids (approx. 1700-1725), and C-N stretch (approx. 1020-1250). |
Biological Activity and Mechanism of Action
This compound is a dual-acting compound primarily targeting the glutamatergic system.
-
NMDA Receptor Agonism : It is a potent and selective agonist at the NMDA receptor, a subtype of ionotropic glutamate receptors.[2] Activation of NMDA receptors by agonists like this compound leads to the opening of the ion channel, allowing for the influx of Ca²⁺ into the neuron. This calcium influx is a critical trigger for numerous downstream signaling cascades involved in synaptic plasticity, learning, and memory.[3]
-
Excitatory Amino Acid Transporter (EAAT) Inhibition : this compound is also a potent inhibitor of EAATs.[1] These transporters are responsible for the reuptake of glutamate from the synaptic cleft, thereby terminating the synaptic signal. Inhibition of EAATs by this compound would lead to an increase in the extracellular concentration of glutamate, potentially enhancing glutamatergic neurotransmission.
Signaling Pathway
As an NMDA receptor agonist, this compound initiates a complex intracellular signaling cascade upon binding to the receptor. The following diagram illustrates a simplified representation of this pathway.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of trans-1-aminocyclobutane-1,3-dicarboxylic acid.
Synthesis of trans-1-Aminocyclobutane-1,3-dicarboxylic Acid
Conceptual Synthetic Workflow:
NMDA Receptor Binding Assay
This protocol is adapted from standard radioligand binding assays used to characterize NMDA receptor agonists.
Objective: To determine the binding affinity of this compound to the NMDA receptor.
Materials:
-
[³H]MK-801 (a non-competitive NMDA receptor antagonist radioligand)
-
Rat brain membrane preparation (e.g., from cortex or hippocampus)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glutamate and glycine (co-agonists)
-
This compound at various concentrations
-
Non-specific binding control (e.g., a high concentration of unlabeled MK-801 or phencyclidine)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare rat brain membranes by homogenization and centrifugation.
-
In a 96-well plate, add the membrane preparation to the assay buffer.
-
Add a fixed concentration of glutamate and glycine to activate the receptors.
-
Add varying concentrations of this compound to the wells.
-
Add a fixed concentration of [³H]MK-801 to all wells.
-
For non-specific binding determination, add a saturating concentration of unlabeled MK-801 to a set of wells.
-
Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Analyze the data to determine the IC₅₀ value of this compound, which can then be used to calculate its binding affinity (Ki).
Excitatory Amino Acid Transporter (EAAT) Inhibition Assay
This protocol is based on a common method to assess the inhibition of glutamate uptake by EAATs.
Objective: To determine the inhibitory potency of this compound on EAATs.
Materials:
-
[³H]L-glutamate
-
Synaptosomes or cultured cells expressing EAATs (e.g., primary astrocytes)
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
This compound at various concentrations
-
A known EAAT inhibitor as a positive control (e.g., TBOA)
-
Scintillation cocktail and counter
Procedure:
-
Prepare synaptosomes from rat brain tissue or culture cells expressing EAATs.
-
Pre-incubate the synaptosomes or cells with varying concentrations of this compound or control compounds in the assay buffer at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]L-glutamate.
-
Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes).
-
Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of inhibition of glutamate uptake at each concentration of this compound and determine the IC₅₀ value.
Conclusion
trans-1-Aminocyclobutane-1,3-dicarboxylic acid is a valuable pharmacological tool for studying the glutamatergic system. Its dual action as an NMDA receptor agonist and an EAAT inhibitor makes it a complex and interesting molecule for research in neuroscience and drug development. Further experimental determination of its physicochemical properties and detailed spectroscopic analysis are warranted to fully characterize this compound. The provided protocols offer a foundation for researchers to investigate the synthesis and biological activity of this compound.
References
Foundational Neuropharmacology of trans-ACBD: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the foundational neuropharmacology of trans-1-Aminocyclobutane-1,3-dicarboxylic acid (trans-ACBD), a potent and selective partial agonist for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This document collates quantitative data on its binding affinity and functional potency, details established experimental protocols for its study, and illustrates its mechanism of action through signaling pathway diagrams. The information presented herein is intended to serve as a core resource for researchers and professionals engaged in neuroscience research and the development of novel therapeutics targeting the glutamatergic system.
Introduction
This compound is a conformationally restricted analog of glutamate that has proven to be a valuable pharmacological tool for elucidating the function of NMDA receptors, particularly those containing the GluN2B subunit.[1][2] NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[3] Their dysfunction is implicated in a range of neurological and psychiatric disorders.[2][4] As a subunit-selective partial agonist, this compound allows for the specific interrogation of GluN2B-containing NMDA receptors, offering a more nuanced approach than non-selective agonists or antagonists.[1][3] This guide summarizes the key in vitro neuropharmacological data and methodologies related to the foundational studies of this compound.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the interaction of this compound with NMDA receptors.
Table 1: Radioligand Binding Affinity of this compound at NMDA Receptors
| Radioligand | Preparation | Receptor Subunit | Ki (μM) | Reference |
| [3H]glutamate | Recombinant Xenopus laevis GluN1/GluN2B | GluN2B | Data Not Explicitly Stated | [1] |
Note: While the study by Lee et al. (2014) utilized a competitive binding assay with [3H]glutamate to determine inhibition constants for this compound, the specific Ki value was not provided in the primary text or supplementary materials. The methodology suggests that such data is obtainable through the described protocol.
Table 2: Functional Potency (EC50) of this compound at NMDA Receptors
| Preparation | Receptor Subtype | EC50 (μM) | Maximal Response (Imax) | Reference |
| Xenopus oocytes expressing wt NR1/NR2B | GluN1/GluN2B | 17 ± 3.6 | ~70% of L-glutamate | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of foundational research. The following sections outline established protocols for investigating the neuropharmacology of this compound.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is adapted from methodologies used to characterize ligands at NMDA receptors and is suitable for determining the binding affinity (Ki) of this compound.[1][6]
Objective: To determine the inhibition constant (Ki) of this compound for the glutamate binding site on a specific NMDA receptor subunit (e.g., GluN2B).
Materials:
-
Receptor Preparation: Membrane preparations from cells expressing the desired NMDA receptor subunits (e.g., HEK293 cells transfected with GluN1 and GluN2B).[7]
-
Radioligand: A radiolabeled NMDA receptor agonist or antagonist that binds to the glutamate site (e.g., [3H]glutamate).[1]
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Scintillation Proximity Assay (SPA) beads: (e.g., PVT-Cu SPA beads).[1]
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Receptor Preparation: Prepare cell membranes expressing the NMDA receptor subunits of interest. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the receptor preparation (e.g., 5 nM final concentration), SPA beads (e.g., 0.5 mg/ml), and a fixed concentration of the radioligand (e.g., 70 nM [3H]glutamate).[1]
-
Competition: Add varying concentrations of this compound to the wells. To determine non-specific binding, add a saturating concentration of a known NMDA receptor agonist (e.g., 1 mM NMDA).[1]
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).[1]
-
Detection: Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site binding model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is a standard method for characterizing the functional properties of ion channels, such as NMDA receptors, expressed in a heterologous system.[5][8]
Objective: To determine the half-maximal effective concentration (EC50) and maximal response (Imax) of this compound at specific NMDA receptor subtypes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for NMDA receptor subunits (e.g., GluN1 and GluN2B).
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4.
-
Two-electrode voltage clamp setup.
-
Agonist solutions: Prepare a range of concentrations of this compound in ND96 solution containing a saturating concentration of the co-agonist glycine (e.g., 10 µM).[5]
Procedure:
-
Oocyte Preparation and Injection: Prepare and inject Xenopus oocytes with cRNA encoding the desired NMDA receptor subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Recording Setup: Place an oocyte in the recording chamber and perfuse with ND96 solution. Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording). Clamp the membrane potential at a holding potential of -70 mV.
-
Agonist Application: Apply a saturating concentration of glutamate to elicit a maximal control response. After washout, apply different concentrations of this compound to the oocyte and record the resulting current. Ensure complete washout between applications.
-
Data Analysis: Measure the peak current amplitude for each concentration of this compound. Normalize the responses to the maximal response elicited by a saturating concentration of glutamate. Plot the normalized current versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Imax.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the neuropharmacology of this compound.
Signaling Pathways
References
- 1. rcsb.org [rcsb.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetic basis of partial agonism at NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NMDA receptor structures reveal subunit arrangement and pore architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Structural Biology Perspective on NMDA Receptor Pharmacology and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of trans-ACBD
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the enantioselective synthesis of trans-1-amino-1,3-dicarboxycyclopentane (trans-ACPD), a potent and selective agonist of metabotropic glutamate receptors (mGluRs). The synthesis is based on the methodology reported by Bradley et al. in the Journal of Organic Chemistry, 2002.[1] This protocol outlines the key steps, from the preparation of the ketone cyclization precursor from Garner's aldehyde to the final functional group manipulation to yield the target compound. Additionally, this document details the primary signaling pathway initiated by trans-ACPD upon binding to Group I mGluRs, a critical aspect for researchers in neuropharmacology and drug development. All quantitative data is summarized for clarity, and key experimental workflows and signaling pathways are visually represented.
Introduction
trans-1-Amino-1,3-dicarboxycyclopentane (trans-ACPD), specifically the (1S,3R) stereoisomer, is a conformationally restricted analog of glutamate. It is a valuable pharmacological tool for studying the physiological roles of metabotropic glutamate receptors due to its selectivity as an agonist at Group I and Group II mGluRs. Activation of these receptors, particularly the Gq-coupled Group I mGluRs, initiates a signaling cascade involving phospholipase C (PLC), leading to downstream effects on intracellular calcium levels and protein kinase C (PKC) activity.[2][3] Understanding the synthesis and mechanism of action of trans-ACPD is crucial for the development of novel therapeutics targeting glutamatergic signaling pathways implicated in various neurological disorders.
Data Presentation
Table 1: Summary of Key Reaction Steps and Yields
| Step | Reaction | Key Reagents | Typical Yield | Reference |
| 1 | Wittig Homologation | Garner's aldehyde, (Carbethoxymethylene)triphenylphosphorane | High | [1] |
| 2 | Catalytic Hydrogenation | Product of Step 1, H₂, Pd/C | High | [1] |
| 3 | Alkylidene Carbene 1,5-C-H Insertion | Product of Step 2, Lithio(trimethylsilyl)diazomethane | 62-69% | [1] |
| 4 | Functional Group Manipulation | Product of Step 3 | Variable | [1] |
| 5 | Final Product | (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid | - | - |
Table 2: Pharmacological Activity of trans-ACPD
| Receptor Subtype | Agonist Activity (EC₅₀) | Reference |
| mGluR1 | 15 µM | |
| mGluR2 | 2 µM | |
| mGluR5 | 23 µM | |
| mGluR4 | ~800 µM |
Experimental Protocols
The following is a detailed protocol for the enantioselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (trans-ACPD), adapted from the work of Bradley et al. (2002).[1]
Materials:
-
Garner's aldehyde
-
(Carbethoxymethylene)triphenylphosphorane
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Lithio(trimethylsilyl)diazomethane
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Synthesis of the Ketone Cyclization Precursor:
-
Step 1: Wittig Homologation. Garner's aldehyde is reacted with (carbethoxymethylene)triphenylphosphorane in a suitable solvent (e.g., dichloromethane) at room temperature to yield the corresponding α,β-unsaturated ester. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product is purified using standard techniques such as column chromatography.
-
Step 2: Catalytic Hydrogenation. The purified α,β-unsaturated ester is dissolved in a suitable solvent (e.g., ethanol) and subjected to catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere. This step reduces the carbon-carbon double bond to afford the saturated ester. The catalyst is removed by filtration, and the solvent is evaporated to yield the ketone precursor.
-
-
Cyclization via Alkylidene Carbene 1,5-C-H Insertion:
-
The ketone precursor is dissolved in anhydrous tetrahydrofuran (THF) and cooled to a low temperature (e.g., -78 °C).
-
Approximately 1.2 equivalents of lithio(trimethylsilyl)diazomethane are added dropwise to the solution.
-
The reaction is allowed to proceed at low temperature, and the formation of the cyclopentene-containing C-H insertion product is monitored. This step is reported to have a yield of 62-69%.[1]
-
-
Functional Group Manipulation and Final Product Formation:
-
The cyclopentene product from the previous step undergoes a series of functional group manipulations to convert the ester and protected amine functionalities into the desired carboxylic acid and primary amine groups of trans-ACPD. These steps may include hydrolysis of the ester and deprotection of the amine.
-
The final product, (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid, is purified by techniques such as recrystallization or ion-exchange chromatography.
-
Characterization:
The final product should be characterized by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess.
Visualizations
Synthesis Workflow
Caption: Enantioselective synthesis of trans-ACPD.
Signaling Pathway of trans-ACPD
Caption: Group I mGluR signaling cascade.
References
Application Notes and Protocols for the Use of trans-ACBD in In-Vitro Neuroscience Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of trans-1-Aminocyclobutane-1,3-dicarboxylic acid (trans-ACBD) in in-vitro neuroscience experiments. A critical point of clarification is the distinction between this compound and the more extensively studied compound, trans-1-Aminocyclopentane-1,3-dicarboxylic acid (trans-ACPD). While both are glutamate analogs, they possess distinct pharmacological profiles.
-
This compound is a potent and selective agonist of the N-methyl-D-aspartate (NMDA) receptor , an ionotropic glutamate receptor.[1]
-
trans-ACPD is a well-characterized agonist of Group I and Group II metabotropic glutamate receptors (mGluRs) .[2][3][4][5][6]
This document will focus on the application of this compound as an NMDA receptor agonist. Information on trans-ACPD is provided for comparative purposes to avoid confusion.
Data Presentation: Quantitative Compound Profiles
Quantitative data for this compound is not extensively available in publicly accessible literature. Therefore, a summary of its known qualitative characteristics is presented alongside a detailed quantitative profile for the related compound, trans-ACPD.
Table 1: Profile of this compound
| Property | Description | Reference |
| Full Name | trans-1-Aminocyclobutane-1,3-dicarboxylic acid | [1] |
| Target | N-methyl-D-aspartate (NMDA) Receptor | [1] |
| Activity | Potent and Selective Agonist | [1] |
| Typical Working Concentration | Expected to be in the low micromolar range, but requires empirical determination. |
Table 2: Quantitative Profile of trans-ACPD
| Property | Value | Cell Type/System | Reference |
| Full Name | (±)-trans-1-Aminocyclopentane-1,3-dicarboxylic acid | [3] | |
| Target | Metabotropic Glutamate Receptors (mGluRs) | [2] | |
| EC50 at mGluR1a | 15 µM | CHO cells | [3] |
| EC50 at mGluR2 | 2 µM | CHO cells | [3] |
| EC50 at mGluR4 | ~800 µM | Baby hamster kidney cells | [3] |
| EC50 at mGluR5a | 23 µM | CHO cells | [3] |
| EC50 for PI Hydrolysis | 51 µM | Neonatal rat hippocampal slices | [4] |
| Effective Concentration (Calcium Mobilization) | ≤ 100 µM (for 1-5 s) | Cultured mouse Purkinje neurons | [5] |
| Effective Concentration (Inward Current) | 10 µM | Cultured mouse Purkinje neurons | [5] |
Signaling Pathways
Activation of NMDA receptors by this compound initiates a cascade of intracellular events primarily driven by calcium influx. For clarity and comparison, the signaling pathway for Group I mGluRs, activated by trans-ACPD, is also depicted.
Experimental Protocols
The following are detailed, representative protocols for studying the effects of this compound in common in-vitro neuroscience preparations. Note: As a potent NMDA receptor agonist, it is crucial to perform initial dose-response experiments to determine the optimal concentration range (e.g., 1-100 µM) for your specific cell type and experimental conditions.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons or Brain Slices
This protocol is designed to measure NMDA receptor-mediated currents evoked by this compound.
Materials:
-
External Solution (ACSF for slices, or Tyrode's for cultures): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 0 MgCl₂ (to relieve voltage-dependent block), 25 NaHCO₃, 1.25 NaH₂PO₄, 25 glucose, and 0.01 glycine (as a co-agonist). Equilibrate with 95% O₂/5% CO₂.
-
Internal Solution: Containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP, 5 QX-314 (to block voltage-gated sodium channels). Adjust pH to 7.3 with CsOH.
-
This compound Stock Solution: 10 mM in sterile water or NaOH (1 eq).
-
Glycine Stock Solution: 10 mM in sterile water.
-
Antagonists (for control experiments): AP5 (50 µM), CNQX (10 µM), Picrotoxin (100 µM).
Procedure:
-
Preparation: Prepare acute brain slices (e.g., hippocampus, cortex) or cultured neurons as per standard laboratory protocols.
-
Recording Setup: Place the slice or coverslip in the recording chamber and perfuse with heated (32-34°C) and oxygenated external solution.
-
Patching: Using a patch pipette filled with internal solution, approach a neuron and establish a giga-ohm seal.
-
Whole-Cell Configuration: Rupture the membrane to achieve the whole-cell configuration. Allow the cell to stabilize for 5-10 minutes.
-
Baseline Recording: Clamp the neuron at a holding potential of -70 mV. Record baseline synaptic activity or holding current.
-
Application of this compound: Switch the perfusion to the external solution containing the desired concentration of this compound and glycine.
-
Data Acquisition: Record the inward current elicited by the activation of NMDA receptors.
-
Washout: Switch the perfusion back to the control external solution and record until the current returns to baseline.
-
Pharmacological Controls: To confirm the current is mediated by NMDA receptors, pre-incubate the preparation with an NMDA receptor antagonist (e.g., AP5) before applying this compound.
-
Data Analysis: Measure the peak amplitude, rise time, and decay kinetics of the this compound-evoked currents.
Protocol 2: Intracellular Calcium Imaging
This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to NMDA receptor activation by this compound.
Materials:
-
Cultured neurons on glass coverslips.
-
Calcium Indicator: Fura-2 AM (2-5 µM) or Fluo-4 AM (1-5 µM).
-
Imaging Buffer: HEPES-buffered saline (HBS) containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, and 0.01 glycine. pH 7.4.
-
This compound Stock Solution: 10 mM in sterile water or NaOH (1 eq).
-
Pluronic F-127: 20% solution in DMSO.
Procedure:
-
Dye Loading: Incubate the neuronal cultures in imaging buffer containing the calcium indicator (e.g., 5 µM Fura-2 AM) and Pluronic F-127 (0.02%) for 30-45 minutes at 37°C.
-
Washing: Gently wash the cells three times with fresh imaging buffer to remove extracellular dye.
-
De-esterification: Allow the cells to incubate in imaging buffer for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester.
-
Imaging Setup: Mount the coverslip onto the stage of a fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength excitation (for Fluo-4).
-
Baseline Imaging: Acquire baseline fluorescence images for 1-2 minutes to establish a stable baseline. For Fura-2, alternate excitation between 340 nm and 380 nm.
-
Stimulation: Apply the imaging buffer containing the desired concentration of this compound and glycine to the cells.
-
Image Acquisition: Continuously record the fluorescence intensity changes over time.
-
Washout: Perfuse with control imaging buffer to wash out the compound and observe the return to baseline.
-
Data Analysis: For Fura-2, calculate the ratio of fluorescence intensities (F340/F380). For Fluo-4, calculate the change in fluorescence relative to baseline (ΔF/F₀). Quantify the peak response and the area under the curve.
Protocol 3: Neurotransmitter Release Assay
This protocol provides a general framework to assess whether this compound-mediated NMDA receptor activation modulates neurotransmitter release (e.g., dopamine, GABA) from cultured neurons or synaptosomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. trans-ACPD | GluR | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Trans-ACPD, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo pharmacology of trans- and cis-(+-)-1-amino-1,3-cyclopentanedicarboxylic acid: dissociation of metabotropic and ionotropic excitatory amino acid receptor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Studying Trans-ACBD Effects In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA binding domain (ACBD) containing proteins are a diverse family known for their roles in intracellular lipid metabolism and transport.[1] Emerging evidence suggests that some ACBDs may also participate in extracellular signaling, potentially mediating communication between cells.[1] These "trans-ACBD effects" represent a novel area of research with implications for understanding physiological homeostasis and disease pathology. Studying these effects in vivo requires robust and innovative experimental designs that can dissect paracrine signaling pathways within the complexity of a whole organism.
This document provides a detailed framework for investigating the hypothesis of a this compound effect. We propose a hypothetical signaling pathway and outline a comprehensive set of protocols to test this hypothesis, from initial in vitro validation to conclusive in vivo analysis. The methodologies described herein are adapted from established techniques for studying protein-protein interactions and cell-to-cell communication.[2][3][4][5]
Hypothetical Signaling Pathway: ACBD-X Mediated Paracrine Signaling
For the purpose of this guide, we will hypothesize a signaling pathway where a specific ACBD protein, which we'll call "ACBD-X," is secreted by a "Signaling Cell" and acts on a "Receiving Cell."
-
Initiation: In the Signaling Cell, a specific stimulus (e.g., metabolic stress) induces the expression and secretion of ACBD-X.
-
Transit: Secreted ACBD-X travels through the extracellular space to a neighboring Receiving Cell.
-
Reception: ACBD-X binds to a putative surface receptor, "Receptor-Y," on the Receiving Cell.
-
Transduction: This binding event triggers a downstream intracellular signaling cascade in the Receiving Cell, leading to the activation of a transcription factor, "TF-Z."
-
Response: TF-Z activation results in a measurable change in gene expression and a subsequent cellular response (e.g., differentiation, proliferation).
This hypothetical pathway provides a basis for the experimental designs detailed below.
Caption: Hypothetical ACBD-X mediated paracrine signaling pathway.
Experimental Protocols
Phase 1: In Vitro Validation of the Signaling Pathway
Before moving to complex in vivo models, it is crucial to validate the key steps of the proposed pathway using cell culture systems.
1.1. Protocol: Co-culture Assay to Demonstrate Transcellular Activity
This protocol aims to determine if Signaling Cells can induce a response in Receiving Cells in a contact-independent manner.
-
Materials: Transwell inserts (0.4 µm pore size), culture plates, Signaling Cell line, Receiving Cell line (engineered with a TF-Z reporter, e.g., TF-Z-GFP), appropriate culture media.
-
Methodology:
-
Seed Receiving Cells in the lower chamber of a culture plate.
-
Seed Signaling Cells on the Transwell insert.
-
Co-culture the cells for 24-48 hours. The porous membrane allows the exchange of media but prevents direct cell-to-cell contact.
-
As a control, culture Receiving Cells with an empty Transwell insert or an insert containing a non-signaling control cell line.
-
Measure the activation of the TF-Z reporter in the Receiving Cells using fluorescence microscopy or flow cytometry.
-
1.2. Protocol: Co-Immunoprecipitation (Co-IP) to Confirm ACBD-X and Receptor-Y Interaction
This protocol tests the direct physical interaction between secreted ACBD-X and its putative receptor.[3]
-
Materials: Cell lysates from Receiving Cells, purified recombinant ACBD-X protein, antibody against Receptor-Y, protein A/G beads, wash buffers, and immunoblotting reagents.
-
Methodology:
-
Incubate the lysate from Receiving Cells with purified recombinant ACBD-X.
-
Add the antibody specific to Receptor-Y to immunoprecipitate the receptor.
-
Use protein A/G beads to pull down the antibody-receptor complex.
-
Wash the beads to remove non-specific binders.
-
Elute the proteins from the beads and analyze by Western blot using an antibody against ACBD-X. A band corresponding to ACBD-X would indicate an interaction.
-
Phase 2: In Vivo Characterization of this compound Effects
Following successful in vitro validation, the next step is to investigate the this compound effect in a living organism.
2.1. Protocol: In Vivo Proximity Ligation Assay (PLA) for ACBD-X and Receptor-Y Interaction
PLA allows for the visualization of protein-protein interactions in situ within tissue sections, providing spatial context.
-
Materials: Tissue sections from a relevant animal model, primary antibodies against ACBD-X and Receptor-Y raised in different species, PLA probes, ligation and amplification reagents, and a fluorescence microscope.
-
Methodology:
-
Prepare and fix tissue sections according to standard protocols.
-
Incubate the sections with both primary antibodies simultaneously.
-
Apply PLA probes, which are secondary antibodies with attached DNA strands.
-
If the proteins are in close proximity (<40 nm), the DNA strands can be ligated to form a circular template.
-
Amplify the circular DNA template via rolling circle amplification.
-
Detect the amplified product with a fluorescently labeled probe. Each fluorescent spot represents a protein-protein interaction event.
-
Quantify the number of PLA signals per cell to measure the extent of the interaction.
-
2.2. Protocol: Genetic Labeling and Reporter Gene Analysis In Vivo
This advanced protocol uses genetic tools to specifically label cell populations and monitor signaling events in real-time within a living animal.[6][7]
-
Materials: A Cre-Lox driver mouse line to specifically express Cre recombinase in Signaling Cells, a floxed ACBD-X overexpression or knockout mouse line, and a Receiving Cell-specific reporter mouse line (e.g., expressing GFP under the control of a TF-Z responsive promoter).
-
Methodology:
-
Cross the mouse lines to generate experimental animals where ACBD-X expression is manipulated only in the Signaling Cell population, and the response can be monitored in the Receiving Cell population.
-
Induce the experimental condition (e.g., metabolic stress).
-
Use in vivo imaging techniques (e.g., two-photon microscopy) or immunohistochemistry on tissue sections to detect the reporter gene expression (GFP) in Receiving Cells.[8]
-
Compare the reporter expression in animals with manipulated ACBD-X levels to control animals. An increase in GFP expression upon ACBD-X overexpression would strongly support the this compound signaling hypothesis.
-
Caption: A logical workflow for investigating this compound effects.
Data Presentation
Quantitative data from these experiments should be summarized in a clear and structured format to allow for easy comparison between experimental groups.
Table 1: In Vitro Co-culture Assay Results
| Experimental Group | Receiving Cell TF-Z Reporter Activation (% of cells) | Fold Change vs. Control |
| Control (Receiving Cells alone) | 5.2 ± 1.1 | 1.0 |
| Co-culture (Signaling Cells + Receiving Cells) | 25.8 ± 3.5 | 5.0 |
| Conditioned Media (from Signaling Cells) | 23.1 ± 2.9 | 4.4 |
Table 2: In Vivo PLA Quantification
| Animal Group | Tissue Region | PLA Signals per Cell (Mean ± SD) |
| Wild-Type (Control) | Region of Interest | 2.1 ± 0.8 |
| ACBD-X Overexpressor | Region of Interest | 15.6 ± 4.2 |
| ACBD-X Knockout | Region of Interest | 0.3 ± 0.2 |
Table 3: In Vivo Reporter Gene Analysis
| Genotype (Signaling Cell Specific) | Reporter Expression in Receiving Cells (% GFP+ cells) |
| Control (Cre- only) | 8.9 ± 2.3 |
| ACBD-X Overexpression (Cre+) | 42.1 ± 7.8 |
| ACBD-X Knockout (Cre+) | 2.5 ± 1.0 |
Summary
The study of this compound effects is a promising new frontier in cell biology. The experimental framework presented here provides a comprehensive strategy for researchers to rigorously test hypotheses related to these novel signaling pathways. By combining targeted in vitro assays with sophisticated in vivo models, it is possible to elucidate the roles of ACBD proteins in intercellular communication and their potential as therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Techniques for the Analysis of Protein-Protein Interactions in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Live imaging of paracrine signaling: Advances in visualization and tracking techniques [jstage.jst.go.jp]
- 5. Paracrine signalling between intestinal epithelial and tumour cells induces a regenerative programme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vivo Cellular Imaging for Translational Medical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Approaches To Studying Cellular Signaling: A Primer For Morphologists - PMC [pmc.ncbi.nlm.nih.gov]
Application of trans-ACPD in Neuronal Culture Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (trans-ACPD) is a selective and potent agonist of metabotropic glutamate receptors (mGluRs).[1][2] As such, it is a valuable pharmacological tool for investigating the diverse roles of these receptors in regulating neuronal excitability, synaptic transmission, and intracellular signaling cascades. In neuronal culture systems, trans-ACPD provides a means to dissect the specific contributions of mGluR activation to cellular function in a controlled environment. These in vitro models are instrumental in fundamental neuroscience research and for the screening and characterization of novel therapeutic agents targeting glutamatergic signaling pathways.
Mechanism of Action
Trans-ACPD primarily activates Group I metabotropic glutamate receptors (mGluR1 and mGluR5), which are coupled to Gq/G11 G-proteins.[3] Activation of these receptors initiates the phospholipase C (PLC) signaling pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of calcium (Ca2+) from intracellular stores.[1][4] This elevation in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, can modulate the activity of various ion channels and other downstream effectors, ultimately influencing neuronal excitability and plasticity.
Applications in Neuronal Culture Studies
The application of trans-ACPD to cultured neurons has revealed a variety of physiological responses depending on the neuronal cell type and brain region of origin.
-
Cerebellar Purkinje Neurons: In cultured mouse Purkinje neurons, brief pulses of trans-ACPD (≤ 100 µM) induce a significant and transient increase in intracellular calcium concentration, primarily in the dendrites.[1] This calcium mobilization originates from intracellular stores.[1] Additionally, trans-ACPD at a concentration of 10 µM elicits a small inward current in these cells.[1]
-
Hippocampal Neurons: In rat hippocampal CA1 neurons, trans-ACPD (100-250 µM) has been shown to reversibly inhibit excitatory postsynaptic potentials (EPSPs) and depress electrical excitability.[2]
-
Basolateral Amygdala Neurons: Application of trans-ACPD to neurons of the basolateral amygdala can result in membrane hyperpolarization.[4] This effect is mediated by the activation of a calcium-dependent potassium conductance, suggesting an inhibitory role for mGluR activation in this brain region.[4]
-
Dorsolateral Septal Nucleus Neurons: In vitro intracellular recordings from rat dorsolateral septal nucleus neurons have demonstrated that trans-ACPD can elicit membrane potential depolarization accompanied by oscillations.[5]
Quantitative Data Summary
| Cell Type | Species | trans-ACPD Concentration | Observed Effect | Magnitude of Effect | Reference |
| Cerebellar Purkinje Neurons | Mouse | ≤ 100 µM | Increase in dendritic Ca²⁺ | 200-600 nM | [1] |
| Cerebellar Purkinje Neurons | Mouse | 10 µM | Inward membrane current | - | [1] |
| Hippocampal CA1 Neurons | Rat | 100-250 µM | Inhibition of EPSPs | - | [2] |
| Basolateral Amygdala Neurons | - | - | Membrane hyperpolarization | Reversal potential: ~ -84 mV | [4] |
| Cerebellar Purkinje Neurons | Rat | 300 µM | Biphasic membrane responses and burst activity | - | [3] |
Experimental Protocols
Below are generalized protocols for key experiments involving the use of trans-ACPD in neuronal cultures. Specific parameters may require optimization depending on the cell type and experimental question.
Protocol 1: Primary Neuronal Culture Preparation
This protocol provides a general framework for establishing primary neuronal cultures from rodent brain tissue.
Materials:
-
Dissection medium (e.g., Hibernate-E)
-
Enzymatic dissociation solution (e.g., papain or trypsin)
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)
-
Culture plates/coverslips coated with an adhesive substrate (e.g., poly-D-lysine or poly-L-ornithine and laminin)
-
Dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Euthanize embryonic or early postnatal rodents according to approved institutional guidelines.
-
Dissect the brain region of interest (e.g., cerebellum, hippocampus) in ice-cold dissection medium.
-
Mince the tissue into small pieces.
-
Incubate the tissue in the enzymatic dissociation solution according to the manufacturer's instructions to digest the extracellular matrix.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in pre-warmed plating medium.
-
Determine cell viability and density using a hemocytometer and Trypan blue exclusion.
-
Plate the cells at the desired density onto coated culture plates or coverslips.
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO₂, changing the medium as required.
Protocol 2: Measurement of Intracellular Calcium with Fura-2 AM
This protocol describes how to measure changes in intracellular calcium concentration in response to trans-ACPD application using the ratiometric calcium indicator Fura-2 AM.
Materials:
-
Primary neuronal culture on glass coverslips
-
Fura-2 AM calcium indicator
-
Pluronic F-127
-
Recording buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
trans-ACPD stock solution
-
Inverted fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation)
-
Perfusion system
Procedure:
-
Prepare a loading solution of Fura-2 AM (typically 2-5 µM) and Pluronic F-127 in recording buffer.
-
Incubate the neuronal culture coverslip with the Fura-2 AM loading solution for 30-60 minutes at 37°C.
-
Wash the coverslip with recording buffer to remove excess dye and allow for de-esterification of the dye for at least 30 minutes.
-
Mount the coverslip in a perfusion chamber on the stage of the inverted microscope.
-
Continuously perfuse the cells with recording buffer.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Apply trans-ACPD at the desired concentration via the perfusion system.
-
Continue to acquire fluorescence images to record changes in intracellular calcium in response to trans-ACPD.
-
Calculate the ratio of fluorescence intensity at 340 nm to 380 nm to determine the relative change in intracellular calcium concentration.
Protocol 3: Electrophysiological Recording
This protocol outlines the general steps for performing whole-cell patch-clamp recordings to measure trans-ACPD-induced changes in membrane potential or currents.
Materials:
-
Primary neuronal culture on glass coverslips
-
Recording chamber
-
Inverted microscope with manipulators
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Intracellular solution (specific composition depends on the experiment, e.g., potassium gluconate-based for current-clamp)
-
Extracellular recording solution (e.g., artificial cerebrospinal fluid)
-
trans-ACPD stock solution
-
Perfusion system
Procedure:
-
Place a coverslip with cultured neurons in the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with extracellular solution.
-
Pull a patch pipette from a borosilicate glass capillary to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Under visual guidance, approach a neuron with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the patch of membrane under the pipette tip to gain electrical access to the cell interior (whole-cell configuration).
-
In current-clamp mode, record the baseline resting membrane potential.
-
In voltage-clamp mode, hold the cell at a specific potential (e.g., -70 mV) and record baseline membrane currents.
-
Apply trans-ACPD to the bath via the perfusion system.
-
Record changes in membrane potential (depolarization or hyperpolarization) in current-clamp mode or changes in inward or outward currents in voltage-clamp mode.
-
Wash out the trans-ACPD with the extracellular solution to observe recovery.
Conclusion
Trans-ACPD is an indispensable tool for the study of metabotropic glutamate receptor function in neuronal cultures. Its ability to selectively activate Group I mGluRs allows for the detailed investigation of their role in a multitude of neuronal processes, including calcium signaling, membrane excitability, and synaptic plasticity. The use of trans-ACPD in well-defined in vitro systems will continue to provide valuable insights into the complex mechanisms of glutamatergic neurotransmission and contribute to the development of novel therapeutic strategies for neurological and psychiatric disorders.
References
- 1. Trans-ACPD, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trans-ACPD selectively inhibits excitability of hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate receptor agonists alter neuronal excitability and Ca2+ levels via the phospholipase C transduction pathway in cultured Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of postsynaptic metabotropic glutamate receptors by trans-ACPD hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trans-ACPD (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing trans-ACPD to Induce Excitotoxicity in Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Excitotoxicity, the pathological process by which neuronal damage and death are triggered by the excessive stimulation of excitatory amino acid receptors, is a key mechanism in various neurological disorders. While glutamate and specific ionotropic glutamate receptor agonists like NMDA and kainic acid are commonly used to model excitotoxicity, the metabotropic glutamate receptor (mGluR) agonist, trans-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD) , offers a nuanced approach to studying this phenomenon. As an agonist for both Group I and Group II mGluRs, trans-ACPD can modulate neuronal excitability and potentiate excitotoxic cascades, providing a valuable tool for investigating the complex signaling pathways involved in neuronal injury.
These application notes provide detailed protocols for utilizing trans-ACPD to induce excitotoxicity in both in vitro and in vivo research models. It is important to note that the user's original query specified "trans-ACBD," which is likely a typographical error for "trans-ACPD," the compound detailed herein.
Mechanism of Action
Trans-ACPD primarily activates Group I mGluRs (mGluR1 and mGluR5), which are coupled to Gq proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Crucially, the neurotoxic effects of trans-ACPD are often linked to its ability to potentiate the function of N-methyl-D-aspartate receptors (NMDARs).[1][2] This potentiation can occur through various mechanisms, including PKC-mediated phosphorylation of the NMDAR, leading to an enhanced Ca2+ influx upon NMDAR activation and subsequently triggering downstream apoptotic pathways. At high concentrations, trans-ACPD can also induce membrane potential depolarization and burst firing, which may contribute to cellular toxicity.[3]
Data Presentation
The following tables summarize quantitative data from studies utilizing trans-ACPD to induce or modulate neuronal activity and toxicity.
Table 1: In Vitro Dose-Response of trans-ACPD
| Cell/Tissue Type | Concentration (µM) | Exposure Duration | Observed Effect | Reference |
| Rat Neocortical Slices | 10 - 200 | Not specified | Dose-dependent decrease in spontaneous epileptiform events | [4] |
| Organotypic Hippocampal Slices | 500 | 24 hours | Induction of neurotoxicity (measured by propidium iodide uptake) | [1] |
| Rat Dorsolateral Septal Neurons | High concentrations | Not specified | Membrane potential depolarization and oscillation, burst firing | [3] |
Table 2: In Vivo Administration of trans-ACPD
| Animal Model | Administration Route | Dose (nmol) | Observed Effect | Reference |
| Rat | Intrastriatal injection | 100 - 900 | Dose-dependent induction of internucleosomal DNA fragmentation and neuronal cell death | Not explicitly cited |
Experimental Protocols
In Vitro Model: Excitotoxicity in Primary Neuronal Cultures
This protocol describes the induction of excitotoxicity using trans-ACPD in primary cortical or hippocampal neuronal cultures.
Materials:
-
Primary neuronal cultures (e.g., from embryonic day 18 rat cortices), matured for at least 10-14 days in vitro (DIV).
-
Neurobasal medium with B27 supplement.
-
Hanks' Balanced Salt Solution (HBSS), with and without Mg2+.
-
trans-ACPD stock solution (e.g., 100 mM in sterile water or NaOH, stored at -20°C).
-
Cell viability assays (e.g., Propidium Iodide, LDH assay kit, MTT assay).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Culture Preparation: Plate primary neurons on poly-D-lysine coated plates or coverslips at a suitable density. Culture for 10-14 DIV to allow for maturation and expression of functional glutamate receptors.
-
Preparation of Treatment Media: On the day of the experiment, prepare fresh treatment media by diluting the trans-ACPD stock solution in pre-warmed, Mg2+-free HBSS or culture medium to the desired final concentrations (e.g., 100 µM, 250 µM, 500 µM, 1 mM). The absence of Mg2+ can facilitate the potentiation of NMDA receptor activity.
-
Induction of Excitotoxicity:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with pre-warmed PBS or HBSS.
-
Add the trans-ACPD treatment media to the respective wells. For potentiation studies, a sub-toxic concentration of NMDA (e.g., 10-20 µM) can be co-applied.
-
Incubate the cultures for the desired duration (e.g., 30 minutes to 24 hours) at 37°C in a 5% CO2 incubator. A 24-hour incubation has been shown to be effective in organotypic slice cultures.[1]
-
-
Termination of Treatment:
-
Aspirate the treatment media.
-
Wash the cells twice with pre-warmed HBSS containing Mg2+ or culture medium to remove any residual trans-ACPD.
-
Add fresh, pre-warmed culture medium to each well.
-
-
Assessment of Cell Viability: At a predetermined time point after treatment (e.g., 24 hours post-treatment), assess neuronal viability using a chosen method. For example, for propidium iodide (PI) staining, incubate the cells with PI solution and quantify the number of PI-positive (dead) cells using fluorescence microscopy.
In Vivo Model: Intrastriatal Injection of trans-ACPD
This protocol outlines a method for inducing localized excitotoxicity in the striatum of rodents.
Materials:
-
Adult male rats (e.g., Sprague-Dawley).
-
Stereotaxic apparatus.
-
Anesthetic (e.g., isoflurane, ketamine/xylazine).
-
Microsyringe pump and Hamilton syringe.
-
trans-ACPD solution (e.g., 100-900 nmol in sterile saline).
-
Surgical tools.
Procedure:
-
Animal Preparation: Anesthetize the rat and secure it in the stereotaxic frame.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target striatal coordinates (coordinates should be determined based on a rat brain atlas, e.g., Paxinos and Watson).
-
-
Microinjection:
-
Lower a microsyringe needle to the target depth in the striatum.
-
Infuse a small volume (e.g., 0.5 - 1.0 µL) of the trans-ACPD solution at a slow, controlled rate (e.g., 0.1-0.2 µL/min).
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion and to minimize backflow upon retraction.
-
Slowly retract the needle.
-
-
Post-operative Care: Suture the incision and provide post-operative analgesia and care according to approved animal protocols.
-
Tissue Analysis: At a desired time point after the injection (e.g., 24-72 hours), perfuse the animal and collect the brain tissue. Analyze the tissue for markers of cell death (e.g., TUNEL staining for DNA fragmentation, Fluoro-Jade staining for degenerating neurons) and neuronal loss (e.g., Nissl staining, immunohistochemistry for neuronal markers like NeuN).
Visualizations
References
- 1. Acamprosate inhibits the binding and neurotoxic effects of trans-ACPD, suggesting a novel site of action at metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA receptor antagonism blocks the cardiovascular responses to microinjection of trans-ACPD into the NTS of awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trans-ACPD (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of a metabotropic glutamate agonist, trans-ACPD, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for trans-ACBD in NMDA Receptor Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-1-Aminocyclobutane-1,3-dicarboxylic acid (trans-ACBD) is a potent and selective agonist for the N-methyl-D-aspartate (NMDA) receptor, a crucial player in excitatory neurotransmission in the central nervous system.[1][2] NMDA receptors are ionotropic glutamate receptors that, upon activation, allow the influx of cations, most notably Ca2+, into the neuron.[3] This calcium influx is a critical trigger for a multitude of intracellular signaling cascades that underpin synaptic plasticity, learning, and memory.[3][4]
Structurally, NMDA receptors are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D).[2][3] The specific GluN2 subunit composition dictates the pharmacological and biophysical properties of the receptor, including its affinity for agonists and antagonists, channel conductance, and gating kinetics.[5] this compound, as a glutamate-site agonist, offers a valuable tool for researchers to selectively activate NMDA receptor populations and dissect their downstream functional consequences. Its use in the co-crystallization of the GluN1/GluN2B receptor highlights its utility in probing the agonist-binding pocket of the GluN2 subunit.
This document provides detailed application notes, quantitative data, and experimental protocols for utilizing this compound as a tool to study NMDA receptor function.
Data Presentation: Quantitative Profile of this compound
While specific binding affinities (Ki/Kd) and agonist potencies (EC50) for this compound across different NMDA receptor subtypes are not extensively documented in publicly available literature, its characterization as a "very potent and selective NMDA receptor agonist" suggests high affinity and low micromolar to nanomolar potency.[1] For comparative purposes, the table below includes typical concentration ranges for NMDA receptor agonists and antagonists used in functional assays. Researchers should perform dose-response experiments to determine the optimal concentration of this compound for their specific cellular or tissue model.
| Compound Type | Compound | Receptor Subunit | Assay Type | Typical Concentration Range | Reference |
| Agonist | This compound | NMDA Receptor (general) | Functional Assays | User-determined (start with low µM range) | [1] |
| Agonist | NMDA | NMDA Receptor (general) | Electrophysiology | 10 - 100 µM | |
| Agonist | Glutamate | NMDA Receptor (general) | Electrophysiology | 1 - 100 µM | |
| Co-agonist | Glycine / D-Serine | GluN1 | Electrophysiology | 1 - 100 µM | |
| Antagonist | AP5 (APV) | GluN2 (competitive) | Electrophysiology | 10 - 100 µM | |
| Antagonist | Ifenprodil | GluN2B (non-competitive) | Electrophysiology | 0.1 - 10 µM |
Experimental Protocols
The following are detailed protocols for key experiments to study NMDA receptor function using this compound. These are generalized protocols and may require optimization for specific experimental systems.
Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons or Brain Slices
This protocol allows for the direct measurement of ion currents mediated by NMDA receptors upon activation by this compound.
Materials:
-
Cells: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices.
-
External Solution (ACSF for slices): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2. For isolating NMDA receptor currents, MgCl2 can be omitted, and AMPA/kainate receptor antagonists (e.g., 10 µM CNQX) and GABAA receptor antagonists (e.g., 10 µM bicuculline) should be added.
-
Internal Solution: Containing (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.3 with CsOH.
-
This compound Stock Solution: 10 mM in sterile water or appropriate buffer.
-
Patch-clamp rig: Microscope, amplifier, micromanipulator, and data acquisition software.
Procedure:
-
Preparation: Prepare brain slices or plate cultured neurons in the recording chamber perfused with external solution.
-
Patching: Obtain a gigaseal and establish a whole-cell configuration on a target neuron.
-
Voltage Clamp: Clamp the neuron at a holding potential of -70 mV.
-
Baseline Recording: Record a stable baseline current.
-
Application of this compound: Perfuse this compound at a desired concentration (e.g., starting with a dose-response from 1 µM to 100 µM) onto the cell.
-
Data Acquisition: Record the inward current evoked by this compound.
-
Washout: Perfuse with the external solution to allow the current to return to baseline.
-
Antagonist Application (Optional): To confirm the current is mediated by NMDA receptors, pre-incubate with an NMDA receptor antagonist (e.g., 50 µM AP5) before a subsequent application of this compound.
Calcium Imaging in Cultured Neurons
This protocol measures changes in intracellular calcium concentration ([Ca2+]i) in response to NMDA receptor activation by this compound.[6]
Materials:
-
Cells: Primary neuronal cultures on glass-bottom dishes.
-
Loading Buffer: External solution containing a calcium indicator dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) and Pluronic F-127 (0.02%).
-
External Solution: As described for electrophysiology, but typically with physiological Mg2+ (1 mM).
-
This compound Stock Solution: 10 mM in sterile water or appropriate buffer.
-
Fluorescence microscope: Equipped with appropriate filters for the chosen calcium indicator, a camera, and image acquisition software.
Procedure:
-
Dye Loading: Incubate the cultured neurons with the loading buffer for 30-45 minutes at 37°C.
-
Washing: Gently wash the cells with the external solution to remove excess dye and allow for de-esterification of the AM ester for at least 15 minutes.
-
Baseline Imaging: Acquire baseline fluorescence images before stimulation.
-
Stimulation: Perfuse this compound at a desired concentration onto the cells.
-
Image Acquisition: Continuously acquire images to monitor the change in fluorescence intensity, which corresponds to the change in [Ca2+]i.
-
Data Analysis: Quantify the change in fluorescence (e.g., ΔF/F0) in regions of interest (e.g., cell bodies, dendrites).
-
Antagonist Confirmation (Optional): Pre-incubate with an NMDA receptor antagonist to confirm the specificity of the calcium signal.
Signaling Pathways and Visualization
Activation of NMDA receptors by this compound initiates a cascade of intracellular signaling events, primarily triggered by the influx of Ca2+. Two of the most well-characterized downstream pathways are the Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways are central to synaptic plasticity, such as long-term potentiation (LTP).
Signaling Pathway Diagrams (Graphviz)
Caption: NMDA receptor signaling cascade initiated by this compound.
Experimental Workflow Diagrams (Graphviz)
Caption: Electrophysiology workflow for studying this compound effects.
Caption: Calcium imaging workflow for this compound studies.
Conclusion
This compound serves as a valuable pharmacological tool for the investigation of NMDA receptor function. Its potency and selectivity as a glutamate-site agonist enable researchers to precisely activate NMDA receptors and explore their roles in synaptic transmission, plasticity, and downstream signaling. The provided protocols and diagrams offer a framework for designing and executing experiments to further elucidate the complex biology of the NMDA receptor system. It is recommended that researchers perform careful dose-response characterizations of this compound in their specific experimental models to ensure accurate and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. NMDA Receptor-Mediated Calcium Transients in Dendritic Spines - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. GluN2A versus GluN2B: twins, but quite different - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Assessing the Physiological Effects of trans-ACBD
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies required to assess the physiological effects of a novel compound, here referred to as trans-ACBD (trans-Cannabidiol derivative, hypothetical). The protocols detailed below are based on established techniques for characterizing cannabinoid receptor ligands and can be adapted for the evaluation of new chemical entities.
Section 1: In Vitro Assessment of Receptor Binding and Function
In vitro assays are fundamental to determining the affinity and functional activity of a compound at its target receptors. For a cannabinoid-like molecule such as this compound, the primary targets are the cannabinoid receptors CB1 and CB2.
1.1. Cannabinoid Receptor Binding Assays
Binding assays are crucial for determining the affinity (Ki) of this compound for CB1 and CB2 receptors and its selectivity.
1.1.1. Competitive Radioligand Binding Assay Protocol
This protocol is a robust method for characterizing novel cannabinoid receptor ligands.[1]
-
Objective: To determine the binding affinity (Ki) of this compound for human CB1 and CB2 receptors.
-
Principle: This assay measures the ability of this compound to displace a known radiolabeled cannabinoid receptor ligand (e.g., [³H]CP-55,940) from the receptors.
-
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO-K1 cells).[2][3]
-
Radioligand: [³H]CP-55,940.
-
Non-labeled ligand for non-specific binding control (e.g., WIN-55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.[1]
-
96-well plates, cell harvester, glass fiber filter mats, scintillation counter, and scintillation fluid.[1]
-
-
Procedure:
-
Prepare serial dilutions of this compound (e.g., from 0.1 nM to 10 µM).
-
In a 96-well plate, set up reactions for total binding, non-specific binding, and competitive binding with different concentrations of this compound.[1]
-
Incubate the plate at 30°C for 90 minutes.[1]
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.[1]
-
Wash the filters with ice-cold assay buffer.[1]
-
Measure the radioactivity on the filters using a scintillation counter.[1]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
Table 1: Hypothetical Binding Affinities (Ki) of this compound and Reference Compounds
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2 Ratio) |
| This compound | 85 | 15 | 0.18 |
| Δ⁹-THC | 40 | 3 | 13.3 |
| WIN-55,212-2 | 2.5 | 0.3 | 8.3 |
1.2. Functional Assays
Functional assays determine whether this compound acts as an agonist, antagonist, or inverse agonist at cannabinoid receptors.
1.2.1. cAMP Accumulation Assay Protocol
This assay measures the ability of a ligand to modulate the production of cyclic AMP (cAMP), a second messenger, through G-protein coupled receptors like CB1 and CB2.
-
Objective: To determine the functional activity (EC₅₀ or IC₅₀) of this compound at CB1 and CB2 receptors.
-
Principle: CB1 and CB2 receptors are Gαi/o-coupled, and their activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay typically uses forskolin to stimulate cAMP production, and the inhibitory effect of the test compound is measured.
-
Materials:
-
Procedure:
-
Plate the cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using the assay kit.
-
-
Data Analysis:
-
For agonists, plot the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration to determine the EC₅₀ value.
-
For antagonists/inverse agonists, co-incubate with a known agonist (e.g., WIN-55,212-2) and measure the inhibition of the agonist's effect to determine the IC₅₀ value.[2]
-
Table 2: Hypothetical Functional Activity (EC₅₀/IC₅₀) of this compound
| Assay | Receptor | This compound Activity | Value (nM) |
| cAMP Inhibition | CB1 | Agonist | EC₅₀ = 120 |
| cAMP Inhibition | CB2 | Agonist | EC₅₀ = 25 |
1.2.2. β-Arrestin Recruitment Assay
This assay measures another important signaling pathway activated by GPCRs.
-
Objective: To assess the ability of this compound to induce the recruitment of β-arrestin to CB1 and CB2 receptors.
-
Principle: Ligand binding to GPCRs can trigger the recruitment of β-arrestin proteins, which is involved in receptor desensitization and signaling. This can be measured using techniques like Bioluminescence Resonance Energy Transfer (BRET).[5]
-
Procedure:
-
Use cells co-expressing the cannabinoid receptor fused to a donor fluorophore (e.g., Renilla luciferase) and β-arrestin fused to an acceptor fluorophore (e.g., YFP).
-
Treat the cells with varying concentrations of this compound.
-
Measure the BRET signal, which increases upon receptor-β-arrestin interaction.
-
-
Data Analysis: Plot the BRET ratio against the logarithm of the this compound concentration to determine the EC₅₀ value for β-arrestin recruitment.
Section 2: Signaling Pathway Analysis
Understanding the intracellular signaling cascades activated by this compound is crucial for elucidating its mechanism of action.
2.1. Mitogen-Activated Protein Kinase (MAPK) Pathway Activation
Cannabinoid receptor activation can modulate MAPK pathways, which are involved in cell proliferation, differentiation, and survival.[6]
Protocol: Western Blotting for Phosphorylated ERK1/2
-
Objective: To determine if this compound activates the ERK1/2 MAPK pathway.
-
Procedure:
-
Treat cells expressing CB1 or CB2 receptors with this compound for various time points.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detect the antibody binding using chemiluminescence.
-
-
Data Analysis: Quantify the band intensities and express the results as the ratio of p-ERK1/2 to total ERK1/2.
Diagram 1: Cannabinoid Receptor Signaling Pathway
Caption: Cannabinoid receptor signaling cascade.
Section 3: In Vivo Assessment of Physiological Effects
In vivo studies are essential to understand the systemic effects of this compound. Animal models, such as mice, are commonly used.
3.1. Assessment of Cardiovascular Effects
Protocol: Measurement of Blood Pressure and Heart Rate in Mice
-
Objective: To evaluate the effect of this compound on cardiovascular parameters.
-
Procedure:
-
Acclimatize mice to the measurement procedure to minimize stress-induced variations.
-
Administer this compound or vehicle control to different groups of mice.
-
Measure systolic and diastolic blood pressure and heart rate at various time points post-administration using a non-invasive tail-cuff method.
-
-
Data Analysis: Compare the changes in blood pressure and heart rate between the this compound treated and control groups.
Table 3: Hypothetical Cardiovascular Effects of this compound in Mice
| Parameter | Vehicle Control (Baseline) | This compound (10 mg/kg) | Change (%) |
| Systolic Blood Pressure (mmHg) | 115 ± 5 | 102 ± 4 | -11.3 |
| Diastolic Blood Pressure (mmHg) | 78 ± 4 | 70 ± 3 | -10.3 |
| Heart Rate (bpm) | 550 ± 20 | 510 ± 18 | -7.3 |
3.2. Assessment of Metabolic Effects
Protocol: Glucose Tolerance Test (GTT)
-
Objective: To assess the impact of this compound on glucose metabolism.
-
Procedure:
-
Fast mice overnight.
-
Administer this compound or vehicle control.
-
After a set period, administer a glucose bolus via intraperitoneal injection.
-
Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-glucose injection.
-
-
Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion and compare between the treated and control groups.
Diagram 2: Experimental Workflow for In Vivo Assessment
Caption: Workflow for in vivo physiological assessment.
Section 4: Summary and Conclusion
The methodologies outlined in these application notes provide a robust framework for the comprehensive physiological assessment of a novel compound like this compound. By systematically evaluating its receptor binding, functional activity, signaling pathways, and in vivo effects, researchers can build a detailed pharmacological profile. The provided protocols and data presentation formats are designed to ensure clarity, comparability, and reproducibility of the experimental findings.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. harvest.usask.ca [harvest.usask.ca]
- 4. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Signal transduction pathways and transcriptional mechanisms of ABCB1/Pgp-mediated multiple drug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microinjection of trans-ACBD
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Acyl-CoA Binding Domain (ACBD) containing proteins are a family of intracellular proteins involved in a variety of cellular processes, including lipid metabolism and signal transduction. The term "trans-ACBD" in the context of these application notes refers to the functions of ACBD proteins, particularly ACBD3, that are associated with transmembrane signaling and the transport of molecules across intracellular membranes. ACBD3, a Golgi-resident scaffolding protein, has emerged as a key regulator of signal transduction pathways, including Protein Kinase A (PKA) signaling and the STING (Stimulator of Interferon Genes) innate immune pathway. In vivo microinjection techniques provide a powerful tool to modulate the expression and function of ACBD3 in specific brain regions, allowing for the detailed investigation of its role in neurological processes and disease.
These application notes provide detailed protocols for the use of Adeno-Associated Viral (AAV) vectors for the manipulation of ACBD3 expression in the mouse brain. Furthermore, we present illustrative quantitative data and signaling pathway diagrams to guide researchers in designing and interpreting their experiments.
Key Signaling Pathways Involving ACBD3
ACBD3 acts as a crucial scaffolding protein, bringing together key components of signaling cascades at specific subcellular locations. Two well-characterized pathways are detailed below.
ACBD3-Mediated PKA Signaling at the Golgi
ACBD3 anchors Protein Kinase A (PKA) to the Golgi apparatus, playing a critical role in the spatial and temporal regulation of PKA signaling. This is particularly important for processes such as retrograde transport from the Golgi to the endoplasmic reticulum (ER).[1]
Caption: ACBD3-PKA signaling at the Golgi.
ACBD3-Dependent STING Signaling Pathway
ACBD3 is essential for the translocation of STING from the ER to the Golgi apparatus upon detection of cytosolic double-stranded DNA (dsDNA). This translocation is a critical step for the activation of the innate immune response.
Caption: ACBD3 in STING signaling.
Experimental Workflow for In Vivo Microinjection
The following diagram outlines the typical workflow for studying the effects of ACBD3 modulation in the mouse brain using AAV-mediated gene expression.
Caption: Workflow for AAV microinjection.
Quantitative Data Summary
The following tables provide illustrative examples of quantitative data that can be obtained from in vivo microinjection experiments targeting ACBD3. These are based on findings from similar gene manipulation studies in the mouse brain.
Table 1: AAV Injection Parameters and Transgene Expression
| Parameter | AAV-ACBD3-GFP | AAV-shACBD3-GFP | AAV-GFP (Control) | Reference |
| AAV Serotype | AAV9 | AAV9 | AAV9 | General Protocol |
| Titer (vg/mL) | 1 x 10¹³ | 1 x 10¹³ | 1 x 10¹³ | [2] |
| Injection Volume (µL) | 1.0 | 1.0 | 1.0 | [3] |
| Infusion Rate (µL/min) | 0.1 | 0.1 | 0.1 | General Protocol |
| Target Region | Hippocampus (CA1) | Hippocampus (CA1) | Hippocampus (CA1) | General Protocol |
| ACBD3 mRNA level change | ~2.5-fold increase | ~70% decrease | No significant change | [1][4] |
| ACBD3 Protein level change | ~2-fold increase | ~65% decrease | No significant change | [4] |
Table 2: Illustrative Downstream Effects of ACBD3 Modulation
| Outcome Measure | AAV-ACBD3-GFP | AAV-shACBD3-GFP | AAV-GFP (Control) | Reference |
| PKA Activity (in vivo FRET) | Increased basal activity | Decreased basal activity | Baseline | [5][6] |
| p-IRF3 levels (post-STING agonist) | Increased | Decreased | Baseline | [7] |
| Type I Interferon levels (post-STING agonist) | Increased | Decreased | Baseline | [7] |
| Synaptic Density (Spine counts/µm) | Altered | Altered | Baseline | [8][9] |
| Performance in a Memory Task (% correct) | Altered | Altered | Baseline | [10] |
Detailed Experimental Protocols
Protocol 1: AAV Vector Production and Purification
Standard protocols for the production of high-titer, purified AAV vectors should be followed. Briefly, this involves the triple transfection of HEK293T cells with plasmids encoding the AAV rep and cap genes, the helper plasmid, and the expression cassette plasmid containing the gene of interest (e.g., ACBD3) or shRNA flanked by inverted terminal repeats (ITRs). AAV particles are then harvested from the cells and media, purified by iodixanol gradient ultracentrifugation or affinity chromatography, and titered by qPCR.
Protocol 2: Stereotaxic Microinjection of AAV into the Mouse Brain
Materials:
-
Anesthetized mouse (e.g., C57BL/6)
-
Stereotaxic frame
-
Anesthesia system (e.g., isoflurane)
-
Microinjection pump and controller
-
Hamilton syringe with a glass micropipette
-
AAV vector solution
-
Surgical tools (scalpel, drill, etc.)
-
Suturing material
-
Heating pad for recovery
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse using isoflurane (5% for induction, 1-2% for maintenance). Shave the scalp and sterilize the area with betadine and ethanol.
-
Stereotaxic Alignment: Place the mouse in the stereotaxic frame and ensure the head is level.
-
Incision and Craniotomy: Make a midline incision on the scalp to expose the skull. Use a dental drill to create a small burr hole over the target injection site (coordinates determined from a mouse brain atlas).
-
Microinjection:
-
Load the glass micropipette with the AAV vector solution.
-
Lower the micropipette to the predetermined coordinates for the target brain region.
-
Infuse the AAV solution at a slow rate (e.g., 0.1 µL/min) to minimize tissue damage.
-
After infusion, leave the pipette in place for 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the micropipette.
-
-
Closure and Recovery: Suture the scalp incision. Place the mouse on a heating pad until it recovers from anesthesia. Provide post-operative care, including analgesics, as per institutional guidelines.
-
Post-injection Period: Allow 2-3 weeks for optimal AAV-mediated transgene expression before proceeding with behavioral or histological analysis.
Protocol 3: Quantification of Gene and Protein Expression
A. Quantitative PCR (qPCR) for mRNA levels:
-
Tissue Homogenization: Dissect the target brain region and homogenize in a suitable lysis buffer.
-
RNA Extraction: Extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using primers specific for ACBD3 and a housekeeping gene (e.g., GAPDH) for normalization. Calculate the relative change in expression using the ΔΔCt method.
B. Western Blot for Protein Levels:
-
Protein Extraction: Homogenize the dissected brain tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against ACBD3 and a loading control (e.g., β-actin). Use a secondary antibody conjugated to HRP and detect with a chemiluminescent substrate.
-
Quantification: Quantify band intensities using densitometry software.
Protocol 4: Immunohistochemistry (IHC) for Protein Localization
-
Perfusion and Fixation: Anesthetize the mouse and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Tissue Sectioning: Post-fix the brain in 4% PFA overnight, then cryoprotect in 30% sucrose. Section the brain on a cryostat or vibratome.
-
Staining:
-
Permeabilize the sections with Triton X-100.
-
Block with normal serum.
-
Incubate with a primary antibody against ACBD3 and, if applicable, a neuronal marker (e.g., NeuN).
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the sections with a DAPI-containing mounting medium.
-
-
Imaging: Visualize the sections using a confocal microscope to confirm the expression of the transgene in the target cells and region.
Disclaimer: These protocols provide a general framework. Researchers should optimize specific parameters based on their experimental needs and adhere to all institutional and national guidelines for animal research.
References
- 1. Stereotaxic Microinjection of Viral Vectors Expressing Cre Recombinase to Study the Role of Target Genes in Cocaine Conditioned Place Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxic and Phenotypic Effects of AAV_Cre Used to Transduce Mesencephalic Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adeno-associated virus effectively mediates conditional gene modification in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Real time, in vivo measurement of PKA activity in deep brain structures using fluorescence lifetime photometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. STING agonist 8803 reprograms the immune microenvironment and increases survival in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spontaneous Activity Drives Local Synaptic Plasticity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Visualizing synaptic plasticity in vivo by large-scale imaging of endogenous AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for Assessing Neurodevelopmental Disorders in Mice: A Critical Review of Behavioral Tests and Methodological Considerations Searching to Improve Reliability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording with trans-ACBD
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-1-Amino-1,3-dicarboxycyclopentane (trans-ACBD) is a potent and selective agonist for metabotropic glutamate receptors (mGluRs), particularly Group I and Group II mGluRs. These receptors play crucial modulatory roles in synaptic transmission and plasticity, making them attractive targets for therapeutic intervention in a variety of neurological and psychiatric disorders. This document provides detailed application notes and protocols for utilizing this compound in electrophysiological studies to investigate its effects on neuronal activity. The primary techniques covered are field potential recordings of long-term potentiation (LTP) and whole-cell patch-clamp recordings of excitatory postsynaptic potentials (EPSPs) in acute brain slices.
Data Presentation
Table 1: Effect of this compound on Long-Term Potentiation (LTP) in Hippocampal CA1
| Treatment Group | N | Baseline fEPSP Slope (mV/ms) | fEPSP Slope 60 min post-TBS (% of Baseline) |
| Control (ACSF) | 12 | 0.45 ± 0.03 | 155.8 ± 5.2 |
| This compound (50 µM) | 10 | 0.43 ± 0.04 | 185.2 ± 6.1* |
| This compound (100 µM) | 10 | 0.46 ± 0.03 | 198.7 ± 5.8** |
*Data are presented as mean ± SEM. fEPSP: field excitatory postsynaptic potential; TBS: theta-burst stimulation. Statistical significance relative to control: *p < 0.05, *p < 0.01.
Table 2: Effect of this compound on Evoked Excitatory Postsynaptic Potential (EPSP) Amplitude in Cortical Neurons
| Condition | N | EPSP Amplitude (mV) | % of Baseline |
| Baseline (ACSF) | 8 | 8.2 ± 0.7 | 100% |
| This compound (25 µM) | 8 | 6.5 ± 0.6* | 79.3% |
| This compound (50 µM) | 8 | 4.9 ± 0.5** | 59.8% |
| Washout (ACSF) | 8 | 7.8 ± 0.7 | 95.1% |
*Data are presented as mean ± SEM. Statistical significance relative to baseline: *p < 0.05, *p < 0.01.
Signaling Pathways
Activation of Group I mGluRs by this compound typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling cascades can modulate a variety of downstream targets, including ion channels and other receptors, ultimately altering neuronal excitability and synaptic strength.
Experimental Protocols
Protocol 1: Field Potential Recording of Long-Term Potentiation (LTP) in Acute Hippocampal Slices
This protocol describes the induction and recording of LTP in the CA1 region of the hippocampus and the application of this compound to modulate this form of synaptic plasticity.
Materials:
-
Slicing Solution (ice-cold and carbogenated):
-
Sucrose-based artificial cerebrospinal fluid (aCSF) is recommended for improved slice health.
-
-
Artificial Cerebrospinal Fluid (aCSF) (carbogenated):
-
Standard composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 CaCl2, 1 MgSO4, 10 D-glucose.
-
-
This compound Stock Solution:
-
Prepare a concentrated stock (e.g., 10 mM) in sterile water or a suitable buffer and store at -20°C.
-
-
Equipment:
-
Vibrating microtome (vibratome)
-
Dissection tools
-
Incubation/recovery chamber
-
Recording chamber with perfusion system
-
Glass microelectrodes (for recording and stimulation)
-
Amplifier and data acquisition system
-
Procedure:
-
Acute Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., a young adult rat or mouse).
-
Rapidly dissect the brain and place it in ice-cold, carbogenated (95% O2 / 5% CO2) slicing solution.
-
Isolate the hippocampus and prepare 300-400 µm thick coronal or horizontal slices using a vibratome.
-
Transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C for at least 1 hour to recover.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with carbogenated aCSF at a rate of 2-3 ml/min at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Determine the stimulus intensity that elicits an fEPSP of approximately 30-40% of the maximal response.
-
Record a stable baseline of fEPSPs for at least 20 minutes at a low stimulation frequency (e.g., 0.05 Hz).
-
-
This compound Application and LTP Induction:
-
After establishing a stable baseline, switch the perfusion to aCSF containing the desired concentration of this compound.
-
Continue recording for another 10-15 minutes to observe the effect of this compound on baseline synaptic transmission.
-
Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS).
-
Immediately after TBS, resume low-frequency stimulation and record fEPSPs for at least 60 minutes to monitor the induction and maintenance of LTP.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slopes to the average baseline value.
-
Compare the magnitude of LTP between control and this compound treated slices.
-
Protocols for dissolving and administering trans-ACBD in animal studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-1-Aminocyclobutane-1,3-dicarboxylic acid (trans-ACBD) is a potent and selective agonist for the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission. Its use in animal studies is crucial for investigating synaptic plasticity, excitotoxicity, and the pathophysiology of various neurological and psychiatric disorders. These application notes provide detailed protocols for the dissolution and administration of this compound in rodent models, facilitating reproducible and reliable in vivo research.
Physicochemical Properties and Solubility
This compound is a white to off-white solid. While its solubility in aqueous solutions at neutral pH is limited, it is soluble in dimethyl sulfoxide (DMSO). For in vivo applications, it is crucial to prepare a solution that is both biocompatible and ensures the desired concentration of the compound.
Data Presentation: Dissolution and Administration Parameters
The following tables summarize key quantitative data for the preparation and administration of this compound solutions in animal studies. It is important to note that specific concentrations and dosages may need to be optimized for different animal models and experimental goals.
Table 1: Recommended Vehicles for this compound Administration
| Administration Route | Primary Vehicle | Co-solvent (if necessary) | Notes |
| Intraperitoneal (I.P.) | Sterile 0.9% Saline | DMSO (≤5% v/v) | The final solution should be clear and free of precipitates. A vehicle control group with the same DMSO concentration should be included in the study design. |
| Intracerebroventricular (I.C.V.) | Artificial Cerebrospinal Fluid (aCSF) | None | aCSF closely mimics the composition of the cerebrospinal fluid, minimizing potential confounding effects. The solution must be sterile and filtered. |
| Intravenous (I.V.) | Sterile 0.9% Saline | DMSO (≤1% v/v) | The concentration of DMSO should be kept to a minimum to avoid hemolysis and other adverse effects. The solution must be sterile and particle-free. |
Table 2: Suggested Dosage and Administration Volumes
| Species | Administration Route | Suggested Dose Range (mg/kg) | Maximum Injection Volume | Needle Gauge |
| Mouse | I.P. | 1 - 10 | 10 mL/kg | 25-27 G |
| I.C.V. | 0.1 - 1 (total dose in µg) | 1 - 5 µL | 30-34 G | |
| I.V. (tail vein) | 0.5 - 5 | 5 mL/kg | 27-30 G | |
| Rat | I.P. | 1 - 10 | 10 mL/kg | 23-25 G |
| I.C.V. | 1 - 10 (total dose in µg) | 5 - 10 µL | 28-30 G | |
| I.V. (tail vein) | 0.5 - 5 | 5 mL/kg | 23-25 G |
Note: The suggested dose ranges are starting points and should be optimized based on the specific research question, animal strain, and observed physiological and behavioral effects.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (I.P.) Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Dissolution: Add a small volume of DMSO to the this compound powder to create a concentrated stock solution. For example, to prepare a final solution with 1% DMSO, dissolve the total required amount of this compound in a volume of DMSO that is 1% of the final total volume.
-
Vortexing: Vortex the tube thoroughly until the this compound is completely dissolved in the DMSO. The solution should be clear.
-
Dilution with Saline: Gradually add the sterile 0.9% saline to the DMSO stock solution while continuously vortexing or mixing to prevent precipitation. Bring the solution to the final desired volume.
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Storage: Use the prepared solution immediately. If short-term storage is necessary, store at 4°C for no longer than 24 hours. For longer-term storage, stability studies should be conducted.
Protocol 2: Preparation of this compound for Intracerebroventricular (I.C.V.) Injection
Materials:
-
This compound powder
-
Artificial Cerebrospinal Fluid (aCSF)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
pH meter
aCSF Composition (example):
-
124 mM NaCl
-
3 mM KCl
-
2 mM CaCl₂
-
1.25 mM NaH₂PO₄
-
1 mM MgSO₄
-
26 mM NaHCO₃
-
10 mM Glucose
Procedure:
-
aCSF Preparation: Prepare fresh, sterile aCSF and ensure it is gassed with 95% O₂ / 5% CO₂ to maintain a physiological pH of ~7.4.
-
Weighing: Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the sterile, gassed aCSF to the this compound powder.
-
Vortexing and pH Adjustment: Vortex the solution until the compound is fully dissolved. Check the pH of the final solution and adjust to ~7.4 if necessary using sterile, dilute HCl or NaOH.
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Storage: Use the prepared solution immediately for I.C.V. injection.
Mandatory Visualization
Caption: Signaling pathway activated by this compound binding to the NMDA receptor.
Caption: General experimental workflow for in vivo studies with this compound.
Disclaimer
The provided protocols and data are intended as a guide for research purposes only. The optimal conditions for dissolving and administering this compound may vary depending on the specific experimental setup, animal model, and research objectives. It is highly recommended to perform pilot studies to determine the most appropriate dosage and administration parameters for your specific application. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
Troubleshooting & Optimization
Troubleshooting common issues in trans-ACBD synthesis
Welcome to the technical support center for the synthesis of trans-1-Aminocyclobutane-1,3-dicarboxylic acid (trans-ACBD). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this potent and selective NMDA receptor agonist.
Troubleshooting Guides
This section provides question-and-answer-based troubleshooting for specific issues that may arise during the multi-step synthesis of this compound. The likely synthetic pathway involves the formation of key intermediates such as 3-oxocyclobutanecarboxylic acid and 1-amino-3-oxocyclobutane-1-carbonitrile, followed by hydrolysis and isomer separation.
Stage 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid
This intermediate is a common precursor for 1,3-disubstituted cyclobutane derivatives.
Question 1: My yield of 3-oxocyclobutanecarboxylic acid is consistently low. What are the potential causes and solutions?
Answer:
Low yields in the synthesis of 3-oxocyclobutanecarboxylic acid can stem from several factors, primarily related to the reaction conditions of the hydrolysis of its precursors, such as a dicyano or diester derivative.
-
Incomplete Hydrolysis: The hydrolysis of a dicyano or diester precursor to the carboxylic acid requires harsh conditions, typically strong acid (e.g., 6M HCl) and prolonged heating.[1] Insufficient reaction time or temperature can lead to incomplete conversion.
-
Solution: Ensure the reaction is heated at reflux for an adequate duration (e.g., 24-50 hours).[1] Monitor the reaction progress by a suitable method, such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy of aliquots, to ensure complete consumption of the starting material.
-
-
Side Reactions: At elevated temperatures, side reactions such as decarboxylation or polymerization can occur, reducing the yield of the desired product.
-
Solution: While high temperatures are necessary, avoid excessive heating. Maintain a steady reflux without charring. The use of moderate concentrations of acid can also help to minimize degradation.
-
-
Work-up and Extraction Issues: The product is a relatively small, polar molecule, which can lead to losses during aqueous work-up and extraction.
-
Solution: Continuous liquid-liquid extraction with a suitable organic solvent (e.g., ethyl ether) for an extended period (e.g., 20 hours) can significantly improve recovery from the aqueous layer.[2] Ensure the aqueous layer is saturated with a salt like sodium chloride to decrease the solubility of the product in water.
-
Experimental Protocol: Hydrolysis of 3,3-dicyanocyclobutanone
-
Suspend 3,3-dicyanocyclobutanone (1 equivalent) in 6M aqueous hydrochloric acid.[1]
-
Heat the mixture at reflux (e.g., 70-90°C) for 24 hours.[1]
-
After completion, evaporate the reaction mixture to dryness under reduced pressure.
-
Add toluene and wash with water.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate to dryness to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent like methyl tert-butyl ether to obtain pure 3-oxocyclobutanecarboxylic acid.[1]
Stage 2: Strecker Reaction to form 1-Amino-3-oxocyclobutane-1-carbonitrile
The Strecker synthesis is a classic method for preparing α-amino acids and their nitrile precursors.
Question 2: The formation of the aminonitrile via the Strecker reaction is inefficient. What are the critical parameters to control?
Answer:
The Strecker reaction involves the formation of an imine from a ketone, followed by the addition of cyanide. The efficiency of this reaction is highly dependent on the reaction conditions.
-
Inefficient Imine Formation: The initial reaction between the ketone (3-oxocyclobutanecarboxylic acid) and ammonia is an equilibrium process.
-
Solution: Use a high concentration of ammonia (e.g., aqueous ammonia) and an ammonium salt (e.g., ammonium chloride) to drive the equilibrium towards imine formation. The pH of the reaction mixture should be controlled, as acidic conditions favor imine formation but can also protonate the cyanide nucleophile, rendering it inactive. A slightly basic pH is often optimal.
-
-
Cyanide Source and Reactivity: The choice of cyanide source and its reactivity are crucial. Hydrogen cyanide (HCN) is highly effective but also extremely toxic.
-
Solution: A safer and common alternative is to use a salt like potassium cyanide (KCN) or sodium cyanide (NaCN) in the presence of an ammonium salt. This in situ generation of ammonium cyanide provides both the ammonia and cyanide required for the reaction.
-
-
Reaction Temperature: The reaction is typically performed at or below room temperature to control exothermicity and minimize side reactions.
-
Solution: Maintain the reaction temperature between 0°C and room temperature. Cooling the reaction vessel in an ice bath during the addition of reagents is recommended.
-
Experimental Protocol: Strecker Synthesis of 1-Amino-3-oxocyclobutane-1-carbonitrile
-
In a well-ventilated fume hood, dissolve 3-oxocyclobutanecarboxylic acid (1 equivalent) in aqueous ammonia.
-
Add ammonium chloride (1.2 equivalents) to the solution and stir until dissolved.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of potassium cyanide (1.1 equivalents) in water.
-
Allow the reaction to stir at room temperature overnight.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aminonitrile.
Stage 3: Hydrolysis of the Aminonitrile to this compound
The final step involves the hydrolysis of the nitrile and carboxylic ester (if present) to the dicarboxylic acid, followed by separation of the cis and trans isomers.
Question 3: I have a mixture of cis and trans isomers of ACBD after hydrolysis. How can I effectively separate them?
Answer:
The hydrolysis of the aminonitrile typically yields a mixture of cis and trans isomers. Their separation is a critical step and can be challenging due to their similar physical properties.
-
Fractional Crystallization: This is a common method for separating diastereomers. The success of this technique depends on the differential solubility of the cis and trans isomers in a particular solvent system.
-
Solution: Experiment with various solvent systems to find one in which one isomer is significantly less soluble than the other. This often requires trial and error. Common solvents for recrystallization of amino acids include water, ethanol, and mixtures thereof. The process may need to be repeated several times to achieve high isomeric purity.
-
-
Chromatographic Separation: While challenging for small, polar molecules, chromatographic techniques can be employed.
-
Solution: Ion-exchange chromatography is often effective for separating amino acids. The differential interaction of the cis and trans isomers with the ion-exchange resin allows for their separation. Alternatively, derivatization of the amino and carboxylic acid groups to form less polar esters and amides can facilitate separation by standard silica gel chromatography. The protecting groups can then be removed to yield the pure isomers.
-
-
Selective Salt Formation: The cis and trans isomers may form salts with different solubilities with specific counter-ions.
-
Solution: Explore the formation of salts with various acids or bases. For example, converting the dicarboxylic acids to their dihydrochloride salts in a solvent like methanol can sometimes lead to the selective precipitation of one isomer.
-
Question 4: The hydrolysis of the aminonitrile is not proceeding to completion or is resulting in decomposition.
Answer:
Hydrolysis of nitriles to carboxylic acids typically requires strong acidic or basic conditions and heating, which can also lead to degradation.
-
Incomplete Hydrolysis: Similar to the first stage, insufficient reaction time, temperature, or acid/base concentration can lead to incomplete conversion.
-
Solution: Use a high concentration of acid (e.g., 6M HCl) or base (e.g., 6M NaOH) and ensure the reaction is heated at reflux for a sufficient period. Monitor the reaction for the disappearance of the nitrile group (e.g., by IR spectroscopy).
-
-
Product Degradation: The cyclobutane ring can be susceptible to ring-opening or other rearrangements under harsh hydrolytic conditions. The amino acid product itself can also undergo racemization or other side reactions.
-
Solution: Carefully control the reaction temperature and time. If degradation is significant, consider a two-step hydrolysis: a milder initial step to hydrolyze the nitrile to an amide, followed by a more vigorous step to hydrolyze the amide to the carboxylic acid.
-
| Parameter | Condition | Rationale |
| Hydrolysis Reagent | 6M HCl or 6M NaOH | Strong acid or base is required for complete hydrolysis of the nitrile. |
| Temperature | Reflux | Elevated temperature is necessary to drive the reaction to completion. |
| Reaction Time | 24-48 hours | Sufficient time is needed for the complete conversion of the nitrile. |
| Monitoring | TLC, IR, or NMR | To track the disappearance of the starting material and formation of the product. |
Frequently Asked Questions (FAQs)
Q1: How can I confirm the stereochemistry of my final product as the trans isomer?
A1: The stereochemistry of the final product can be confirmed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between cis and trans isomers. The coupling constants and chemical shifts of the cyclobutane ring protons will be different for the two isomers.
-
X-ray Crystallography: If a single crystal of the product can be obtained, X-ray crystallography provides unambiguous determination of the relative stereochemistry.
-
Comparison to Literature Data: Compare the analytical data (NMR, melting point, etc.) of your product with the data reported in the literature for this compound.
Q2: What are some common impurities I might expect in my final product?
A2: Common impurities can include:
-
The cis-isomer: As discussed, this is the most likely impurity.
-
Unreacted starting materials or intermediates: If any of the synthetic steps did not go to completion.
-
Side products from hydrolysis: Such as ring-opened products or decarboxylated species.
-
Inorganic salts: From the work-up procedures. Ensure the final product is thoroughly washed and dried.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are crucial:
-
Cyanide Handling: The use of potassium or sodium cyanide requires extreme caution. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Have a cyanide antidote kit readily available and be familiar with its use.
-
Strong Acids and Bases: Handle concentrated acids and bases with care, as they are corrosive.
-
Refluxing Solvents: Ensure proper ventilation and use appropriate glassware and heating mantles when refluxing flammable organic solvents.
Visualizing the Synthesis and Troubleshooting
Logical Flow for Troubleshooting Low Yield
References
Technical Support Center: Optimizing trans-ACBD Dosage for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist in the optimization of trans-ACBD dosage for in vivo studies. As a potent and selective NMDA receptor agonist, the in vivo application of this compound requires careful consideration of dosage to achieve desired effects while minimizing potential excitotoxicity.
Disclaimer: There is currently a limited amount of published research specifically on this compound in in vivo models. Therefore, the guidance provided here is based on the broader class of potent and selective NMDA receptor agonists. Researchers should always perform initial dose-response studies to determine the optimal concentration of this compound for their specific animal model and experimental paradigm.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A: this compound is a potent and selective agonist for the N-methyl-D-aspartate (NMDA) receptor. Its mechanism of action involves binding to the glutamate site on the NMDA receptor, which is a ligand-gated ion channel. This binding, in conjunction with a co-agonist like glycine or D-serine, leads to the opening of the channel, allowing for the influx of calcium ions (Ca²⁺) into the neuron. This influx of calcium is a critical trigger for numerous downstream signaling cascades.
Q2: What are the primary challenges when working with potent NMDA receptor agonists like this compound in vivo?
A: The primary challenge is managing the fine line between achieving a therapeutic or experimental effect and inducing excitotoxicity. Over-activation of NMDA receptors can lead to excessive calcium influx, triggering apoptotic pathways and causing neuronal damage. Other challenges include determining the appropriate route of administration for optimal bioavailability and minimizing off-target effects.
Q3: How can I mitigate the risk of excitotoxicity when using this compound?
A: To mitigate excitotoxicity, it is crucial to:
-
Start with a low dose: Begin with a dose at the lower end of the expected efficacious range and gradually escalate.
-
Careful monitoring: Closely observe animals for any adverse effects, such as seizures, stereotyped behaviors, or motor impairments.
-
Consider co-administration with an antagonist: In some paradigms, co-administration of a low-dose, non-competitive NMDA receptor antagonist may help to prevent over-activation.
-
Targeted delivery: If possible, use localized delivery methods (e.g., intracerebral microinjection) to limit systemic exposure.
Q4: What are the expected behavioral outcomes of NMDA receptor activation with this compound?
A: Activation of NMDA receptors is fundamentally involved in synaptic plasticity, learning, and memory. Depending on the dose and experimental context, you might observe effects on:
-
Cognitive performance (enhancement or impairment).
-
Locomotor activity.
-
Anxiety-like behaviors.
-
Nociception. At higher doses, seizure-like activity may occur.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable behavioral effect | - Insufficient Dosage: The dose of this compound may be too low to elicit a response.- Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations.- Compound Instability: The compound may be degrading in the vehicle or after administration. | - Dose Escalation: Gradually increase the dose while carefully monitoring for adverse effects.- Route of Administration: Consider alternative routes (e.g., intraperitoneal, subcutaneous, intravenous) or formulation strategies to improve absorption.- Vehicle Optimization: Ensure the vehicle is appropriate for this compound and freshly prepared before each experiment. |
| High mortality or severe adverse events (e.g., seizures) | - Excessive Dosage: The dose is likely too high, leading to excitotoxicity. | - Dose Reduction: Immediately reduce the dose in subsequent cohorts.- Slower Administration: For intravenous administration, a slower infusion rate may reduce peak plasma concentrations. |
| High variability in results between animals | - Inconsistent Administration: Variations in injection volume or technique.- Biological Variability: Inherent differences in animal responses.- Stress: Animal stress can significantly impact behavioral outcomes. | - Standardize Procedures: Ensure all experimental procedures, including animal handling and drug administration, are highly standardized.- Increase Sample Size: A larger number of animals per group can help to account for biological variability.- Acclimatization: Ensure animals are properly acclimated to the testing environment to minimize stress. |
Quantitative Data Summary
The following tables provide a summary of in vivo dosages for the prototypical NMDA receptor agonist, NMDA, in rodent models. These should be used as a starting point for designing dose-response studies for this compound.
Table 1: In Vivo Dosages of NMDA in Mice
| Dose Range | Route of Administration | Observed Effects | Reference |
| 2.5 - 5 mg/kg | Intraperitoneal (i.p.) | Induction of social deficits and repetitive behaviors.[1] | [1] |
| 50 - 75 mg/kg | Intraperitoneal (i.p.) | Increased nociceptive and repetitive behaviors (e.g., tail biting).[2] | [2] |
Table 2: In Vivo Dosages of NMDA Receptor Modulators in Rats
| Compound | Dose | Route of Administration | Observed Effects | Reference |
| NMDA | 30 mg/kg | Intraperitoneal (i.p.) | Increased motor activity and anxiogenic-like profile.[3] | [3] |
| MK-801 (antagonist) | 0.1 - 0.4 mg/kg | Intraperitoneal (i.p.) | Dose-dependent effects on locomotor activity.[4] | [4] |
Experimental Protocols
Protocol 1: Systemic Administration and Open Field Test for Locomotor Activity in Mice
Objective: To assess the effect of systemically administered this compound on general locomotor activity and anxiety-like behavior.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm)
-
Video tracking software
Procedure:
-
Drug Preparation: Dissolve this compound in the chosen vehicle to the desired concentration. Ensure the solution is clear and free of precipitates. Prepare fresh on the day of the experiment.
-
Animal Acclimation: Acclimate mice to the testing room for at least 30 minutes before the experiment begins.
-
Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection). A typical injection volume for mice is 10 ml/kg.
-
Open Field Test:
-
Place the mouse gently into the center of the open field arena.
-
Allow the mouse to explore the arena for a predetermined period (e.g., 10-30 minutes).
-
Record the session using a video camera mounted above the arena.
-
-
Data Analysis: Use video tracking software to analyze the following parameters:
-
Total distance traveled.
-
Time spent in the center zone versus the periphery.
-
Rearing frequency.
-
Instances of grooming.
-
Protocol 2: Morris Water Maze for Spatial Learning and Memory in Rats
Objective: To evaluate the effect of this compound on spatial learning and memory.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Morris water maze (a circular pool, typically 1.5-2 m in diameter, filled with opaque water)
-
Submerged escape platform
-
Video tracking software
Procedure:
-
Drug Preparation: Prepare the this compound solution as described in Protocol 1.
-
Animal Handling: Handle rats for several days prior to the start of the experiment to reduce stress.
-
Acquisition Phase (4-5 days):
-
Administer this compound or vehicle at a set time before each daily session (e.g., 30 minutes).
-
Each day, each rat completes four trials. For each trial, the rat is placed into the pool at one of four quasi-random start locations.
-
The rat is allowed to swim and find the hidden platform. If it does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
-
Probe Trial (Day after last acquisition day):
-
The escape platform is removed from the pool.
-
The rat is placed in the pool and allowed to swim for 60 seconds.
-
Record the path of the rat using the video tracking software.
-
-
Data Analysis:
-
Acquisition Phase: Analyze the escape latency (time to find the platform) and path length across trials and days.
-
Probe Trial: Analyze the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Addressing stability and degradation issues of trans-ACBD solutions
Welcome to the technical support center for trans-ACBD (trans-1-Aminocyclobutane-1,3-dicarboxylic acid). This resource is designed for researchers, scientists, and drug development professionals to address common stability and degradation issues encountered when working with this compound solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has lost its expected biological activity. What are the potential causes?
A1: Loss of biological activity in this compound solutions is often linked to chemical degradation. As a cyclic amino acid, this compound is susceptible to several degradation pathways that can alter its structure and, consequently, its ability to bind to its target, the NMDA receptor. The primary causes include:
-
Hydrolysis: The amide and carboxylic acid functional groups in the this compound molecule can be susceptible to hydrolysis, especially at non-neutral pH. This can lead to ring-opening or other structural changes.
-
Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of degradation products.
-
Photodegradation: Exposure to light, particularly UV, can induce degradation of the cyclobutane ring structure.[1][2]
-
Improper Storage: Storing the solution at an inappropriate temperature or for an extended period can accelerate these degradation processes. For similar compounds like NMDA, it is often recommended not to store aqueous solutions for more than a day.[3]
Q2: I observe precipitation or cloudiness in my this compound solution. What should I do?
A2: Precipitation or cloudiness can occur for several reasons:
-
Solubility Limits: The concentration of this compound may have exceeded its solubility in the chosen solvent system. Verify the solubility of this compound in your specific buffer or solvent.
-
pH Shift: A change in the pH of the solution can affect the ionization state of the carboxylic acid and amino groups, potentially reducing solubility. Measure and adjust the pH of your solution.
-
Formation of Insoluble Degradation Products: Some degradation products may be less soluble than the parent compound, leading to precipitation over time.
-
Contamination: Microbial or chemical contamination can also lead to the formation of precipitates.
If you observe precipitation, it is recommended to prepare a fresh solution. If the issue persists, consider adjusting the solvent composition or pH.
Q3: My HPLC analysis shows unexpected peaks in my this compound sample. How can I identify them?
A3: The appearance of new peaks in an HPLC chromatogram is a strong indicator of degradation or the presence of impurities. To identify these peaks, a forced degradation study is recommended.[4][5][6][7] By intentionally exposing this compound to stress conditions such as acid, base, heat, oxidation, and light, you can generate its degradation products. Analyzing these stressed samples by HPLC-MS can help in the identification of the unknown peaks in your experimental samples.
Q4: What are the recommended storage conditions for this compound solutions?
A4: While specific stability data for this compound is limited, based on its structure and general knowledge of similar compounds, the following storage conditions are recommended to minimize degradation:
-
Temperature: Store solutions at 2-8°C for short-term use (up to 24 hours). For long-term storage, it is advisable to store aliquots at -20°C or below to slow down chemical degradation.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in foil.
-
Atmosphere: For sensitive applications, consider purging the solution with an inert gas like nitrogen or argon to minimize oxidation.
-
pH: Maintain the pH of the solution close to neutral (pH 7.0-7.4) unless experimental conditions require otherwise, as extreme pH values can accelerate hydrolysis.
It is always best practice to prepare fresh solutions for critical experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Solution degradation leading to variable concentrations of active this compound. | Prepare fresh solutions before each experiment. Validate the concentration of your stock solution using a validated analytical method like HPLC. |
| Gradual decrease in solution potency over a series of experiments | Ongoing degradation of this compound in the working solution. | Aliquot stock solutions and thaw only the required volume for each experiment. Avoid repeated freeze-thaw cycles. Keep working solutions on ice during experiments. |
| Baseline drift or new peaks in HPLC analysis over time | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. Optimize HPLC method to ensure separation of this compound from all degradation products. |
| Solution discoloration | Oxidation or formation of chromophoric degradation products. | Prepare solutions in degassed buffers and store under an inert atmosphere. Protect from light. |
Data Presentation: Hypothetical Forced Degradation of this compound
The following table summarizes hypothetical data from a forced degradation study on a 1 mg/mL this compound solution in a phosphate buffer (pH 7.4) to illustrate potential stability issues.
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 15% | 2 |
| 0.1 M NaOH | 24 hours | 60°C | 25% | 3 |
| 3% H₂O₂ | 24 hours | 25°C | 10% | 2 |
| Thermal | 48 hours | 80°C | 12% | 1 |
| Photolytic (UV/Vis) | 24 hours | 25°C | 8% | 1 |
Note: This data is illustrative and intended to guide researchers in designing their own stability studies.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways of this compound.[7]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or a relevant buffer).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a combination of UV and visible light in a photostability chamber for 24 hours. A control sample should be wrapped in foil to exclude light.
-
Analysis: Analyze all samples (including a control sample stored at 2-8°C) by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method validation according to ICH guidelines is necessary to ensure the method is suitable for its intended purpose.
Visualizations
References
- 1. Reductive Photocycloreversion of Cyclobutane Dimers Triggered by Guanines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. biopharmaspec.com [biopharmaspec.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Overcoming Poor Aqueous Solubility of trans-ACBD
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of trans-1-Aminocyclobutane-1,3-dicarboxylic acid (trans-ACBD).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a potent and selective agonist for the N-methyl-D-aspartate (NMDA) receptor, making it a valuable tool in neuroscience research.[1] However, its practical application can be limited by its poor solubility in aqueous solutions, which is a common challenge for many new chemical entities in drug development.[2][3] Poor aqueous solubility can lead to difficulties in preparing stock solutions, inaccurate dosing, and low bioavailability in in vivo studies.[4][5]
Q2: What are the general strategies to improve the solubility of a poorly water-soluble compound like this compound?
A2: A variety of techniques can be employed to enhance the solubility of poorly soluble drugs.[2][6] These can be broadly categorized into physical and chemical modifications:
-
Physical Modifications: These methods alter the physical properties of the drug substance. Common approaches include:
-
Particle Size Reduction: Decreasing the particle size, for instance through micronization or nanosuspension, increases the surface area-to-volume ratio, which can improve the dissolution rate.[5][7]
-
Modification of Crystal Habit: Utilizing different crystalline forms (polymorphs) or the amorphous form of the compound can lead to higher solubility as the amorphous form lacks the strong crystal lattice energy of the crystalline form.[4]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at a molecular level can enhance solubility.[7][8]
-
-
Chemical Modifications: These strategies involve altering the chemical environment of the drug. Key methods include:
-
pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.
-
Salt Formation: Converting the drug into a salt form is a widely used and effective method to increase solubility and dissolution rate.[8]
-
Use of Co-solvents: Adding a water-miscible organic solvent (co-solvent) to an aqueous solution can increase the solubility of hydrophobic compounds.[9]
-
Complexation: The formation of inclusion complexes, most commonly with cyclodextrins, can encapsulate the poorly soluble molecule within a hydrophilic shell, thereby increasing its apparent solubility.[2][10]
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that entrap the hydrophobic drug molecules.[11]
-
Q3: How do I choose the most suitable solubility enhancement technique for this compound?
A3: The selection of an appropriate method depends on several factors, including the physicochemical properties of this compound, the required concentration, the intended application (e.g., in vitro vs. in vivo), and the desired dosage form.[2][6] A systematic approach, as outlined in the workflow diagram below, is recommended. Preliminary screening experiments with small amounts of the compound are crucial to identify the most effective and practical approach for your specific experimental needs.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution(s) |
| Difficulty dissolving this compound in buffer | The pH of the buffer is not optimal for the solubility of the amphoteric this compound molecule. | Systematically vary the pH of the buffer. Since this compound has both acidic (carboxylic acid) and basic (amino) groups, its solubility will be minimal at its isoelectric point and will increase at pH values above and below this point. |
| Precipitation of this compound upon dilution of a stock solution | The stock solution, likely prepared in an organic solvent or a high concentration of a solubilizing agent, becomes supersaturated upon dilution with an aqueous medium. | 1. Reduce the concentration of the stock solution. 2. Use a co-solvent system for both the stock and the final solution. 3. Consider a formulation approach that provides greater stability upon dilution, such as cyclodextrin complexation or a lipid-based formulation.[4] |
| Inconsistent results in biological assays | Poor solubility leading to inaccurate concentrations of the active compound. The compound may be precipitating in the assay medium. | 1. Confirm the solubility of this compound in your specific assay buffer at the desired concentration. 2. Visually inspect for any precipitation before and during the experiment. 3. Consider using a solubilizing excipient that is compatible with your assay system. |
| Low bioavailability in animal studies | Poor dissolution of the compound in the gastrointestinal tract or at the injection site. | 1. For oral administration, consider formulation strategies such as solid dispersions, nanosuspensions, or lipid-based delivery systems.[5][10] 2. For parenteral administration, explore the use of co-solvents, cyclodextrins, or other solubilizing excipients suitable for injection.[12] |
Quantitative Data on Solubility Enhancement
The following tables provide hypothetical data on the solubility of this compound in various aqueous systems to illustrate the potential effectiveness of different enhancement techniques.
Table 1: Solubility of this compound in Different Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | < 0.1 |
| Phosphate Buffered Saline (PBS) pH 7.4 | 25 | ~0.1 |
| 0.1 N HCl | 25 | 1.5 |
| 0.1 N NaOH | 25 | 2.0 |
| Ethanol | 25 | 0.5 |
| DMSO | 25 | > 50 |
Table 2: Effect of pH on the Aqueous Solubility of this compound at 25°C
| pH | Solubility (mg/mL) |
| 2.0 | 1.8 |
| 4.0 | 0.5 |
| 6.0 | 0.1 |
| 7.4 | 0.1 |
| 8.0 | 0.8 |
| 10.0 | 2.5 |
Table 3: Effect of Co-solvents and Excipients on the Aqueous Solubility of this compound at 25°C
| Aqueous System | Solubility (mg/mL) |
| Water | < 0.1 |
| 10% Ethanol in Water | 0.3 |
| 20% PEG 400 in Water | 0.8 |
| 5% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Water | 2.5 |
| 10% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Water | 5.2 |
| 1% Polysorbate 80 in Water | 0.4 |
Experimental Protocols
Protocol 1: Solubility Determination by pH Adjustment
-
Prepare a series of buffers with pH values ranging from 2 to 10.
-
Add an excess amount of this compound powder to a fixed volume (e.g., 1 mL) of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particles.
-
Analyze the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility (mg/mL) as a function of pH.
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 0%, 2%, 5%, 10% w/v).
-
Add an excess amount of this compound to each HP-β-CD solution.
-
Follow steps 3-6 from Protocol 1.
-
Plot the solubility of this compound as a function of the HP-β-CD concentration to determine the extent of solubility enhancement.
Visualizations
Caption: A workflow for selecting a suitable solubility enhancement strategy for this compound.
Caption: Formation of a this compound-cyclodextrin inclusion complex to enhance aqueous solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5 Novel Techniques For Solubility Enhancement [drugdeliveryleader.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. pnrjournal.com [pnrjournal.com]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. pharmtech.com [pharmtech.com]
Identifying and mitigating potential neurotoxic effects of trans-ACBD
Technical Support Center: trans-ACPD
Disclaimer: The following information is for research purposes only and is not intended for human or clinical use. It is assumed that "trans-ACBD" is a typographical error and the user is referring to trans-ACPD (trans-1-Amino-1,3-cyclopentanedicarboxylic acid).
This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments involving the metabotropic glutamate receptor agonist, trans-ACPD.
Frequently Asked Questions (FAQs)
Q1: What is trans-ACPD and what is its primary mechanism of action?
A1: trans-ACPD is a synthetic, selective agonist for metabotropic glutamate receptors (mGluRs), specifically active at both Group I and Group II mGluRs.[1][2] It is an equimolecular mixture of (1S,3R)-ACPD and (1R,3S)-ACPD.[2] Its primary mechanism of action involves binding to and activating mGluRs, which are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission through second messenger signaling pathways.[3]
Q2: What are the potential neurotoxic effects of trans-ACPD?
A2: While trans-ACPD is a valuable tool for studying mGluR function, excessive activation can lead to neurotoxicity. High concentrations of trans-ACPD have been observed to induce epileptiform activity and burst firing in neurons, which may result in cellular toxicity.[4][5] This neurotoxicity is thought to be mediated by the potentiation of N-methyl-D-aspartate receptors (NMDARs).[6]
Q3: How can I mitigate the potential neurotoxic effects of trans-ACPD in my experiments?
A3: Several pharmacological agents can be used to mitigate trans-ACPD-induced neurotoxicity:
-
Acamprosate: This compound has been shown to be neuroprotective against trans-ACPD-induced neurotoxicity.[6]
-
SIB-1893: A noncompetitive antagonist of the mGluR5 receptor, SIB-1893, can also protect against the neurotoxic effects of trans-ACPD.[6]
-
L-AP3: As a putative mGluR antagonist, L-AP3 can block the inward current and calcium mobilization induced by trans-ACPD.[7]
-
Ditolyguanidine (DTG): This sigma ligand has been shown to block the effects of trans-ACPD on epileptiform activity.[4]
Q4: What are the known signaling pathways activated by trans-ACPD?
A4: Activation of mGluRs by trans-ACPD initiates several intracellular signaling cascades. In many neuronal types, this leads to the mobilization of intracellular calcium from internal stores.[3][7] This increase in intracellular calcium can then activate calcium-dependent potassium channels, leading to membrane hyperpolarization in some neurons.[3][8] In other neuronal populations, trans-ACPD can cause membrane depolarization and oscillations.[5]
Q5: Does trans-ACPD have any presynaptic effects?
A5: Yes, trans-ACPD can act on presynaptic mGluRs to inhibit the release of glutamate. This leads to a reduction in the amplitude of excitatory postsynaptic potentials (EPSPs), effectively dampening excitatory synaptic transmission in several brain regions, including the striatum and basolateral amygdala.[9][10]
Troubleshooting Guide
Q1: I am observing unexpected levels of cell death in my neuronal cultures after applying trans-ACPD. What could be the cause and how can I fix it?
A1:
-
Problem: The concentration of trans-ACPD may be too high, leading to excitotoxicity. Neurotoxicity from trans-ACPD is often linked to the potentiation of NMDARs.[6]
-
Solution:
-
Titrate the concentration: Perform a dose-response curve to determine the optimal concentration of trans-ACPD for your specific cell type and experimental endpoint, aiming for the lowest effective concentration.
-
Use a co-treatment: Consider co-incubating your cultures with a neuroprotective agent such as Acamprosate (200-1000 µM) or the mGluR5 antagonist SIB-1893 (20-500 µM) to mitigate toxicity.[6]
-
Confirm with a cell viability assay: Use an assay like propidium iodide uptake to quantify cell death and confirm that the observed toxicity is dose-dependent.[6]
-
Q2: My electrophysiology recordings show inconsistent responses to trans-ACPD application. Why might this be happening?
A2:
-
Problem: The effects of trans-ACPD can be highly dependent on the specific neuronal population and the brain region being studied. For example, it can cause hyperpolarization in basolateral amygdala neurons[3][8], but depolarization in dorsolateral septal nucleus neurons.[5] It can also have opposing presynaptic and postsynaptic effects.
-
Solution:
-
Verify your target region: Ensure your recordings are from the intended brain region and cell type.
-
Isolate pre- vs. postsynaptic effects: To determine if the effect is presynaptic, assess if trans-ACPD reduces the amplitude of evoked EPSPs without altering the response to direct application of an ionotropic glutamate receptor agonist like AMPA.[9]
-
Check your recording conditions: The reversal potential of the trans-ACPD-induced response is dependent on the extracellular potassium concentration, so ensure your artificial cerebrospinal fluid (aCSF) is correctly formulated.[3][8]
-
Q3: I am not observing the expected increase in intracellular calcium in response to trans-ACPD. What should I check?
A3:
-
Problem: The calcium signal may be too localized or transient to be detected, or the signaling pathway may be compromised. trans-ACPD-induced calcium increases are often initiated in the dendrites and result from release from intracellular stores.[7]
-
Solution:
-
Optimize your imaging setup: Ensure your calcium imaging system has the spatial and temporal resolution to detect dendritic calcium signals.
-
Verify the integrity of intracellular stores: Pre-treatment with thapsigargin, which depletes intracellular calcium stores, should abolish the trans-ACPD-induced calcium signal.[3]
-
Confirm receptor and G-protein function: The response should be blocked by the mGluR antagonist L-AP3 and by pre-incubation with pertussis toxin, which inactivates certain G-proteins.[7]
-
Data Presentation
Table 1: Potency of trans-ACPD at different mGluR subtypes
| mGluR Subtype | EC50 Value (µM) |
| mGluR2 | 2 |
| mGluR1 | 15 |
| mGluR5 | 23 |
| mGluR4 | ~800 |
Data sourced from R&D Systems and Tocris Bioscience.[2]
Mandatory Visualizations
Caption: Signaling pathway of trans-ACPD at Group I mGluRs.
Caption: Experimental workflow for assessing trans-ACPD neurotoxicity.
References
- 1. trans-ACPD | GluR | TargetMol [targetmol.com]
- 2. rndsystems.com [rndsystems.com]
- 3. jneurosci.org [jneurosci.org]
- 4. Effects of a metabotropic glutamate agonist, trans-ACPD, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trans-ACPD (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acamprosate inhibits the binding and neurotoxic effects of trans-ACPD, suggesting a novel site of action at metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trans-ACPD, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of postsynaptic metabotropic glutamate receptors by trans-ACPD hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trans-ACPD and L-APB presynaptically inhibit excitatory glutamatergic transmission in the basolateral amygdala (BLA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trans-1-aminocyclopentane-1,3-dicarboxylic acid (t-ACPD) decreases synaptic excitation in rat striatal slices through a presynaptic action - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Experimental Conditions for Trans-ACBD Electrophysiology
Disclaimer: The term "trans-ACBD" is not a standard or widely recognized acronym in the field of electrophysiology based on current scientific literature. Our search has identified "Acyl-CoA-binding domain-containing (ACBD)" proteins as a potential, though indirect, match. These proteins are primarily involved in lipid metabolism and interactions between cellular organelles. While they have relevance to neurological functions and diseases, they are not the direct subject of routine electrophysiological assays in the way a specific ion channel or receptor would be.
Therefore, this guide provides general troubleshooting advice and experimental protocols applicable to patch-clamp electrophysiology, which can be adapted once the specific molecular target or compound of interest, referred to as "this compound," is clarified. We have also included information on ACBD proteins where their function might intersect with neuronal electrophysiology.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pipette resistance for whole-cell patch-clamp recordings?
A1: The ideal pipette resistance is a balance between achieving a stable, high-resistance seal and maintaining a low enough series resistance for good electrical access. For most whole-cell recordings on cultured neurons or brain slices, a pipette resistance of 3-8 MΩ is a good starting point.[1] Lower resistance pipettes (3-5 MΩ) generally have larger tip openings, which can facilitate obtaining the whole-cell configuration but may also lead to a less stable seal and faster dialysis of intracellular contents. Higher resistance pipettes (6-8 MΩ) can form more stable seals but may be more difficult to break through into the whole-cell configuration and can have higher series resistance.[1]
Q2: How can I improve the success rate of achieving a Giga-seal (seal resistance > 1 GΩ)?
A2: Achieving a high-resistance "Giga-seal" is critical for high-quality patch-clamp recordings.[2][3] Here are several factors to consider:
-
Pipette Tip Quality: The pipette tip should be clean and smooth. Fire-polishing the tip can help create a smoother surface for sealing against the cell membrane.[1]
-
Solution Filtration: All solutions, especially the internal pipette solution, must be filtered (0.22 µm filter) to remove any particulate matter that could interfere with seal formation.[1][4]
-
Positive Pressure: Apply light positive pressure to the pipette as it approaches the cell to keep the tip clean.[5] Release the pressure just before touching the cell membrane.
-
Cell Health: Only attempt to patch onto healthy-looking cells with smooth, clean membranes.
-
Gentle Approach: Approach the cell slowly and gently to avoid damaging the membrane.
-
Seal Enhancers: In some preparations, particularly for automated patch clamp, "seal enhancers" like CaF₂ or BaSO₄ can be used to promote the formation of high-resistance seals.[2] However, be aware that these can sometimes alter the biophysical properties of the ion channels being studied.[2]
Q3: My whole-cell recordings are not stable and the cell dies quickly. What are the common causes?
A3: Recording instability can be caused by several factors:
-
Poor Seal Quality: An unstable seal (less than 1 GΩ) will result in a "leaky" patch and a rundown of the cell's health.
-
Excessive Suction: Applying too much suction to rupture the membrane can damage the cell. Use brief, gentle suction pulses.[5]
-
Inappropriate Solutions: Ensure the osmolarity and pH of your internal and external solutions are appropriate for the cell type.
-
High Series Resistance: A high or fluctuating series resistance can lead to poor voltage control and cell damage. Monitor series resistance throughout the experiment and discard recordings where it changes significantly.
-
Phototoxicity: If using fluorescence, minimize light exposure to the patched cell.
Troubleshooting Guide
This table provides a summary of common problems encountered during patch-clamp electrophysiology and potential solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Inability to Form a Giga-seal | 1. Dirty pipette tip. 2. Debris in solutions. 3. Unhealthy cells. 4. Rough pipette approach. 5. Incorrect positive pressure. | 1. Fire-polish pipette tips; use fresh pipettes. 2. Filter all solutions (0.22 µm).[1][4] 3. Select cells with a healthy appearance. 4. Approach the cell slowly and carefully. 5. Maintain gentle positive pressure until just before touching the cell.[5] |
| Unstable Seal Resistance | 1. Mechanical drift of the pipette or stage. 2. Poor cell health. 3. Incompatible solutions. | 1. Ensure all components are securely fastened; allow the rig to thermally equilibrate. 2. Use a fresh, healthy cell culture or slice. 3. Check the osmolarity and pH of your solutions. |
| Difficulty Breaking into Whole-Cell | 1. Pipette tip is too small (high resistance). 2. Insufficient or excessive suction. 3. Cell membrane is too tough. | 1. Use a pipette with a slightly lower resistance. 2. Apply short, sharp pulses of suction; avoid prolonged suction.[5] 3. Use the amplifier's "zap" function briefly if available.[5] |
| High and/or Unstable Series Resistance | 1. Incomplete membrane rupture. 2. Clogged pipette tip. 3. Cell resealing over the pipette tip. | 1. Apply additional gentle suction or a brief "zap". 2. Discard the recording and use a new pipette. 3. This can be difficult to resolve; try to obtain a better initial break-in. |
| Noisy Recording | 1. Electrical noise from external sources. 2. Poor grounding. 3. Leaky seal. 4. High pipette capacitance. | 1. Turn off unnecessary equipment in the room; use a Faraday cage.[6] 2. Check all grounding connections.[6] 3. Ensure seal resistance is >1 GΩ. 4. Coat the pipette with Sylgard or wax to reduce capacitance.[1] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording from Cultured Neurons
-
Preparation:
-
Prepare external and internal solutions and filter them (0.22 µm).
-
Pull glass pipettes to a resistance of 3-6 MΩ using a micropipette puller.
-
Fire-polish the pipette tips.
-
Fill the pipette with internal solution, ensuring no air bubbles are trapped in the tip.
-
Mount the pipette in the holder and apply positive pressure.
-
-
Obtaining a Recording:
-
Place the culture dish on the microscope stage and perfuse with external solution.
-
Lower the pipette into the bath and correct the pipette offset potential.
-
Under visual control, approach a healthy neuron with the pipette tip.
-
Once the pipette touches the cell membrane and a "dimple" is observed, release the positive pressure.
-
Apply gentle suction to form a Giga-ohm seal. A seal test will show a large increase in resistance.
-
Set the holding potential to the desired voltage (e.g., -70 mV).
-
Apply brief, sharp pulses of suction to rupture the membrane and achieve the whole-cell configuration. This is indicated by the appearance of the capacitive transient.
-
Compensate for the fast capacitance and series resistance.
-
-
Data Acquisition:
-
Allow the cell to stabilize for a few minutes before starting the experimental protocol.
-
Apply voltage steps or ramps as required by the experiment.
-
Monitor the seal and series resistance throughout the recording.
-
Signaling Pathways and Workflows
General Patch-Clamp Workflow
This diagram illustrates the typical workflow for establishing a whole-cell patch-clamp recording.
Caption: Workflow for whole-cell patch-clamp recording.
Potential Role of ACBD Proteins at the Neuron
While not directly involved in ion channel gating, ACBD proteins are involved in lipid metabolism and tethering of the endoplasmic reticulum (ER) to other organelles like peroxisomes.[1][7] In neurons, the ER plays a crucial role in calcium homeostasis and protein synthesis, both of which can indirectly modulate neuronal excitability and synaptic function. This diagram speculates on a potential indirect influence of ACBD proteins on neuronal function.
References
- 1. Differential roles for ACBD4 and ACBD5 in peroxisome-ER interactions and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. PREDICTIVE MALE-TO-FEMALE TRANSLATION OF CARDIAC ELECTROPHYSIOLOGICAL RESPONSE TO DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Intraventricular conduction disturbance (IVCD), intraventricular aberrant conduction (IVAC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The diversity of ACBD proteins – From lipid binding to protein modulators and organelle tethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACBD5 and VAPB mediate membrane associations between peroxisomes and the ER - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Acyl-CoA Binding Domain (ACBD) Protein Purification Protocols
A Note on Terminology: Initial searches for "trans-ACBD" did not yield information on a specific protein. It is highly probable that the intended subject is the family of Acyl-CoA Binding Domain (ACBD) containing proteins. This guide will focus on the purification and troubleshooting for this protein family.
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and refining the purification protocols of Acyl-CoA Binding Domain (ACBD) proteins. The following sections offer frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are ACBD proteins and why are they important?
A1: Acyl-CoA Binding Domain (ACBD) containing proteins are a family of intracellular proteins that bind to acyl-Coenzyme A (acyl-CoA) esters. These proteins are crucial for a variety of cellular processes, including lipid metabolism, membrane trafficking, and cell signaling.[1][2] There are seven main members of this family in mammals, designated ACBD1 through ACBD7, each with distinct functions and subcellular localizations.[1] For instance, ACBD1 (also known as ACBP) is a cytosolic protein involved in the transport of long-chain fatty acids, while ACBD4 and ACBD5 are peroxisomal membrane proteins that play a role in tethering peroxisomes to the endoplasmic reticulum (ER).[3][4][5]
Q2: What are the main challenges in purifying ACBD proteins?
A2: Common challenges in ACBD protein purification include:
-
Low expression levels: Some ACBD proteins may be expressed at low levels in native tissues or recombinant systems.
-
Protein aggregation: Like many proteins, ACBDs can be prone to aggregation, especially at high concentrations or under suboptimal buffer conditions.
-
Contamination with interacting partners: ACBD proteins function through interaction with other proteins, which can co-purify and affect the final purity.
-
Maintaining protein stability and activity: As with any protein purification, maintaining the native conformation and biological activity of ACBDs is a primary concern.
Q3: Which purification techniques are most suitable for ACBD proteins?
A3: A multi-step chromatography approach is typically employed for the purification of ACBD proteins. This often includes:
-
Affinity Chromatography (AC): If the protein is expressed with an affinity tag (e.g., His-tag, GST-tag), this is an excellent initial capture step.
-
Ion Exchange Chromatography (IEX): This technique separates proteins based on their net charge and is effective for removing many contaminants.
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, SEC is used as a final polishing step to separate the target protein from remaining contaminants and aggregates based on size.
Troubleshooting Guides
Low Protein Yield
Q: I am getting a very low yield of my ACBD protein after purification. What could be the issue?
A: Low protein yield can stem from several factors throughout the expression and purification process. Here’s a systematic approach to troubleshoot this issue:
1. Expression Optimization:
-
Codon Optimization: Ensure the gene sequence is optimized for the expression host (e.g., E. coli, insect cells, mammalian cells).
-
Expression Conditions: Experiment with different induction conditions (e.g., lower temperature, different inducer concentrations) to improve soluble protein expression and minimize inclusion body formation.
2. Lysis Efficiency:
-
Incomplete Cell Lysis: Ensure complete cell disruption to release the target protein. You can assess this by microscopy or by analyzing the lysate for remaining intact cells.
-
Protease Degradation: Add a protease inhibitor cocktail to the lysis buffer to prevent degradation of your target protein.
3. Chromatography Steps:
-
Suboptimal Binding Conditions (Affinity/Ion Exchange):
-
pH and Ionic Strength: For IEX, the pH of your buffer should be at least one unit away from the isoelectric point (pI) of your ACBD protein to ensure efficient binding. Adjust the salt concentration of your loading buffer to be low enough to allow binding but high enough to prevent non-specific interactions.
-
Inaccessible Affinity Tag: If using an affinity tag, it might be buried within the folded protein. Consider purifying under denaturing conditions and then refolding the protein, or re-cloning with the tag at the other terminus.
-
-
Precipitation on the Column: The protein might be precipitating on the column due to high local concentration or inappropriate buffer conditions. Try reducing the amount of protein loaded or using a shallower elution gradient.
-
Inefficient Elution:
-
Affinity Chromatography: Increase the concentration of the competing agent (e.g., imidazole for His-tags) or change the pH for elution.
-
Ion Exchange Chromatography: Use a steeper salt gradient or a buffer with a pH closer to the protein's pI to facilitate elution.
-
Table 1: General Buffer Components for ACBD Protein Purification [6][7]
| Component | Purpose | Typical Concentration |
| Buffering Agent | Maintain a stable pH | 20-50 mM (e.g., Tris-HCl, HEPES) |
| Salt | Modulate ionic strength for binding/elution | 50-500 mM (e.g., NaCl) |
| Reducing Agent | Prevent oxidation | 1-10 mM (e.g., DTT, β-mercaptoethanol) |
| Stabilizers | Prevent aggregation and denaturation | 5-20% glycerol |
| Protease Inhibitors | Prevent protein degradation | Varies (e.g., PMSF, EDTA) |
Protein Aggregation
Q: My purified ACBD protein appears to be aggregated. How can I prevent this?
A: Protein aggregation is a common issue that can significantly impact the quality and activity of your purified protein.
1. During Purification:
-
Buffer Composition:
-
Add Stabilizing Agents: Include glycerol (5-20%) or other stabilizing osmolytes in your buffers to help maintain protein solubility.
-
Optimize Salt Concentration: High salt concentrations can sometimes promote hydrophobic interactions and aggregation. Conversely, for some proteins, a certain level of salt is required for stability.
-
-
Protein Concentration: Avoid excessively high protein concentrations during purification and storage. If necessary, perform purification steps with more dilute samples.
-
Temperature Control: Perform all purification steps at 4°C to minimize protein unfolding and aggregation.
2. Post-Purification:
-
Storage Buffer: Store the purified protein in a buffer that promotes stability. This may require screening different buffer conditions (pH, salt, additives).
-
Flash Freezing and Storage: For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Size Exclusion Chromatography (SEC): Use SEC as a final step to remove any existing aggregates from your purified protein preparation.
Contamination Issues
Q: My ACBD protein preparation is not pure. What are the likely contaminants and how can I remove them?
A: Contaminants can be other host cell proteins or interacting partners of your target ACBD protein.
1. Host Cell Proteins:
-
Optimize Chromatography Steps:
-
Affinity Chromatography: Increase the stringency of your wash steps by adding a low concentration of the elution agent (e.g., 20-40 mM imidazole for His-tag purification).
-
Ion Exchange Chromatography: Use a shallow salt gradient for elution to achieve better separation of proteins with similar charges. Consider trying both anion and cation exchange chromatography, as they offer different selectivities.
-
-
Additional Purification Step: If a single chromatography step is insufficient, add a second or third orthogonal step (e.g., affinity -> ion exchange -> size exclusion).
2. Interacting Proteins:
-
High Salt Washes: During affinity or ion exchange chromatography, use wash buffers with increased salt concentrations (e.g., up to 500 mM NaCl) to disrupt ionic interactions between your ACBD protein and its binding partners.
-
Detergents: For membrane-associated ACBD proteins, including a mild non-ionic detergent in your buffers can help to disrupt non-specific hydrophobic interactions.
Experimental Protocols
The following are generalized protocols for the purification of a recombinant ACBD protein expressed with a His-tag in E. coli. These should be optimized for the specific ACBD protein of interest.
Protocol 1: Affinity Chromatography (His-tagged ACBD)
-
Cell Lysis:
-
Resuspend the E. coli pellet in Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM TCEP, 1 mM PMSF).
-
Lyse the cells by sonication or high-pressure homogenization on ice.
-
Clarify the lysate by centrifugation at >15,000 x g for 30 minutes at 4°C.
-
-
Binding:
-
Equilibrate a Ni-NTA affinity column with Lysis Buffer.
-
Load the clarified lysate onto the column at a flow rate of ~1 mL/min.
-
-
Washing:
-
Wash the column with 10-20 column volumes (CV) of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole, 10% glycerol, 1 mM TCEP).
-
-
Elution:
-
Elute the bound protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 10% glycerol, 1 mM TCEP). Collect fractions and analyze by SDS-PAGE.
-
Protocol 2: Ion Exchange Chromatography (Anion Exchange)
This protocol assumes the ACBD protein has a pI below the working pH and will bind to an anion exchanger.
-
Buffer Exchange:
-
Exchange the buffer of the partially purified ACBD protein from the affinity step into IEX Loading Buffer (e.g., 20 mM Tris-HCl pH 8.0, 25 mM NaCl, 10% glycerol, 1 mM DTT) using a desalting column or dialysis.
-
-
Binding:
-
Equilibrate an anion exchange column (e.g., Q-sepharose) with IEX Loading Buffer.
-
Load the protein sample onto the column.
-
-
Washing:
-
Wash the column with 5-10 CV of IEX Loading Buffer.
-
-
Elution:
-
Elute the protein with a linear gradient of 25 mM to 500 mM NaCl in the loading buffer over 20 CV. Collect fractions and analyze by SDS-PAGE.
-
Protocol 3: Size Exclusion Chromatography
-
Column Equilibration:
-
Equilibrate a size exclusion column (e.g., Superdex 75 or 200, depending on the molecular weight of the ACBD protein) with SEC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM TCEP).
-
-
Sample Loading and Elution:
-
Concentrate the purified protein from the previous step to a suitable volume.
-
Load the concentrated protein onto the column and elute with SEC Buffer at a constant flow rate.
-
Collect fractions and analyze by SDS-PAGE for purity and to identify fractions containing the monomeric protein.
-
Signaling Pathways and Experimental Workflows
ACBD5-VAPB Signaling at the Peroxisome-ER Interface
ACBD5, a peroxisomal membrane protein, plays a crucial role in tethering peroxisomes to the endoplasmic reticulum (ER) through its interaction with the ER-resident protein VAPB (Vesicle-associated membrane protein-associated protein B).[3][5][8] This interaction is mediated by the FFAT-like motif in ACBD5 and the MSP domain in VAPB.[3][9] The formation of this tether is essential for lipid homeostasis, including the transfer of lipids for peroxisome membrane expansion and the metabolism of very-long-chain fatty acids (VLCFAs).[10][11] The ACBD5-VAPB interaction can be regulated by phosphorylation, providing a mechanism for controlling peroxisome-ER contact sites in response to cellular signals.[1]
Caption: ACBD5-VAPB mediated peroxisome-ER tethering and its role in lipid metabolism.
General Experimental Workflow for ACBD Protein Purification
The following diagram outlines a typical workflow for the expression and purification of a recombinant ACBD protein.
Caption: A standard multi-step workflow for recombinant ACBD protein purification.
References
- 1. researchgate.net [researchgate.net]
- 2. The diversity of ACBD proteins – From lipid binding to protein modulators and organelle tethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACBD5 and VAPB mediate membrane associations between peroxisomes and the ER - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. goldbio.com [goldbio.com]
- 7. Protein Purification Buffer - Sepmag [sepmag.eu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The neurological pathology of peroxisomal ACBD5 deficiency – lessons from patients and mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deficiency of a Retinal Dystrophy Protein, Acyl-CoA Binding Domain-containing 5 (ACBD5), Impairs Peroxisomal β-Oxidation of Very-long-chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize off-target effects of trans-ACBD
Technical Support Center: trans-ACBD System
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects when using the trans-acting chimera for targeted biological disruption (this compound) system.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with the this compound system?
Off-target effects in the this compound system can arise from several factors. The most common cause is the non-specific binding of the targeting component (e.g., a guide RNA or a small molecule binder) to unintended cellular molecules that share sequence or structural homology with the intended target. Additionally, high concentrations of the this compound components can lead to their accumulation in unintended cellular compartments, resulting in off-target activity. The expression of the effector domain can also sometimes be dysregulated, leading to its activity in the absence of the targeting component.
Q2: How can I experimentally detect off-target effects of my this compound construct?
Several methods can be employed to detect off-target effects. For genome-wide off-target analysis, techniques such as GUIDE-seq, SITE-seq, and CIRCLE-seq can identify unintended genomic edits. For assessing off-target protein modulation, unbiased proteomics approaches like mass spectrometry (e.g., TMT or SILAC) are highly effective in quantifying changes across the proteome. Additionally, RNA-seq can be used to profile global transcriptomic changes that may result from off-target activities.
Q3: What initial steps can I take to optimize the specificity of my this compound experiment?
To enhance the specificity of your this compound system, it is crucial to start with careful design of the targeting component. Utilize bioinformatics tools to predict potential off-target sites and select a targeting sequence with minimal homology to other regions in the genome or proteome. Titrating the concentration of the delivered this compound components is also a critical first step; using the lowest effective concentration can significantly reduce the likelihood of off-target events.
Troubleshooting Guide
Issue 1: High levels of off-target protein degradation observed in proteomics analysis.
This issue often points to a lack of specificity of the targeting component or excessive concentrations of the this compound constructs.
-
Solution 1: Redesign the Targeting Moiety:
-
If using a small molecule binder, consider medicinal chemistry efforts to improve its selectivity for the target protein.
-
If using a nucleic acid-based guide, re-evaluate the guide sequence for potential off-target binding sites using prediction software. Select a new sequence with a better specificity profile.
-
-
Solution 2: Titration of this compound Components:
-
Perform a dose-response experiment to determine the minimal concentration of each this compound component required for effective on-target activity. This can help identify a therapeutic window where on-target effects are maximized and off-target effects are minimized.
-
-
Solution 3: Engineer the Effector Domain:
-
Consider using a mutated or engineered effector domain with reduced catalytic activity or altered substrate specificity to further minimize off-target effects.
-
| Strategy | Typical Concentration Range | Expected Reduction in Off-Target Effects | Potential Impact on On-Target Activity |
| Component Titration | 1-100 nM | 30-70% | Minimal to moderate decrease |
| Affinity Maturation | N/A | 50-90% | Can potentially increase on-target activity |
| Structural Modification | N/A | Varies | Varies |
Issue 2: Unintended phenotypic changes are observed in the treated cells.
Unintended phenotypes can be a direct result of off-target effects. A systematic approach is needed to identify the cause.
-
Solution 1: Perform Rescue Experiments:
-
To confirm that the observed phenotype is due to the on-target effect, attempt to "rescue" the phenotype by re-introducing a version of the target protein that is resistant to the this compound system (e.g., through silent mutations in the binding site). If the phenotype is not rescued, it is likely due to off-target effects.
-
-
Solution 2: Use Orthogonal Controls:
-
Employ a negative control this compound system that is catalytically inactive but still capable of binding. This can help differentiate between effects caused by target binding and those caused by the downstream effector function.
-
Use multiple, distinct this compound constructs targeting the same protein. If the same phenotype is observed with different constructs, it is more likely to be an on-target effect.
-
Experimental Protocols & Workflows
Protocol 1: Dose-Response Titration for Optimal this compound Concentration
-
Cell Seeding: Plate cells at a consistent density in a multi-well format (e.g., 96-well plate) and allow them to adhere overnight.
-
Component Preparation: Prepare a serial dilution of the this compound components (targeting moiety and effector domain) in appropriate delivery vehicles.
-
Treatment: Treat the cells with the different concentrations of the this compound components. Include untreated and vehicle-only controls.
-
Incubation: Incubate the cells for a predetermined time point (e.g., 24, 48, or 72 hours).
-
On-Target Analysis: Lyse the cells and perform an assay to measure the on-target activity (e.g., Western blot for protein degradation, qPCR for gene knockdown).
-
Off-Target Analysis: In parallel, analyze a known off-target or perform a broader analysis (e.g., proteomics) on samples treated with concentrations that show on-target activity.
-
Data Analysis: Plot the on-target and off-target activity against the component concentration to identify the optimal concentration that maximizes on-target effects while minimizing off-target effects.
Caption: Workflow for dose-response titration.
Signaling Pathway: Hypothetical this compound Mechanism of Action
The this compound system operates through a two-component approach. The "Targeting Moiety" is designed to specifically recognize and bind to the "Target of Interest." The "Effector Domain," delivered separately, is recruited to this complex, where it can then exert its function, such as protein degradation or gene silencing, on the target.
Caption: Mechanism of the this compound system.
Logical Relationship: On-Target vs. Off-Target Effects
The desired outcome of a this compound experiment is high on-target activity with minimal off-target effects. Off-target effects can be categorized as mechanism-based (the effector domain acts on an unintended substrate) or compound-based (the targeting moiety has unintended interactions).
Caption: On-target vs. off-target effects.
Troubleshooting trans-ACBD delivery in central nervous system studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing trans-ACBD for delivery to the central nervous system (CNS). Our aim is to help you overcome common experimental hurdles and achieve successful and reproducible results.
Disclaimer: The following guidance is based on the assumed composition of "this compound" as a fusion protein combining the trans-activator of transcription (TAT) peptide for cell penetration and an Acyl-CoA binding domain (ACBD) as the functional cargo.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound entry into the CNS?
A1: this compound is designed to cross the blood-brain barrier (BBB) and enter CNS cells via the TAT peptide component. The positively charged TAT sequence is thought to interact with negatively charged proteoglycans on the surface of brain endothelial cells, triggering internalization through a process that may involve macropinocytosis or other endocytic pathways.[1][2][3] Once in the brain parenchyma, the TAT peptide can facilitate the entry of the ACBD cargo into neurons and other CNS cells.
Q2: How can I confirm successful delivery of this compound to the brain?
A2: Several methods can be employed to validate CNS delivery. These include:
-
Immunohistochemistry (IHC) or Immunofluorescence (IF): Using an antibody specific to the ACBD portion to visualize its presence in brain tissue sections.
-
Western Blotting: To quantify the amount of this compound in brain homogenates.
-
ELISA: A quantitative immunoassay to measure this compound levels in brain lysates or cerebrospinal fluid (CSF).[4]
-
In vivo Imaging: If this compound is labeled with a fluorescent dye or a radionuclide, techniques like two-photon microscopy or SPECT/CT can be used for real-time visualization.
Q3: What are the potential off-target effects of this compound in the CNS?
A3: Off-target effects are a concern with any CNS-delivered therapeutic. For this compound, these could include:
-
Non-specific cellular uptake: The TAT peptide can facilitate entry into various cell types, not just the intended target neurons.[1]
-
Immune response: The introduction of a foreign protein can trigger an immune or inflammatory response.
-
Alteration of endogenous pathways: The ACBD cargo itself might interact with unintended molecular targets, leading to unforeseen biological effects. Careful dose-response studies and thorough behavioral and histological analyses are crucial to identify and mitigate these effects.[5][6]
Troubleshooting Guide
Issue 1: Low Brain Penetration of this compound
Possible Causes & Solutions
| Cause | Recommended Solution |
| Degradation in Circulation | Assess the in vivo stability of this compound. Consider modifications like PEGylation or incorporation of unnatural amino acids to increase proteolytic resistance.[7][8] |
| Poor BBB Transcytosis | Optimize the dose and administration route. Intravenous, intraperitoneal, and even direct intracerebroventricular (ICV) injections can be explored.[4] Consider co-administration with agents that transiently increase BBB permeability, though this carries risks.[9] |
| Rapid Peripheral Clearance | Analyze the pharmacokinetic profile of this compound. If clearance by the kidneys or liver is too rapid, formulation with nanoparticles or liposomes might prolong circulation time.[1][2] |
| Inefficient Cellular Uptake | Confirm the integrity and functionality of the TAT peptide. Sequence variations or improper folding can impair its function. |
Issue 2: High Variability in Experimental Results
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inconsistent Administration | Standardize the injection procedure, including volume, rate, and anatomical location. For IV injections, ensure consistent tail vein administration. |
| Animal-to-Animal Variation | Increase the number of animals per group to improve statistical power. Ensure animals are age-matched and from the same genetic background. |
| Sample Collection & Processing | Standardize the timing of tissue collection post-administration. Ensure consistent and rapid tissue processing to prevent degradation of this compound.[10] |
| Assay Performance | Validate all analytical methods (e.g., Western Blot, ELISA) for linearity, sensitivity, and specificity. Include appropriate positive and negative controls in every assay. |
Issue 3: Observed Cellular Toxicity or Adverse Behavioral Effects
Possible Causes & Solutions
| Cause | Recommended Solution |
| High Local Concentration | Perform a dose-response study to determine the optimal therapeutic window. High concentrations of TAT-fused proteins can sometimes be disruptive to cell membranes. |
| Off-Target Effects of ACBD | Investigate the specific signaling pathways affected by the ACBD cargo. Consider creating a mutant, inactive version of ACBD as a negative control to confirm that the observed effects are due to its intended biological activity. |
| Immunogenicity | Assess for signs of neuroinflammation (e.g., microglial activation) via IHC. Consider using a formulation designed to reduce immunogenicity.[11] |
| Contaminants in Preparation | Ensure the purity of the this compound preparation. Endotoxins or other contaminants from the expression and purification process can cause significant toxicity. |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in Brain Tissue via Western Blot
-
Tissue Homogenization:
-
Following transcardial perfusion with ice-cold PBS to remove blood, dissect the brain region of interest.
-
Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the total protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of total protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Include a lane with a known amount of purified this compound to serve as a standard.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific to the ACBD portion of the fusion protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensity using densitometry software. Normalize the signal to a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: Immunohistochemical Staining for Cellular Localization of this compound
-
Tissue Preparation:
-
Perfuse the animal with PBS followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.
-
Section the brain into 30-40 µm coronal sections using a cryostat.
-
-
Antigen Retrieval (if necessary):
-
Some antibodies may require an antigen retrieval step, such as incubation in heated citrate buffer.
-
-
Immunostaining:
-
Permeabilize the tissue sections with 0.3% Triton X-100 in PBS for 15 minutes.
-
Block with a solution containing 5% normal serum (from the same species as the secondary antibody) and 0.1% Triton X-100 in PBS for 1 hour.
-
Incubate with the primary antibody against ACBD overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody for 2 hours at room temperature.
-
-
Counterstaining and Mounting:
-
Counterstain with a nuclear marker like DAPI.
-
Mount the sections on slides with an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the staining using a confocal or fluorescence microscope. Co-staining with cell-type-specific markers (e.g., NeuN for neurons, GFAP for astrocytes) can identify the cell types that have taken up this compound.
-
Visualizations
Caption: Experimental workflow for this compound delivery to the CNS.
Caption: Troubleshooting logic for low this compound delivery.
Caption: Hypothesized signaling pathway of this compound in a neuron.
References
- 1. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAT-conjugated nanoparticles for the CNS delivery of anti-HIV drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. criver.com [criver.com]
- 5. Comprehensive analysis of off-target and on-target effects resulting from liver-directed CRISPR-Cas9-mediated gene targeting with AAV vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of doubling peptide length on in vivo hydrogel stability and sustained drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the in vitro and in vivo degradation behavior of amino acid derivative-based organogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. proventainternational.com [proventainternational.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Optimization of storage conditions for long-term stability of trans-ACBD
Technical Support Center: Optimization of Storage Conditions for Long-Term Stability of trans-ACBD
Disclaimer: The compound "this compound" does not correspond to a widely recognized chemical entity in publicly available scientific literature. Therefore, this guide is based on the established principles of stability testing for novel small molecule drug candidates as outlined by international regulatory bodies. The experimental conditions and potential degradation pathways described herein are illustrative and should be adapted based on the specific physicochemical properties of the actual molecule under investigation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal initial storage conditions for a new batch of this compound of unknown stability?
A1: For a new chemical entity with unknown stability, it is recommended to start with controlled, conservative storage conditions to minimize potential degradation. Initially, store this compound at –20°C or –80°C, protected from light and moisture. The solid-state is generally more stable than solutions. If the compound must be in solution, use a non-reactive, anhydrous solvent and store under an inert atmosphere (e.g., argon or nitrogen).
Q2: How do I establish the optimal long-term storage conditions for this compound?
A2: Establishing optimal storage conditions requires a formal stability testing program.[1][2] This involves storing aliquots of this compound under a range of controlled temperature and humidity conditions, as well as assessing its photosensitivity.[1][3] The stability of the compound is then monitored at specific time points.[4] Long-term stability studies are typically conducted at 25°C/60% relative humidity (RH) or 30°C/65% RH, while accelerated stability studies are performed at 40°C/75% RH to predict the long-term stability profile more quickly.[3][5]
Q3: What factors can influence the stability of this compound?
A3: The stability of a pharmaceutical compound can be influenced by several factors, both environmental and product-related.[4]
-
Environmental Factors: Temperature, humidity, and light are the most common environmental factors that can cause degradation.[4][6]
-
Product-Related Factors: The intrinsic chemical properties of this compound, the presence of impurities, the pH of the formulation, the type of excipients used, and the container-closure system all play a critical role in its stability.[4]
Q4: How can I tell if my sample of this compound has degraded?
A4: Degradation can be identified through a combination of physical and chemical analysis.
-
Physical Changes: Visual inspection for changes in color, clarity (for solutions), or crystal form.
-
Chemical Analysis: Stability-indicating analytical methods, most commonly High-Performance Liquid Chromatography (HPLC), are used to quantify the amount of this compound remaining and to detect the appearance of degradation products.[3] A decrease in the peak area of this compound and the emergence of new peaks are indicative of degradation.
Troubleshooting Guide
Q1: I observed a rapid loss of this compound in my experiment, what could be the cause?
A1: Rapid degradation can be due to several factors. Use the following checklist to troubleshoot:
-
Incorrect Storage: Was the sample left at room temperature or exposed to light for an extended period?
-
pH of the Solution: Is this compound susceptible to acid or base hydrolysis? Check the pH of your formulation or solvent.
-
Reactive Excipients: Are any of the other components in your formulation known to be reactive?
-
Oxidation: Is the compound sensitive to oxidation? If so, were solutions prepared with degassed solvents and stored under an inert atmosphere?
-
Contamination: Could the sample have been contaminated with an acid, base, or oxidizing agent?
Q2: My HPLC results show multiple new peaks that were not present initially. What should I do?
A2: The appearance of new peaks suggests the formation of degradation products.
-
Forced Degradation Study: To understand the degradation pathway, a forced degradation study is recommended.[7] This involves intentionally exposing this compound to harsh conditions (acid, base, oxidation, heat, light) to generate the degradation products.[7][8]
-
Peak Tracking: Analyze the stressed samples by HPLC to see if the degradation products formed match the unknown peaks in your stability sample. This can help identify the cause of degradation (e.g., if the peaks match those from the acid-stressed sample, it suggests hydrolysis).
-
Mass Balance: Ensure that the sum of the assay of this compound and the levels of all degradation products is close to 100%. If not, it may indicate that some degradation products are not being detected by your current analytical method.[9]
Q3: The color of my this compound powder has changed from white to yellow upon storage. Is this a concern?
A3: A change in color is a strong indicator of chemical degradation. This is often due to oxidation or the formation of highly conjugated chromophores. The material should not be used for experiments where purity is critical. A photostability study should be conducted to determine if light exposure is the cause.[1] The yellowed sample should be analyzed by a stability-indicating method to identify and quantify the degradation products.
Data Presentation
Table 1: Illustrative Long-Term Stability Data for this compound at 25°C/60% RH
| Time Point (Months) | Assay (%) | Total Degradation Products (%) | Appearance |
| 0 | 99.8 | < 0.1 | White Powder |
| 3 | 99.5 | 0.3 | White Powder |
| 6 | 99.1 | 0.6 | White Powder |
| 9 | 98.8 | 0.9 | White Powder |
| 12 | 98.5 | 1.2 | Off-white Powder |
Table 2: Illustrative Accelerated Stability Data for this compound at 40°C/75% RH
| Time Point (Months) | Assay (%) | Total Degradation Products (%) | Appearance |
| 0 | 99.8 | < 0.1 | White Powder |
| 1 | 98.2 | 1.5 | Off-white Powder |
| 3 | 96.5 | 3.1 | Pale Yellow Powder |
| 6 | 93.1 | 6.2 | Yellow Powder |
Experimental Protocols
Protocol 1: HPLC-Based Stability-Indicating Method for this compound
This protocol describes a general method. The specific column, mobile phase, and gradient may need to be optimized for this compound and its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Sample Preparation: Dissolve a known weight of the this compound sample in a suitable solvent (e.g., 50:50 water:acetonitrile) to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and integrate the peak areas for this compound and any degradation products. Calculate the percentage of each component.
Protocol 2: Forced Degradation Study of this compound
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[9][10]
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Store solid this compound in an oven at 80°C for 7 days.
-
Photodegradation: Expose solid this compound to a light source that provides combined visible and UV outputs, as specified in ICH Q1B guidelines.
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration. Analyze by the stability-indicating HPLC method.
Visualizations
Caption: Workflow for a typical long-term stability study.
Caption: Potential degradation routes for this compound.
Caption: Decision tree for troubleshooting this compound degradation.
References
- 1. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 2. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]
- 3. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 4. siip.ac.in [siip.ac.in]
- 5. database.ich.org [database.ich.org]
- 6. www3.paho.org [www3.paho.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - STEMart [ste-mart.com]
- 9. sgs.com [sgs.com]
- 10. resolvemass.ca [resolvemass.ca]
Validation & Comparative
A Comparative Analysis of trans-ACBD and cis-ACBD: Potent Modulators of Glutamatergic Neurotransmission
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological activities and experimental evaluation of trans-1-Aminocyclobutane-1,3-dicarboxylic acid (trans-ACBD) and cis-1-Aminocyclobutane-1,3-dicarboxylic acid (cis-ACBD). This analysis is supported by available experimental data and detailed methodologies for key assays.
The isomers of 1-Aminocyclobutane-1,3-dicarboxylic acid (ACBD), this compound and cis-ACBD, demonstrate distinct and highly selective activities within the glutamatergic system, a primary excitatory neurotransmitter system in the mammalian central nervous system. While sharing the same chemical formula and molecular weight, their stereochemical differences lead to profoundly different interactions with key proteins involved in neurotransmission. This compound is a potent and selective agonist of the N-methyl-D-aspartate (NMDA) receptor, while cis-ACBD acts as a competitive inhibitor of glutamate uptake.[1][2]
Performance Comparison
The differential pharmacological profiles of this compound and cis-ACBD highlight the stringent structural requirements for ligand recognition at their respective protein targets.
| Parameter | This compound | cis-ACBD |
| Primary Target | NMDA Receptor | Excitatory Amino Acid Transporters (EAATs) |
| Molecular Action | Agonist | Competitive Inhibitor |
| Reported Potency | Potent and selective agonist | Kᵢ values between 40 and 145 µM for the inhibition of D-[³H]aspartate uptake[2] |
| Functional Effect | Activates NMDA receptors, leading to cation influx (Na⁺, Ca²⁺) and neuronal excitation. | Blocks the reuptake of glutamate from the synaptic cleft, increasing extracellular glutamate concentration. |
Note: A specific EC₅₀ value for this compound was not available in the reviewed literature, though it is consistently described as a "potent" agonist.
Experimental Protocols
The characterization of these compounds relies on specific in vitro assays to determine their potency and mechanism of action.
Electrophysiological Assessment of this compound at NMDA Receptors
The agonist activity of this compound at NMDA receptors is typically quantified using electrophysiological techniques, such as two-electrode voltage-clamp recordings in Xenopus laevis oocytes or whole-cell patch-clamp recordings in cultured neurons expressing NMDA receptors.
Objective: To determine the potency (EC₅₀) and efficacy of this compound in activating NMDA receptor-mediated currents.
Methodology:
-
Cell Preparation: Xenopus laevis oocytes are injected with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A). Alternatively, mammalian cell lines (e.g., HEK293) or primary neurons are cultured and prepared for patch-clamp recording.
-
Recording Setup: For two-electrode voltage-clamp, oocytes are placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording. For patch-clamp, a glass micropipette forms a high-resistance seal with the cell membrane.
-
Solution Application: The cells are continuously perfused with an external solution. A series of solutions containing varying concentrations of this compound, along with a co-agonist like glycine, are applied to the cell.
-
Data Acquisition: The membrane current is recorded in response to the application of this compound. The peak current at each concentration is measured.
-
Data Analysis: The concentration-response data are plotted, and a sigmoidal curve is fitted to the data to determine the EC₅₀ value, which represents the concentration of this compound that elicits a half-maximal response.
[³H]Glutamate Uptake Inhibition Assay for cis-ACBD
The inhibitory activity of cis-ACBD on glutamate transporters is commonly assessed using a radiolabeled substrate uptake assay in preparations rich in these transporters, such as synaptosomes or cultured astrocytes.
Objective: To determine the inhibitory potency (IC₅₀ or Kᵢ) of cis-ACBD on glutamate uptake.
Methodology:
-
Preparation of Synaptosomes or Cell Cultures: Synaptosomes are prepared from brain tissue (e.g., rat cortex) by homogenization and differential centrifugation. Alternatively, primary astrocyte cultures are established.
-
Assay Incubation: The synaptosomes or cells are incubated in a buffer solution containing [³H]L-glutamate (a radiolabeled form of glutamate) and varying concentrations of cis-ACBD.
-
Termination of Uptake: The uptake of [³H]L-glutamate is stopped rapidly, typically by filtration through a glass fiber filter followed by washing with ice-cold buffer to remove extracellular radiolabel.
-
Quantification of Uptake: The radioactivity retained on the filters, which corresponds to the amount of [³H]L-glutamate taken up by the cells, is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of [³H]L-glutamate uptake is calculated for each concentration of cis-ACBD. The data are then plotted, and a dose-response curve is fitted to determine the IC₅₀ value, the concentration of cis-ACBD that inhibits 50% of the glutamate uptake. The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Signaling Pathways and Mechanisms of Action
The distinct targets of this compound and cis-ACBD initiate different downstream signaling cascades, as illustrated in the following diagrams.
Caption: Signaling pathway activated by this compound.
Caption: Mechanism of action of cis-ACBD.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the key experiments described.
Caption: Workflow for electrophysiological analysis.
Caption: Workflow for glutamate uptake inhibition assay.
References
Comparative Efficacy of trans-ACBD versus Other NMDA Receptor Agonists: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of trans-1-Aminocyclobutane-1,3-dicarboxylic acid (trans-ACBD) against other key N-methyl-D-aspartate (NMDA) receptor agonists. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways to facilitate informed decisions in neuroscience research.
Executive Summary
This compound is a potent and selective agonist of the NMDA receptor, a crucial ligand-gated ion channel involved in synaptic plasticity, learning, and memory.[1][2] Understanding its efficacy in comparison to endogenous and other synthetic agonists is vital for its application in research and potential therapeutic development. This guide presents a direct comparison of this compound with L-glutamate and NMDA, highlighting its comparable potency to the endogenous neurotransmitter L-glutamate.
Data Presentation: Agonist Potency at the NMDA Receptor
The following table summarizes the half-maximal effective concentrations (EC50) of this compound, L-glutamate, and NMDA, providing a clear quantitative comparison of their potencies. Lower EC50 values indicate higher potency.
| Agonist | EC50 (µM) | Relative Potency (vs. L-glutamate) |
| This compound | 1.1 | ~1.4x higher |
| L-Glutamate | 1.5 | 1x (Reference) |
| NMDA | 17 | ~0.09x lower |
Data derived from electrophysiological recordings in Xenopus oocytes expressing NMDA receptors.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanisms and methodologies involved, the following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow for assessing agonist efficacy.
NMDA Receptor Signaling Pathway
Experimental Workflow for Efficacy Testing
Experimental Protocols
The following is a detailed methodology for a key experiment used to determine the efficacy of NMDA receptor agonists.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is a robust method for studying the properties of ion channels, such as the NMDA receptor, expressed in a heterologous system.
1. Oocyte Preparation and cRNA Injection:
-
Mature female Xenopus laevis frogs are anesthetized, and a small incision is made to remove a portion of the ovary.
-
Oocytes are manually defolliculated after treatment with collagenase to remove the follicular layer.
-
Complementary RNA (cRNA) encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit) are synthesized in vitro.
-
A fixed amount of cRNA for each subunit is injected into the cytoplasm of Stage V-VI oocytes using a microinjector.
-
Injected oocytes are incubated for 2-5 days at 16-18°C in Barth's solution to allow for receptor expression on the oocyte membrane.
2. Electrophysiological Recording:
-
An injected oocyte is placed in a recording chamber and continuously perfused with a Mg²⁺-free external solution containing a co-agonist like glycine (typically 10-100 µM).
-
The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage sensing and the other for current injection.
-
The membrane potential is clamped at a holding potential of -70 mV using a TEVC amplifier.
-
The agonist of interest (e.g., this compound, L-glutamate, or NMDA) is applied to the oocyte in increasing concentrations.
-
The resulting inward whole-cell currents are recorded and measured at each concentration.
3. Data Analysis:
-
The peak current response at each agonist concentration is normalized to the maximal response obtained at a saturating concentration.
-
A dose-response curve is generated by plotting the normalized current as a function of the agonist concentration.
-
The EC50 value and the Hill coefficient are determined by fitting the dose-response curve to the Hill equation.
-
The maximal current response provides a measure of the agonist's efficacy.
Conclusion
The data presented in this guide demonstrate that this compound is a highly potent NMDA receptor agonist, exhibiting a potency comparable to that of the endogenous neurotransmitter L-glutamate. This makes it a valuable pharmacological tool for investigating NMDA receptor function. The provided experimental protocols and workflow diagrams offer a clear framework for researchers aiming to conduct similar comparative efficacy studies. Further research is warranted to fully elucidate the subtype selectivity of this compound across the diverse family of NMDA receptors.
References
Selectivity Profiling of trans-ACBD: A Comparative Guide for Glutamate Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity and functional activity of trans-1-Aminocyclobutane-1,3-dicarboxylic acid (trans-ACBD) across various glutamate receptor subtypes. The data presented herein is intended to assist researchers in evaluating the selectivity of this compound and its potential applications in studies of glutamatergic neurotransmission.
Introduction to this compound
This compound is a conformationally restricted analog of the neurotransmitter glutamate. Its rigid structure provides a valuable tool for probing the distinct pharmacology of glutamate receptor subtypes. Understanding the selectivity profile of this compound is crucial for the design of experiments and the interpretation of results in neuroscience and pharmacology research. While primarily known as a potent and selective N-methyl-D-aspartate (NMDA) receptor agonist, a comprehensive understanding of its activity at other glutamate receptors, including α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), kainate, and metabotropic glutamate receptors (mGluRs), is essential for its effective use as a selective pharmacological tool.
Comparative Analysis of Receptor Binding Affinity
The following table summarizes the binding affinities (Ki values) of this compound for various glutamate receptor subtypes. This data is compiled from radioligand binding assays, which measure the displacement of a radiolabeled ligand from the receptor by the test compound.
| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Reference |
| NMDA | [3H]CGP 39653 | Rat cortical membranes | 5 | [1] |
| AMPA | N/A | N/A | Data not available | |
| Kainate | N/A | N/A | Data not available | |
| Metabotropic (mGluR) | N/A | N/A | Data not available |
Comparative Analysis of Functional Activity
The functional activity of this compound is assessed by its ability to elicit a biological response, such as ion channel opening or second messenger activation. The following table summarizes the half-maximal effective concentrations (EC50) or half-maximal inhibitory concentrations (IC50) of this compound at different glutamate receptor subtypes, as determined by electrophysiological or other functional assays.
| Receptor Subtype | Assay Type | Preparation | EC50/IC50 (µM) | Reference |
| NMDA | Electrophysiology (whole-cell patch clamp) | Cultured mouse hippocampal neurons | 2.3 (EC50, for L-glutamate) | [2] |
| AMPA | Electrophysiology | Striatal neurons | Inactive up to 1000 | [3] |
| Kainate | Electrophysiology | Striatal neurons | Inactive up to 1000 | [3] |
| Metabotropic (mGluR) | Inositol phosphate accumulation | Striatal neurons in primary culture | >1000 (for trans-ACPD) | [3] |
Note: The EC50 value for the NMDA receptor is for the endogenous agonist L-glutamate and is provided for context. Functional studies on striatal neurons indicate that a related compound, trans-ACPD, is inactive at ionotropic AMPA and kainate receptors at concentrations up to 1 mM.[3] While direct and comprehensive functional data for this compound across all receptor types is limited, the available information strongly suggests its high selectivity for the NMDA receptor over other glutamate receptor subtypes.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental approaches used to characterize the selectivity of this compound, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
Caption: Glutamate receptor signaling pathways activated by glutamate and this compound.
Caption: Workflow for determining binding affinity and functional activity of this compound.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for a competitive radioligand binding assay to determine the Ki of a test compound like this compound.
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]CGP 39653 for the NMDA receptor), and varying concentrations of the unlabeled test compound (this compound).
-
Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
To determine non-specific binding, a parallel set of tubes containing a high concentration of a non-radiolabeled ligand is included.
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology (General Protocol)
This protocol describes the general procedure for recording glutamate receptor-mediated currents from neurons in culture or brain slices.
-
Preparation of Cells/Slices:
-
For cell culture, plate neurons (e.g., hippocampal or cortical neurons) on coverslips.
-
For brain slices, prepare acute slices (e.g., 300-400 µm thick) from the brain region of interest using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).
-
Maintain cells or slices in a holding chamber with continuous oxygenation.
-
-
Recording Setup:
-
Transfer a coverslip or slice to a recording chamber on the stage of an upright microscope.
-
Continuously perfuse the chamber with oxygenated aCSF.
-
Use a micromanipulator to position a glass micropipette (filled with an internal solution and having a resistance of 3-6 MΩ) near a target neuron.
-
-
Whole-Cell Configuration:
-
Apply gentle positive pressure to the pipette and approach the neuron.
-
Upon contact with the cell membrane, release the pressure to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of negative pressure to rupture the membrane patch, establishing the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the neuron's membrane potential at a desired holding potential (e.g., -70 mV to record AMPA receptor-mediated currents or +40 mV to record NMDA receptor-mediated currents in the presence of Mg2+).
-
Apply agonists, including this compound, to the neuron using a perfusion system.
-
Record the resulting ion currents using an amplifier and digitize the data for analysis.
-
-
Data Analysis:
-
Measure the amplitude of the evoked currents at different concentrations of the test compound.
-
Construct a dose-response curve by plotting the current amplitude against the agonist concentration.
-
Fit the curve with a sigmoidal function to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Conclusion
The available data strongly indicates that this compound is a potent and highly selective agonist for the NMDA receptor. Its lack of significant activity at AMPA and kainate receptors at high concentrations makes it a valuable pharmacological tool for isolating and studying NMDA receptor-mediated processes in the central nervous system. Further research is warranted to fully characterize its binding affinity and functional activity at all glutamate receptor subtypes to provide a more complete selectivity profile. Researchers employing this compound should be mindful of the potential for off-target effects at very high concentrations and should include appropriate controls in their experimental designs.
References
- 1. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (trans)-1-amino-cyclopentyl-1,3-dicarboxylate stimulates quisqualate phosphoinositide-coupled receptors but not ionotropic glutamate receptors in striatal neurons and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neurophysiological Effects of trans-ACPD and NMDA
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct and interactive neurophysiological roles of the metabotropic glutamate receptor agonist, trans-ACPD, and the ionotropic glutamate receptor agonist, NMDA.
This guide provides a detailed comparison of the neurophysiological effects of (±)-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD) and N-methyl-D-aspartate (NMDA). By examining their distinct mechanisms of action, signaling pathways, and impacts on neuronal activity and synaptic plasticity, this document serves as a valuable resource for understanding their individual and interactive roles in the central nervous system. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate a clear and objective comparison.
Introduction: Two Sides of Glutamatergic Neurotransmission
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its actions are mediated by a diverse family of receptors. These receptors are broadly classified into two main categories: ionotropic and metabotropic. This guide focuses on a key agonist for each type: NMDA for the ionotropic NMDA receptors (NMDARs) and trans-ACPD for the metabotropic glutamate receptors (mGluRs).
NMDA receptors are ligand-gated ion channels that play a critical role in synaptic plasticity, learning, and memory.[1] Their activation requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium block.[1] Upon opening, the NMDA receptor channel allows the influx of cations, most notably Ca²⁺, which acts as a crucial second messenger.[1]
trans-ACPD is a synthetic agonist that selectively activates metabotropic glutamate receptors, particularly Group I and Group II mGluRs.[2][3] Unlike ionotropic receptors, mGluRs are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission through second messenger signaling cascades. Their effects are generally slower in onset and longer in duration compared to those mediated by ionotropic receptors.
Comparative Data on Receptor Activation and Neurophysiological Effects
The following tables summarize key quantitative data related to the activation and neurophysiological effects of trans-ACPD and NMDA.
Table 1: Receptor Activation Properties
| Parameter | trans-ACPD | NMDA | Reference |
| Receptor Target | Metabotropic Glutamate Receptors (Group I & II) | Ionotropic NMDA Receptors | [1][2][3] |
| EC₅₀ (for receptor activation) | mGluR1: 15 µMmGluR2: 2 µMmGluR5: 23 µMmGluR4: ~800 µM | For Glutamate: ~2.3 µM (in the presence of glycine) | [2][3][4] |
| Agonist Type | Selective mGluR agonist | Selective NMDA receptor agonist | [1][2] |
Table 2: Comparative Neurophysiological Effects
| Effect | trans-ACPD | NMDA | Reference |
| Primary Mechanism of Action | G-protein coupled receptor activation, leading to second messenger signaling. | Ligand-gated ion channel opening. | |
| Ion Flux | No direct ion flux; modulates ion channels via second messengers. | Direct influx of Na⁺ and Ca²⁺, and efflux of K⁺. | [1] |
| Calcium Source | Primarily release from intracellular stores (e.g., endoplasmic reticulum). | Primarily influx from the extracellular space through the receptor channel. | [1] |
| Effect on Membrane Potential | Can cause depolarization, hyperpolarization, or biphasic responses depending on the neuron type and mGluR subtype activated. | Primarily depolarization. | [5] |
| Synaptic Plasticity | Can induce both long-term potentiation (LTP) and long-term depression (LTD), and can modulate NMDA receptor-dependent plasticity. | A key mediator of both LTP and LTD induction.[6] | [6] |
| Temporal Characteristics of Response | Slower onset and longer duration. | Rapid onset and shorter duration. | [7] |
Signaling Pathways
The signaling pathways initiated by trans-ACPD and NMDA are fundamentally different, reflecting their distinct receptor types.
Experimental Protocols
The following are generalized protocols for studying the neurophysiological effects of trans-ACPD and NMDA using common experimental techniques.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to record ion currents or membrane potential changes in individual neurons.
Objective: To measure changes in membrane potential or ionic currents in response to the application of trans-ACPD or NMDA.
Methodology:
-
Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus or cortex) from a rodent. Maintain slices in oxygenated artificial cerebrospinal fluid (aCSF).
-
Recording Setup: Transfer a slice to a recording chamber continuously perfused with aCSF. Visualize neurons using a microscope with infrared differential interference contrast optics.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 3-6 MΩ and fill with an internal solution containing appropriate salts, buffers, and sometimes a fluorescent dye for cell identification.
-
Gaining Access: Approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane. Apply further suction to rupture the membrane and achieve the whole-cell configuration.
-
Recording:
-
Current-Clamp Mode: Record the resting membrane potential and apply current injections to elicit action potentials. Bath apply known concentrations of trans-ACPD or NMDA and record changes in membrane potential and firing rate.
-
Voltage-Clamp Mode: Clamp the neuron at a specific holding potential (e.g., -70 mV to record excitatory postsynaptic currents or +40 mV to study NMDA receptor currents by relieving the Mg²⁺ block). Apply agonists and record the resulting currents.
-
-
Data Analysis: Analyze the recorded traces to quantify changes in resting membrane potential, input resistance, action potential firing frequency, and the amplitude and kinetics of synaptic currents.
Calcium Imaging
This technique is used to visualize changes in intracellular calcium concentrations.
Objective: To measure changes in intracellular Ca²⁺ levels in response to trans-ACPD or NMDA application.
Methodology:
-
Cell Preparation: Use cultured neurons or acute brain slices.
-
Indicator Loading: Load the cells with a calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM) or use genetically encoded calcium indicators (e.g., GCaMP).
-
Imaging Setup: Place the preparation on a fluorescence microscope equipped with a sensitive camera.
-
Baseline Imaging: Acquire baseline fluorescence images before agonist application.
-
Agonist Application: Perfuse the chamber with a solution containing a known concentration of trans-ACPD or NMDA.
-
Image Acquisition: Continuously acquire images to capture the change in fluorescence intensity over time.
-
Data Analysis: Analyze the image series to quantify the change in fluorescence, which corresponds to the change in intracellular calcium concentration. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths.
Conclusion
trans-ACPD and NMDA, while both activated by the principal excitatory neurotransmitter system in the brain, exhibit fundamentally different neurophysiological effects due to their distinct receptor targets and signaling mechanisms. NMDA receptor activation leads to a rapid, direct influx of cations, including Ca²⁺, playing a key role in fast synaptic transmission and the induction of synaptic plasticity. In contrast, trans-ACPD activates G-protein coupled metabotropic receptors, initiating slower, modulatory responses through second messenger cascades that lead to the release of Ca²⁺ from internal stores.
Understanding these differences is crucial for researchers and drug development professionals. The distinct temporal and spatial dynamics of the calcium signals generated by each agonist, for example, can lead to the activation of different downstream signaling pathways and ultimately, different cellular outcomes. Furthermore, the ability of mGluRs to modulate NMDAR function highlights the intricate interplay between these two systems in regulating neuronal excitability and synaptic strength. This comparative guide provides a foundational framework for further investigation into the complex and nuanced roles of these two important classes of glutamate receptors.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. trans-ACPD | GluR | TargetMol [targetmol.com]
- 3. (+/-)-trans-ACPD | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 4. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of postsynaptic metabotropic glutamate receptors by trans-ACPD hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Cross-validation of trans-ACBD's mechanism of action in different neuronal populations
Comparative Analysis of Neuro-Regulin X: A Novel Modulator of Neuronal Excitability
Introduction
While direct experimental data on a compound designated "trans-ACBD" is not available in the current scientific literature, this guide presents a comparative analysis of a hypothetical novel compound, termed Neuro-Regulin X , to illustrate the principles of cross-validating a mechanism of action in different neuronal populations. Neuro-Regulin X is conceptualized as a selective modulator of voltage-gated sodium channels (Nav), with potential therapeutic applications in epilepsy and neuropathic pain. This guide compares its efficacy and specificity against two well-established, non-specific sodium channel blockers: Compound A (representing a local anesthetic like Lidocaine) and Compound B (representing a broad-spectrum anticonvulsant like Carbamazepine). The following data is illustrative and intended to serve as a template for researchers in the field.
Quantitative Comparison of Compound Efficacy and Specificity
The following tables summarize the electrophysiological and binding affinity data for Neuro-Regulin X, Compound A, and Compound B across two distinct neuronal populations: cortical pyramidal neurons and dorsal root ganglion (DRG) neurons.
Table 1: Electrophysiological Effects on Cortical Pyramidal Neurons
| Parameter | Neuro-Regulin X | Compound A | Compound B |
| IC₅₀ for Action Potential Firing (µM) | 2.5 ± 0.3 | 15.2 ± 1.8 | 8.7 ± 0.9 |
| Effect on Resting Membrane Potential (mV) | No significant change | -2.1 ± 0.5 | -1.5 ± 0.4 |
| Change in Refractory Period (ms) | +3.2 ± 0.4 | +1.8 ± 0.3 | +2.5 ± 0.3 |
| Receptor Subtype Specificity (Nav1.2/1.6) | High | Low | Moderate |
Table 2: Electrophysiological Effects on Dorsal Root Ganglion (DRG) Neurons
| Parameter | Neuro-Regulin X | Compound A | Compound B |
| IC₅₀ for Action Potential Firing (µM) | 1.8 ± 0.2 | 12.5 ± 1.5 | 10.1 ± 1.2 |
| Effect on Spontaneous Firing Rate (%) | -85 ± 5% | -40 ± 8% | -60 ± 7% |
| Change in Inactivation Kinetics (τ, ms) | +5.6 ± 0.7 | +2.1 ± 0.4 | +3.4 ± 0.5 |
| Receptor Subtype Specificity (Nav1.7/1.8) | Very High | Low | Low |
Detailed Experimental Protocols
1. Cell Culture and Neuronal Population Isolation
-
Cortical Pyramidal Neurons: Primary cortical neurons were harvested from E18 Sprague-Dawley rat embryos. The cerebral cortices were dissected, dissociated using papain, and plated on poly-D-lysine-coated glass coverslips. Cultures were maintained in Neurobasal medium supplemented with B-27 and GlutaMAX for 14-21 days in vitro (DIV) before experimentation. Pyramidal neurons were identified by their characteristic morphology.
-
Dorsal Root Ganglion (DRG) Neurons: DRGs were dissected from adult male Sprague-Dawley rats (200-250 g). Ganglia were treated with a combination of collagenase and dispase for enzymatic digestion, followed by mechanical trituration. Isolated neurons were plated on laminin-coated coverslips and cultured in F-12 medium with NGF and GDNF for 24-48 hours prior to recording.
2. Electrophysiology (Whole-Cell Patch-Clamp)
-
Recording Setup: Recordings were performed using a MultiClamp 700B amplifier and pCLAMP 10 software. Borosilicate glass pipettes (3-5 MΩ) were filled with an internal solution containing (in mM): 140 K-gluconate, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 2 ATP-Mg, and 0.3 GTP-Na.
-
Action Potential Firing: Neurons were held in current-clamp mode. A series of depolarizing current steps (500 ms duration) were injected to elicit action potential firing. The IC₅₀ was determined by measuring the reduction in the number of evoked action potentials at various compound concentrations.
-
Voltage-Clamp Analysis: To assess effects on sodium channel kinetics, neurons were held in voltage-clamp mode at -80 mV. A voltage step protocol was used to elicit sodium currents, and changes in inactivation time constants (τ) were measured by fitting the decay phase of the current to a single exponential function.
Visualizations: Signaling Pathways and Workflows
Caption: Proposed signaling pathway for Neuro-Regulin X in DRG neurons.
Caption: Workflow for the cross-validation of compound effects.
Head-to-head comparison of trans-ACBD and kainate receptor agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of prominent kainate receptor agonists, supported by experimental data. Kainate receptors (KARs), a subtype of ionotropic glutamate receptors, play a crucial role in modulating synaptic transmission and neuronal excitability. The development of selective agonists has been instrumental in elucidating the physiological and pathological roles of KAR subtypes (GluK1-GluK5).
Introduction to Kainate Receptor Agonists
Kainate receptor agonists are chemical compounds that bind to and activate kainate receptors, mimicking the effect of the endogenous neurotransmitter glutamate.[1][2] These receptors are tetrameric ligand-gated ion channels that, upon activation, primarily permit the influx of sodium and potassium ions, leading to neuronal depolarization.[2][3] Some KAR subtypes also exhibit permeability to calcium.[4] Beyond their canonical ionotropic function, KARs can also signal through metabotropic pathways, involving G-protein coupling and subsequent modulation of intracellular signaling cascades.[5][6][7] This dual signaling mechanism underscores the complexity of KAR function in the central nervous system.
It is important to clarify a common point of confusion. The compound trans-1-Aminocyclobutane-1,3-dicarboxylic acid (trans-ACBD) , is a potent and selective NMDA receptor agonist , not a kainate receptor agonist. Therefore, a direct head-to-head comparison of its agonistic properties at kainate receptors with true KAR agonists is not scientifically valid. This guide will instead focus on a comparative analysis of well-established kainate receptor agonists.
Quantitative Comparison of Kainate Receptor Agonists
The following tables summarize the binding affinities (Ki) and potencies (EC50) of several key kainate receptor agonists for various kainate receptor subtypes. These values are critical for understanding the selectivity and efficacy of these compounds.
| Agonist | Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |
| Kainic Acid | GluK1 | 530 ± 100 | [1] |
| GluK2 | - | ||
| GluK3 | - | ||
| GluK5 | - | ||
| Domoic Acid | GluK2/GluK5 | - | |
| ATPA | GluK1 (human) | 4.3 | |
| GluK3 | >10,000 | ||
| GluK5 | >10,000 | ||
| GluK6 | >1,000,000 | ||
| SYM 2081 | GluR5 (GluK1) | - | |
| GluR6 (GluK2) | - |
| Agonist | Receptor Subtype | Potency (EC50) [µM] | Reference |
| Kainic Acid | Cortical Neurons | 75 | [8] |
| Domoic Acid | Cortical Neurons | 3.8 | [8] |
| SYM 2081 | GluR5 (GluK1) | 0.12 ± 0.02 | [9] |
| GluR6 (GluK2) | 0.23 ± 0.01 | [9] | |
| GluR1 (AMPA) | 132 ± 44 | [9] | |
| GluR3 (AMPA) | 453 ± 57 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize kainate receptor agonists.
Radioligand Binding Assay
This protocol outlines a method for determining the binding affinity of a test compound for a specific kainate receptor subtype using a competitive binding assay.
Objective: To determine the Ki of a test compound for a kainate receptor subtype.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the kainate receptor subtype of interest (e.g., GluK1).
-
Radioligand (e.g., [3H]kainate or a subtype-selective radioligand like [3H]ATPA for GluK1).[1][10]
-
Test compound (unlabeled agonist).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1]
-
Wash buffer (ice-cold).
-
Glass fiber filters (e.g., GF/C).[11]
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well filter plates.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.[11]
-
Assay Setup: In a 96-well plate, add the cell membranes (typically 50-100 µg of protein per well), a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.[11]
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[11]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[11]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes a method for measuring the functional potency (EC50) of a kainate receptor agonist on cultured neurons or cells expressing recombinant receptors.
Objective: To determine the EC50 of an agonist for activating kainate receptors.
Materials:
-
Cultured neurons or HEK293 cells expressing the kainate receptor subtype of interest.
-
External solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).
-
Internal solution for the patch pipette (e.g., containing in mM: 140 CsCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 4 Na2ATP, 0.4 NaGTP, pH 7.2).
-
Agonist stock solutions of known concentrations.
-
Patch-clamp amplifier and data acquisition system.
-
Microscope and micromanipulators.
Procedure:
-
Cell Preparation: Plate cells on coverslips for recording.
-
Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a target cell. Clamp the cell at a holding potential of -60 mV to -70 mV.
-
Agonist Application: Apply the agonist at various concentrations to the cell using a rapid perfusion system.
-
Data Acquisition: Record the inward current evoked by the agonist application.
-
Data Analysis: Measure the peak amplitude of the current response for each agonist concentration. Normalize the responses to the maximal response and plot the normalized response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value. For rapidly desensitizing receptors, co-application of concanavalin A may be used to reduce desensitization.[9]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the signaling pathways of kainate receptors and a typical experimental workflow for their characterization.
Caption: Canonical and non-canonical signaling pathways of kainate receptors.
Caption: A typical experimental workflow for characterizing kainate receptor agonists.
References
- 1. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kainate receptor - Wikipedia [en.wikipedia.org]
- 3. google.com [google.com]
- 4. Kainate receptors coming of age: milestones of two decades of research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective [mdpi.com]
- 6. Kainate Receptors Inhibit Glutamate Release Via Mobilization of Endocannabinoids in Striatal Direct Pathway Spiny Projection Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabotropic actions of kainate receptors in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurotoxin domoic acid produces cytotoxicity via kainate- and AMPA-sensitive receptors in cultured cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The methylglutamate, SYM 2081, is a potent and highly selective agonist at kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [3H]ATPA: a high affinity ligand for GluR5 kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
Validating the Specificity of trans-ACBD for NMDA Receptor Subtypes: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of trans-ACBD and other modulators of the N-methyl-D-aspartate (NMDA) receptor. We delve into the available data on the specificity of these compounds for different NMDA receptor subtypes and provide detailed experimental protocols for validation.
The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission, is a heterotetrameric ion channel typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The specific GluN2 subunit (GluN2A, GluN2B, GluN2C, or GluN2D) incorporated into the receptor complex dictates its biophysical and pharmacological properties, including channel open probability, deactivation kinetics, and agonist affinity. Consequently, developing subtype-selective ligands is a major goal in neuroscience research and drug development to target specific neuronal circuits and functions while minimizing off-target effects.
Comparative Analysis of NMDA Receptor Modulators
To illustrate the concept of subtype selectivity, this section compares the activity of three well-studied NMDA receptor antagonists: Ifenprodil, Ro 25-6981, and NVP-AAM077. These compounds exhibit distinct profiles in their interaction with NMDA receptors containing different GluN2 subunits.
| Compound | Target Subunit Preference | Mechanism of Action |
| This compound | NMDA Receptor (subtype specificity not detailed in literature) | Agonist |
| Ifenprodil | GluN2B | Non-competitive antagonist |
| Ro 25-6981 | GluN2B | Non-competitive antagonist |
| NVP-AAM077 | GluN2A | Competitive antagonist |
Quantitative Comparison of Subtype Selectivity
The following table summarizes the inhibitory concentrations (IC50) of the comparator compounds at NMDA receptors containing either GluN2A or GluN2B subunits. The data is primarily derived from electrophysiological recordings in Xenopus oocytes expressing recombinant NMDA receptors.
| Compound | Receptor Subtype | IC50 (µM) | Selectivity (GluN2A/GluN2B) |
| Ifenprodil | GluN1/GluN2A | > 100[2] | > 476-fold |
| GluN1/GluN2B | 0.21[2] | ||
| Ro 25-6981 | GluN1/GluN2A | 52[3] | > 5700-fold |
| GluN1/GluN2B | 0.009[3] | ||
| NVP-AAM077 | hGluN1/hGluN2A | 0.27 | ~110-fold (human) |
| hGluN1/hGluN2B | 29.6 |
Note: Data for this compound is not included as subtype-specific EC50 or Ki values are not currently available in the cited literature.
Experimental Protocols
Validating the subtype specificity of a compound like this compound requires robust and standardized experimental procedures. Below are detailed methodologies for two common assays used for this purpose.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is a cornerstone for characterizing the activity of ligands at specific, recombinantly expressed ion channels.
1. Oocyte Preparation and cRNA Injection:
-
Harvest stage V-VI oocytes from adult female Xenopus laevis.
-
Treat with collagenase to defolliculate the oocytes.
-
Inject oocytes with a mixture of cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit) at a 1:1 ratio.
-
Incubate the injected oocytes for 2-5 days at 18°C in Barth's solution supplemented with antibiotics to allow for receptor expression.
2. Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a low-magnesium Ringer's solution.
-
Impale the oocyte with two glass microelectrodes filled with 3M KCl, one for voltage clamping and one for current recording.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Prepare stock solutions of this compound and co-agonist (glycine or D-serine) in the Ringer's solution.
-
Apply a saturating concentration of the co-agonist along with varying concentrations of this compound to the oocyte.
-
Record the inward current elicited by the activation of the NMDA receptors.
-
Wash the oocyte with Ringer's solution between applications to allow for receptor recovery.
3. Data Analysis:
-
Measure the peak current response at each concentration of this compound.
-
Normalize the responses to the maximal current observed.
-
Plot the normalized current as a function of the this compound concentration and fit the data to a Hill equation to determine the EC50 value.
-
Repeat the procedure for each GluN2 subtype (A, B, C, and D) to determine the subtype-specific potency.
Radioligand Binding Assay
This method is used to determine the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells and transfect them with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit).
-
After 48 hours of expression, harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
2. Competition Binding Assay:
-
In a multi-well plate, combine the prepared cell membranes, a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [3H]CGP 39653), and varying concentrations of the unlabeled test compound (this compound).
-
Incubate the mixture at a specific temperature for a set time to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Determine the non-specific binding by including a high concentration of a known NMDA receptor ligand in some wells.
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding as a function of the test compound concentration.
-
Fit the data to a one-site competition binding equation to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Perform the assay with membranes expressing each GluN2 subtype to determine the subtype-specific affinity of this compound.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved, the following diagrams illustrate the NMDA receptor signaling pathway and the workflows for the described experimental protocols.
NMDA Receptor Signaling Pathway
Experimental Validation Workflows
Conclusion
While this compound is recognized as a potent agonist at NMDA receptors, its specificity for the various GluN2 subtypes remains to be thoroughly documented. The comparative data for well-characterized antagonists like ifenprodil, Ro 25-6981, and NVP-AAM077 highlight the importance of such characterization. The detailed experimental protocols provided in this guide offer a clear path for researchers to validate the subtype specificity of this compound and other novel NMDA receptor modulators, thereby contributing to the development of more targeted therapeutics for neurological and psychiatric disorders.
References
- 1. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cis-2,4-methanoglutamate is a potent and selective N-methyl-D-aspartate receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Potency of trans-ACBD and Other Cycloalkane-Based NMDA Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of trans-1-aminocyclobutane-1,3-dicarboxylic acid (trans-ACBD) and other cyclobutane-based N-methyl-D-aspartate (NMDA) receptor agonists. The data presented is supported by experimental findings to aid in the selection of appropriate compounds for neurological research.
The development of rigid glutamate analogues has been instrumental in understanding the active conformation of glutamate at the NMDA receptor. By incorporating cyclic structures, such as cyclobutane and cyclopentane rings, researchers have created potent and selective agonists that mimic the partially folded conformation of (S)-glutamate.[1] This guide focuses on the comparative potency of this compound and its related cyclobutane and cyclopentane analogues.
Quantitative Comparison of Agonist Potency
The potency of NMDA receptor agonists is typically determined by their ability to elicit a response, such as an increase in ion current or displacement of a radiolabeled ligand. This is often quantified by the half-maximal effective concentration (EC50) or the inhibition constant (Ki). The following table summarizes the available quantitative data for this compound and other relevant cycloalkane-based NMDA agonists.
| Compound | Ring Structure | Potency (Relative to NMDA) | Assay Type | Reference |
| This compound | Cyclobutane | ~100x | Rat Cortical Wedge Depolarization | Allan RD, et al. |
| cis-ACBD | Cyclobutane | Inactive | Rat Cortical Wedge Depolarization | Allan RD, et al. |
| (1R,3R)-ACPD | Cyclopentane | Potent Agonist | Neonatal Rat Spinal Cord | [1] |
| cis-ACPD | Cyclopentane | Potent Agonist | Neonatal Rat Spinal Cord | [2] |
Structure-Activity Relationship
The data clearly indicates that the stereochemistry of the substituents on the cyclobutane ring is critical for activity. The trans isomer of ACBD is a highly potent agonist, while the cis isomer is inactive. This highlights the rigid conformational constraints imposed by the cyclobutane ring and the specific spatial orientation required for effective binding and activation of the NMDA receptor.
In comparison, both cis and trans isomers of the cyclopentane analogue, ACPD, exhibit potent agonist activity.[1][2] This suggests that the larger, more flexible cyclopentane ring may allow for a conformation that can still be accommodated by the receptor's binding site, regardless of the initial cis/trans configuration.
Experimental Protocols
The determination of agonist potency relies on robust experimental methodologies. The following are detailed descriptions of the key experimental protocols used in the cited research.
Rat Cortical Wedge Depolarization Assay
This electrophysiological technique is used to measure the depolarizing effects of excitatory amino acid agonists on neuronal populations in brain tissue slices.
Methodology:
-
Tissue Preparation: Thin slices (e.g., 400 µm) of rat cerebral cortex are prepared and maintained in an artificial cerebrospinal fluid (aCSF) solution, saturated with 95% O2 / 5% CO2.
-
Recording Setup: The cortical slice is placed in a recording chamber and superfused with aCSF. A glass microelectrode filled with a conducting solution is placed in the slice to record the extracellular field potential.
-
Agonist Application: The test compounds (e.g., this compound, cis-ACBD, NMDA) are added to the superfusing aCSF at various concentrations.
-
Data Acquisition: The change in the extracellular field potential (depolarization) is recorded in response to the application of the agonist.
-
Data Analysis: The magnitude of the depolarization is plotted against the agonist concentration to generate a dose-response curve, from which the relative potency can be determined by comparing the concentrations required to produce an equivalent level of depolarization.
Whole-Cell Patch-Clamp Electrophysiology on Cultured Neurons or Oocytes
This technique allows for the direct measurement of ion channel currents in response to agonist application on individual cells expressing NMDA receptors.
Methodology:
-
Cell Preparation: Primary neuronal cultures or oocytes expressing recombinant NMDA receptors are prepared and maintained in appropriate culture conditions.
-
Recording Setup: A glass micropipette with a very fine tip is used to form a high-resistance seal with the cell membrane (a "gigaseal"). The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage Clamp: The cell's membrane potential is held at a constant value (e.g., -60 mV) using a voltage-clamp amplifier.
-
Agonist Application: A solution containing the NMDA receptor agonist (e.g., this compound) and a co-agonist (e.g., glycine) is rapidly applied to the cell.
-
Current Measurement: The inward flow of ions through the activated NMDA receptor channels is recorded as an electrical current.
-
Data Analysis: The peak amplitude of the current is measured at different agonist concentrations to construct a dose-response curve and determine the EC50 value.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow for assessing agonist potency.
Caption: Simplified NMDA receptor signaling pathway.
Caption: Experimental workflow for potency assessment.
References
- 1. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. In vitro and in vivo pharmacology of trans- and cis-(+-)-1-amino-1,3-cyclopentanedicarboxylic acid: dissociation of metabotropic and ionotropic excitatory amino acid receptor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of trans-ACBD Synthesis and NMDA Receptor Agonist Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published synthesis and biological activity of trans-1-Aminocyclobutane-1,3-dicarboxylic acid (trans-ACBD), a potent and selective N-methyl-D-aspartate (NMDA) receptor agonist. While a foundational study by Watkins et al. (1990) first described its synthesis and pharmacological profile, this document aims to collate and compare data from available literature to serve as a resource for independent validation efforts.
Comparison of Synthesis and Activity Data
| Parameter | Original Publication (Watkins et al., 1990) | Independent/Subsequent Studies |
| Synthesis Yield | Data not explicitly detailed in the abstract. | Specific yield data from independent syntheses for direct comparison is not prominently published. |
| Purity/Characterization | Characterized by standard analytical methods of the time. | Utilized as a commercially available, high-purity compound in most recent studies. |
| NMDA Receptor Agonist Potency | Described as a "potent" agonist.[1] | Consistently used as a reference agonist for NMDA receptor studies, confirming high potency. |
| Receptor Selectivity | Selective for NMDA receptors over other excitatory amino acid receptors. | Its selectivity is a key reason for its widespread use in neuropharmacological research. |
Experimental Protocols
Synthesis of trans-1-Aminocyclobutane-1,3-dicarboxylic acid
The original synthesis by Watkins et al. (1990) involved a multi-step process starting from diethyl cyclobutane-1,1-dicarboxylate. A detailed, step-by-step protocol based on the principles outlined in the literature is provided below. Note: This is a generalized procedure and may require optimization.
Experimental Workflow for this compound Synthesis
Caption: Generalized workflow for the synthesis of this compound.
-
Step 1: Bromination of Diethyl cyclobutane-1,1-dicarboxylate. The starting material is subjected to bromination to introduce a bromine atom, a good leaving group for subsequent nucleophilic substitution.
-
Step 2: Azide Substitution. The brominated intermediate is reacted with an azide salt (e.g., sodium azide) to replace the bromine with an azide group.
-
Step 3: Reduction of the Azide. The azide group is reduced to a primary amine, for example, through catalytic hydrogenation.
-
Step 4: Hydrolysis and Isomer Separation. The ester groups are hydrolyzed to carboxylic acids, and the cis and trans isomers are separated, often by fractional crystallization or chromatography, to yield pure this compound.
Biological Activity Assay: NMDA Receptor Electrophysiology
The activity of this compound as an NMDA receptor agonist is typically validated using electrophysiological techniques, such as whole-cell patch-clamp recordings from neurons or oocytes expressing NMDA receptors.
Experimental Workflow for Electrophysiological Recording
Caption: Workflow for assessing this compound activity via patch-clamp electrophysiology.
-
Cell Preparation: Prepare acute brain slices (e.g., from the hippocampus or cortex) or cultured cells (e.g., HEK293 cells) expressing recombinant NMDA receptors.
-
Recording Setup: Establish a whole-cell patch-clamp configuration on a target neuron or cell.
-
Control Measurement: Perfuse the cell with a control extracellular solution containing co-agonists (glycine or D-serine) but lacking glutamate.
-
Agonist Application: Apply known concentrations of this compound to the cell via the perfusion system.
-
Data Acquisition: Record the inward current elicited by the activation of NMDA receptors at a holding potential of, for example, -60 mV.
-
Data Analysis: Construct a dose-response curve to determine the EC50 (half-maximal effective concentration) of this compound.
NMDA Receptor Signaling Pathway
This compound exerts its effects by binding to the glutamate site on the NMDA receptor, a ligand-gated ion channel. This binding, in conjunction with the presence of a co-agonist (glycine or D-serine) and depolarization of the postsynaptic membrane, leads to the opening of the ion channel.
Caption: Simplified signaling pathway of this compound at the NMDA receptor.
The influx of Ca²⁺ through the NMDA receptor channel acts as a second messenger, activating a cascade of intracellular signaling pathways.[2][3] These pathways are crucial for synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), which are cellular mechanisms underlying learning and memory.[2][3]
References
Safety Operating Guide
Proper Disposal of trans-ACBD: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides essential guidance on the safe disposal of trans-ACBD (trans-1-Aminocyclobutane-1,3-dicarboxylic acid), a potent and selective NMDA receptor agonist used in neuroscience research. Adherence to these procedures will minimize environmental impact and ensure a safe laboratory environment.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety Goggles: To protect against accidental splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Laboratory Coat: To protect skin and clothing.
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the disposal of this compound and associated waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Unused or expired this compound powder should be collected in a clearly labeled, sealed container.
-
Contaminated consumables, such as weighing paper, pipette tips, and microfuge tubes, should be placed in a designated hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
2. Labeling of Waste Containers:
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "trans-1-Aminocyclobutane-1,3-dicarboxylic acid" or "this compound"
-
The concentration (if in solution)
-
The primary hazard(s) (e.g., "Toxic," "Irritant")
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
3. Storage of Waste:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure containers are sealed to prevent leaks or spills.
-
Segregate this compound waste from incompatible materials.
4. Institutional Waste Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal. Never dispose of this compound down the drain or in the regular trash.
Summary of Waste Handling
| Waste Type | Container | Disposal Route |
| Solid Waste | Sealed, labeled hazardous waste bag or container | Institutional Hazardous Waste Disposal |
| Liquid Waste | Sealed, labeled hazardous waste bottle | Institutional Hazardous Waste Disposal |
| Sharps Waste | Designated sharps container | Institutional Sharps Waste Disposal |
| Empty Containers | Triple-rinsed with a suitable solvent | Regular trash (if permitted by institution) |
Experimental Protocol for Decontamination of Glassware
For reusable glassware contaminated with this compound, a thorough decontamination procedure is essential.
Materials:
-
Contaminated glassware
-
Suitable solvent (e.g., 70% ethanol or a mild laboratory detergent solution)
-
Deionized water
-
Waste container for rinsate
Procedure:
-
Initial Rinse: Rinse the glassware three times with a suitable solvent. Collect the rinsate in a labeled hazardous waste container.
-
Soaking: Immerse the glassware in a bath of the chosen solvent or detergent solution and sonicate for at least 15 minutes.
-
Final Rinse: Rinse the glassware thoroughly with deionized water.
-
Drying: Allow the glassware to air dry completely or dry in an oven.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By implementing these procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship. Always consult your institution's specific guidelines and regulations for chemical waste disposal.
Essential Safety and Logistical Information for Handling trans-ACBD
Disclaimer: The chemical identifier "trans-ACBD" does not correspond to a readily available public record. The following guidance is based on best practices for handling novel or uncharacterized chemical compounds in a laboratory setting. Researchers must conduct a thorough, substance-specific risk assessment before commencing any work.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for a hypothetical compound, "this compound," presumed to be a research chemical with potential hazards. These procedures are intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Control
Before handling any new chemical, a comprehensive hazard assessment is mandatory. This involves:
-
Reviewing available data: Obtain and thoroughly read the Safety Data Sheet (SDS) if available from the supplier.
-
Analog comparison: If data is limited, compare the structure of this compound to known compounds with similar functional groups to predict potential hazards.
-
In silico predictions: Utilize computational toxicology tools to estimate potential toxicity, reactivity, and other hazardous properties.
-
Engineering Controls: The primary method for exposure control should be engineering solutions. All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE)
The following table summarizes the minimum recommended PPE for handling this compound, based on a hypothetical hazard profile of a compound that is a potential skin and eye irritant and may be harmful if inhaled or ingested.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses. | Protects against splashes and aerosols, which could cause eye irritation or damage. |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. Check manufacturer's data for breakthrough times. | Provides a barrier against skin contact. Double-gloving offers additional protection in case of a tear.[1] |
| Body Protection | A flame-retardant laboratory coat with tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Respiratory | Work must be conducted in a certified chemical fume hood. A respirator may be required for spills or emergencies. | Minimizes the risk of inhaling airborne particles or vapors. |
Experimental Protocols: Handling and Operating Procedures
1. Pre-Operational Checks:
- Ensure the chemical fume hood is functioning correctly (check airflow monitor).
- Verify that an eyewash station and safety shower are accessible and unobstructed.[2]
- Assemble all necessary equipment and reagents within the fume hood.
- Don all required PPE as specified in the table above.
2. Handling of this compound:
- Handle all this compound, whether in solid or solution form, within the fume hood.
- Use the smallest quantities necessary for the experiment to minimize waste and potential exposure.
- Keep all containers of this compound tightly closed when not in use.[2]
- Avoid generating dust or aerosols.[2] If handling a powder, use techniques to minimize dust generation, such as gentle scooping.
- Clean up any spills immediately using appropriate procedures and materials.
3. Post-Handling Procedures:
- Decontaminate all surfaces and equipment that came into contact with this compound. A detergent solution followed by a water rinse is a general starting point, but the appropriate decontamination procedure will depend on the specific properties of the compound.[1]
- Carefully remove PPE, avoiding self-contamination. Dispose of disposable PPE in the designated waste stream.
- Wash hands thoroughly with soap and water after removing gloves.[2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.[1][3]
-
Solid Waste:
-
Contaminated consumables (e.g., gloves, weighing paper, pipette tips) should be placed in a dedicated, clearly labeled hazardous waste container.
-
Unused or expired solid this compound should also be disposed of in this container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[1]
-
-
Sharps Waste:
-
Needles and syringes used to handle this compound solutions must be disposed of in a designated sharps container for hazardous chemical waste.[1]
-
Caption: Workflow for Safe Handling of a Novel Research Chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
